6-Chlorobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Applications
Executive Summary Benzoxaboroles represent a privileged class of boron-containing heterocycles that have revolutionized modern medicinal chemistry and molecular sensor design. Unlike traditional open-chain arylboronic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzoxaboroles represent a privileged class of boron-containing heterocycles that have revolutionized modern medicinal chemistry and molecular sensor design. Unlike traditional open-chain arylboronic acids, the fusion of a five-membered oxaborole ring to a benzenoid core restricts the conformational freedom of the boron atom. This structural rigidity confers enhanced metabolic stability, improved aqueous solubility, and a uniquely lowered pKa.
6-Chlorobenzo[c]oxaborol-1(3H)-ol (also known as 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a highly versatile halogenated derivative. The inclusion of the electron-withdrawing chlorine atom at the 6-position fine-tunes the Lewis acidity of the boron center, making it an exceptional pharmacophore for targeting cis-diol-containing biological molecules (such as the ribose rings in RNA) and a robust building block for complex active pharmaceutical ingredients (APIs) .
Physicochemical & Structural Properties
Understanding the baseline quantitative properties of 6-chlorobenzo[c]oxaborol-1(3H)-ol is critical for downstream assay development and formulation. The data is summarized in Table 1 below.
Table 1: Key Physicochemical Data
Property
Value / Description
IUPAC Name
6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
CAS Registry Number
174671-43-3
Molecular Formula
C₇H₆BClO₂
Molecular Weight
168.39 g/mol
Physical State
White to off-white crystalline solid
Hybridization of Boron
sp² (Neutral state)
⇌
sp³ (Anionic complex)
Estimated pKa
~7.2 – 7.4 (Physiologically relevant)
Solubility Profile
Soluble in DMSO, Methanol, THF; slightly soluble in H₂O
Mechanistic Rationale: The Boron-Diol Interaction
The defining feature of 6-chlorobenzo[c]oxaborol-1(3H)-ol is its ability to form reversible covalent bonds with 1,2- or 1,3-diols. The empty p-orbital on the sp²-hybridized boron atom acts as a potent Lewis acid. The inductive electron-withdrawing effect of the 6-chloro substituent increases the electrophilicity of the boron atom, lowering its pKa compared to unsubstituted benzoxaboroles.
At physiological pH (7.4), the compound readily reacts with cis-diols (such as those found in carbohydrates or the terminal adenosine of tRNA) to form a stable, negatively charged sp³-hybridized boronate ester complex. This mechanism is the foundational basis for its antimicrobial and antifungal applications .
Figure 2: Reversible covalent binding mechanism of benzoxaboroles to cis-diols.
Synthesis Methodology & Experimental Protocol
Figure 1: Step-by-step synthetic workflow for 6-chlorobenzo[c]oxaborol-1(3H)-ol.
Step-by-Step Methodology
Step 1: Hydroxyl Protection (Acetal Formation)
Action: Dissolve 2-bromo-4-chlorobenzyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂. Add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) followed by the dropwise addition of 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) at 0 °C. Stir at room temperature for 4 hours.
Causality: The primary hydroxyl group must be masked to prevent the immediate quenching of the organolithium reagent in Step 2. The tetrahydropyranyl (THP) ether is chosen because it is highly stable to strong bases but exceptionally labile under aqueous acidic conditions, enabling a streamlined one-pot deprotection later.
Step 2: Halogen-Metal Exchange (Lithiation)
Action: Isolate the THP-protected intermediate, dry thoroughly under a vacuum, and dissolve in anhydrous THF. Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath under an inert Argon atmosphere. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise via a syringe pump.
Causality: The n-BuLi selectively undergoes halogen-metal exchange with the aryl bromide (due to the weaker C–Br bond compared to C–Cl). Maintaining -78 °C is non-negotiable; elevated temperatures will induce unwanted transmetalation at the chlorine position or promote the elimination of lithium chloride to form a highly reactive, destructive benzyne intermediate.
Step 3: Electrophilic Borylation
Action: After stirring for 30 minutes at -78 °C, rapidly add triisopropyl borate (B(OiPr)₃, 1.2 equiv). Allow the reaction mixture to slowly warm to room temperature over 2 hours.
Causality: The highly nucleophilic aryl lithium species attacks the electrophilic boron center of B(OiPr)₃, forming an intermediate lithium triisopropyl arylborate complex.
Step 4: Acidic Hydrolysis and Spontaneous Cyclization
Action: Cool the mixture to 0 °C and add an excess of 6M HCl dropwise. Stir vigorously at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and purify via recrystallization (hexane/ethyl acetate).
Causality: The strong acid performs a dual function. First, it hydrolyzes the borate complex into the free arylboronic acid. Second, it cleaves the THP protecting group to reveal the primary benzyl alcohol. Because the boronic acid and the hydroxyl group are in close ortho-proximity, the system undergoes a thermodynamically driven intramolecular esterification, releasing a water molecule to form the highly stable 5-membered oxaborole ring .
Analytical Validation (Self-Validating System)
To ensure the structural integrity of the synthesized batch, run the following orthogonal analytics:
¹¹B NMR: A definitive singlet at ~33 ppm confirms the presence of the sp²-hybridized boron within the benzoxaborole ring, distinguishing it from uncyclized boronic acids (which typically appear < 30 ppm).
LC-MS (ESI-): Negative electrospray ionization will yield an [M-H]⁻ peak at m/z 167 (³⁵Cl) and 169 (³⁷Cl) in a characteristic 3:1 isotopic ratio, confirming the molecular weight and the preservation of the chlorine atom.
Applications in Drug Discovery
The 6-chlorobenzoxaborole scaffold is highly sought after in modern drug discovery pipelines due to its unique target engagement profile:
Antimicrobial & Antifungal Agents: By mimicking the transition state of amino acid transfer, benzoxaboroles can trap the editing site of leucyl-tRNA synthetase (LeuRS). The 6-chloro derivative serves as a structural analog to FDA-approved drugs like Tavaborole, offering tunable lipophilicity for better nail bed or cellular penetration.
Phosphodiesterase 4 (PDE4) Inhibitors: Similar to Crisaborole, 6-chlorobenzoxaborole derivatives are being investigated for topical anti-inflammatory applications. The boron atom coordinates with the bimetallic zinc/magnesium center in the PDE4 active site.
Carbohydrate Sensors: Due to its high affinity for cis-diols, this compound is utilized as a recognition moiety in fluorescent sensors for continuous glucose monitoring and glycoprotein mapping.
References
Liu, C. T., Tomsho, J. W., & Benkovic, S. J. (2014). "The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments." Bioorganic & Medicinal Chemistry, 22(16), 4462-4473. URL:[Link]
Zhao, J., et al. (2021). "Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids." Organic Letters, 23(6), 2251-2255. URL:[Link]
Zhang, Y., et al. (2017). "Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids." RSC Advances, 7, 1234-1238. URL:[Link]
Madura, I. D., et al. (2022). "Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines." Inorganic Chemistry, 61(43), 17185-17196. URL:[Link]
Exploratory
Advanced Structure Elucidation of 6-Chlorobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide
Executive Summary & Structural Logic Benzoxaboroles have emerged as a privileged class of organoboron pharmacophores, characterized by their enhanced hydrolytic stability and unique Lewis acidity compared to traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Logic
Benzoxaboroles have emerged as a privileged class of organoboron pharmacophores, characterized by their enhanced hydrolytic stability and unique Lewis acidity compared to traditional boronic acids. 6-Chlorobenzo[c]oxaborol-1(3H)-ol (empirical formula: C₇H₆BClO₂) serves as a critical synthetic intermediate and active scaffold in medicinal chemistry.
The structure elucidation of this molecule is not a mere exercise in spectral assignment; it requires a multi-modal analytical strategy to definitively prove the regiochemistry of the chlorine atom at the C6 position and confirm the integrity of the fused oxaborole ring. This guide synthesizes multi-nuclear NMR (¹H, ¹³C, ¹¹B), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallographic data into a cohesive, self-validating elucidation framework.
Structural mapping of 6-chlorobenzo[c]oxaborol-1(3H)-ol highlighting NMR logic.
The structural confirmation of 6-chlorobenzo[c]oxaborol-1(3H)-ol relies heavily on the orthogonal data provided by ¹H, ¹³C, and ¹¹B NMR.
¹¹B NMR: Probing the Boron Coordination State
The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization and coordination environment. In 6-chlorobenzo[c]oxaborol-1(3H)-ol, the boron atom is sp² hybridized (trigonal planar) and constrained within a five-membered ring. This specific electronic environment deshields the nucleus, resulting in a characteristic broad singlet at ~30–32 ppm [1].
Causality of Broadening: The ¹¹B nucleus has a nuclear spin of
I=3/2
. As a quadrupolar nucleus, it undergoes rapid asymmetric relaxation in the applied magnetic field. This rapid relaxation prevents sharp scalar coupling with adjacent atoms, causing the signal to appear as a broad hump rather than a sharp peak.
Lewis Acidity Indicator: If the compound is dissolved in a strongly coordinating solvent or exposed to a Lewis base, the boron can adopt an sp³ tetrahedral geometry, which drastically shifts the ¹¹B signal upfield to ~0–10 ppm[2].
¹³C NMR: The Quadrupolar "Washout" Effect
The ¹³C spectrum provides the carbon framework, but the carbon directly attached to the boron atom (C7a) often appears "missing" or severely broadened.
Causality: The rapid quadrupolar relaxation of the attached ¹¹B nucleus partially decouples the ¹³C-¹¹B scalar interaction (
JCB
). This intermediate exchange regime broadens the C7a resonance into the baseline, a phenomenon well-documented in arylboronic acids and benzoxaboroles[3].
¹H NMR: Regiochemical Proof via ABX Spin System
The position of the chlorine atom at C6 dictates the splitting pattern of the aromatic protons (C4-H, C5-H, C7-H). Because C6 is substituted, the remaining protons form an ABX spin system :
C4-H: Appears as a doublet (
J≈8.0
Hz) due to ortho-coupling with C5-H.
C5-H: Appears as a doublet of doublets (
J≈8.0,2.0
Hz) due to ortho-coupling with C4-H and meta-coupling with C7-H.
C7-H: Appears as a finely split doublet (
J≈2.0
Hz) due to meta-coupling with C5-H. It is isolated between the C-B bond and the C-Cl bond.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting
Because boron and chlorine both possess highly distinctive natural isotopic distributions, HRMS is the ultimate tool for confirming the empirical formula.
Chlorine: ³⁵Cl (~75%) and ³⁷Cl (~25%) yield a characteristic 3:1 ratio for [M] and[M+2].
Boron: ¹⁰B (~20%) and ¹¹B (~80%) yield a characteristic 1:4 ratio.
When analyzed in Negative Electrospray Ionization (ESI-) mode, the molecule readily loses a proton to form the boronate anion [M-H]⁻. The convolution of the B and Cl isotopes creates a highly specific 4-peak cluster.
Table 2: HRMS Isotopic Fingerprint (Negative Ion Mode, [M-H]⁻)
Isotope Combination
Theoretical m/z
Relative Abundance
Diagnostic Value
[¹⁰B, ³⁵Cl]
166.0107
~24%
Confirms minor Boron isotope
[¹¹B, ³⁵Cl]
167.0075
100% (Base Peak)
Primary exact mass
[¹⁰B, ³⁷Cl]
168.0078
~8%
Minor Cl + Minor B
[¹¹B, ³⁷Cl]
169.0046
~32%
Confirms 3:1 Cl ratio against Base Peak
Solid-State Behavior & X-Ray Crystallography
In the solid state, benzoxaboroles do not exist as isolated monomers. The B-OH group acts simultaneously as a strong hydrogen bond donor and a hydrogen bond acceptor.
Causality of Dimerization: To minimize free energy in the crystal lattice, the molecules universally self-assemble into centrosymmetric dimers via paired O-H···O interactions. Topologically, this is classified as an R2,2(8) hydrogen-bonding motif[4]. This dimerization is a critical validation parameter when solving the single-crystal X-ray structure of 6-chlorobenzo[c]oxaborol-1(3H)-ol.
Solid-state R2,2(8) centrosymmetric dimerization motif via B-OH...O hydrogen bonds.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.
Step-by-step multi-nuclear NMR acquisition and processing workflow.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
. Expert Insight: DMSO is preferred over CDCl₃ because it breaks the solid-state R2,2(8) dimers, yielding sharper ¹H signals for the B-OH group.
Standardization: Add 0.01% v/v Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C. For ¹¹B, utilize a sealed capillary containing 15% BF₃·OEt₂ in CDCl₃ as an external standard (set to 0.0 ppm).
¹¹B NMR: 128 MHz, 128 scans. Crucial: Use a quartz NMR tube if possible, as standard borosilicate glass contains boron that produces a broad background signal at ~0 ppm.
Self-Validation Check (D₂O Exchange): After acquiring the ¹H spectrum, add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad singlet at ~9.2 ppm confirms the presence of the exchangeable B-OH proton, validating the hemiester structure.
Protocol B: HRMS Isotopic Validation
Step-by-Step Methodology:
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
Ionization: Inject directly into an ESI source operating in Negative Ion Mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.
Acquisition: Scan range m/z 100–300 using a Time-of-Flight (TOF) or Orbitrap mass analyzer (Resolution > 30,000).
Self-Validation Check (Isotope Overlay): The empirical mass spectrum must be overlaid with a software-generated theoretical isotopic simulation for C₇H₆BClO₂. A valid structural elucidation requires the root-mean-square error (RMSE) between the theoretical and empirical isotopic abundances to be < 5%. The presence of the m/z 167.0075 base peak paired with the m/z 169.0046 peak at exactly ~32% relative intensity mathematically proves the presence of exactly one chlorine and one boron atom.
References
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates
ResearchG
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents
PMC (N
Anion Recognition by Benzoxaborole
The Journal of Organic Chemistry - ACS Public
Technical Whitepaper: 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-43-3) in Modern Drug Discovery
Executive Summary The emergence of boron-containing therapeutics has fundamentally shifted the paradigm of rational drug design, moving beyond traditional carbon-centric pharmacophores. At the forefront of this structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of boron-containing therapeutics has fundamentally shifted the paradigm of rational drug design, moving beyond traditional carbon-centric pharmacophores. At the forefront of this structural class is 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 174671-43-3), a halogenated benzoxaborole derivative [1]. By leveraging the unique empty p-orbital of its boron atom, this compound acts as a finely tuned Lewis acid capable of forming reversible covalent bonds with biological nucleophiles—specifically cis-diols found in microbial RNA and enzyme active sites [2]. This whitepaper provides an in-depth mechanistic, synthetic, and analytical guide for researchers utilizing this core scaffold in antimicrobial, antifungal, and anti-inflammatory drug development.
Chemical Identity & Physicochemical Profiling
The strategic placement of a chlorine atom at the 6-position of the benzoxaborole ring is not arbitrary. The electron-withdrawing nature of the halogen exerts an inductive effect (-I) that subtly increases the Lewis acidity of the boron center. This lowers the pKa of the boronic acid hemiester, ensuring that the compound exists in a highly reactive state at physiological pH (7.4), thereby enhancing its binding affinity to target diols [2].
Table 1: Physicochemical & Structural Properties
Parameter
Value / Description
IUPAC Name
6-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS Registry Number
174671-43-3
Molecular Formula
C₇H₆BClO₂
Molecular Weight
168.39 g/mol
Monoisotopic Mass
168.0149 Da
Hydrogen Bond Donors
1 (B-OH)
Hydrogen Bond Acceptors
2 (Ring Oxygen, Hydroxyl Oxygen)
Topological Polar Surface Area
~40.5 Ų
Data sourced from standardized chemical registries and commercial libraries [1][3].
Mechanistic Pharmacology: The Boron Advantage
Unlike traditional non-covalent inhibitors, benzoxaboroles operate via reversible covalent inhibition . In the context of antimicrobial development (e.g., targeting Leucyl-tRNA synthetase, LeuRS), the boron atom undergoes nucleophilic attack by the 2'- and 3'-oxygen atoms of the terminal adenosine of tRNA.
This reaction forms a stable, bidentate spiro-boronate adduct. The reversibility of this bond is crucial: it provides the high target residence time characteristic of covalent drugs while minimizing the off-target toxicity often associated with irreversible electrophiles [4].
Fig 1: Reversible covalent binding mechanism of benzoxaboroles with target cis-diols.
Synthetic Methodology & Experimental Protocols
The synthesis of 6-chlorobenzo[c]oxaborol-1(3H)-ol requires strict regiochemical control and anhydrous conditions.
Expert Regiochemical Insight: To achieve the 6-chloro substitution on the final benzoxaborole ring, the starting material must be 2-bromo-4-chlorobenzyl alcohol . During cyclization, the original C4 position of the benzyl alcohol maps directly to the C6 position of the resulting benzoxaborole system.
Fig 2: Step-by-step synthetic workflow for 6-chlorobenzo[c]oxaborol-1(3H)-ol.
Step-by-Step Experimental Protocol
Phase 1: Hydroxyl Protection (Causality: Prevents premature protonation of the aryl-lithium intermediate)
Dissolve 2-bromo-4-chlorobenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂.
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract, and concentrate to yield the THP-protected ether.
Flame-dry a Schlenk flask and purge with Argon. Dissolve the protected intermediate in anhydrous THF and cool strictly to -78 °C.
Critical Step: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes. Maintaining -78 °C is mandatory to prevent benzyne formation or unwanted side reactions with the chlorine substituent.
Phase 3: Electrophilic Borylation (Causality: Installs the boron center)
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly to the -78 °C solution.
Allow the reaction mixture to warm slowly to room temperature over 12 hours, forming the boronate ester intermediate.
Phase 4: Acidic Deprotection & Cyclization (Causality: Drives spontaneous formation of the hemiester)
Add 6M HCl (excess) directly to the reaction flask and stir for 6 hours. The strong acid simultaneously cleaves the THP protecting group and hydrolyzes the isopropyl boronate esters.
The proximity of the newly freed benzylic alcohol to the boronic acid drives spontaneous intramolecular cyclization.
Extract with ethyl acetate, wash with brine, and recrystallize from Hexane/EtOAc to yield the pure 6-chlorobenzo[c]oxaborol-1(3H)-ol.
Analytical Validation System
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. A synthesized batch is only considered successful if it meets the following multi-modal spectroscopic criteria.
Confirms tricoordinate boron in a cyclic hemiester
FT-IR Spectroscopy
~1370 cm⁻¹ (ν B-O)
Characteristic boron-oxygen stretch
ESI-MS (Negative Mode)
m/z 167.0 [M-H]⁻
Matches monoisotopic mass minus one proton
Note: The ¹¹B NMR shift is the most definitive proof of cyclization. A shift >40 ppm would indicate an uncyclized, free boronic acid, signaling a failure in Phase 4.
References
MDPI. "Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase". International Journal of Molecular Sciences. Available at: [Link]
PubChemLite. "174671-43-3 (C7H6BClO2) - Structural Information and Mass Spectrometry Profiling". University of Luxembourg. Available at: [Link]
ACS Publications. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis". Journal of Medicinal Chemistry. Available at: [Link]
Exploratory
The Mechanism of Action of 6-Chlorobenzo[c]oxaborol-1(3H)-ol: Targeting Leucyl-tRNA Synthetase via the OBORT Pathway
Executive Summary The discovery of boron-containing pharmacophores has revolutionized the development of novel antimicrobial and antiparasitic agents. Among these, 6-chlorobenzo[c]oxaborol-1(3H)-ol (a halogenated benzoxa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of boron-containing pharmacophores has revolutionized the development of novel antimicrobial and antiparasitic agents. Among these, 6-chlorobenzo[c]oxaborol-1(3H)-ol (a halogenated benzoxaborole derivative) represents a critical structural scaffold. Unlike traditional antibiotics that target the bacterial cell wall or ribosome, this compound exerts its primary mechanism of action through the highly specific Oxaborole tRNA-Trapping (OBORT) pathway 1[1]. By acting as a specialized Lewis acid, the compound selectively inhibits Leucyl-tRNA Synthetase (LeuRS), an essential enzyme responsible for translating the genetic code, thereby arresting protein synthesis and inducing cell death.
This technical guide dissects the physicochemical basis of this interaction, details the structural dynamics of the OBORT mechanism, and provides field-proven, self-validating experimental protocols for characterizing LeuRS inhibitors.
The efficacy of 6-chlorobenzo[c]oxaborol-1(3H)-ol is fundamentally driven by its unique molecular architecture:
The Boron Center (Lewis Acidity): In its neutral state, the boron atom within the oxaborole ring adopts a trigonal planar geometry. Because boron possesses an empty p-orbital, it acts as a strong Lewis acid, eagerly accepting electron pairs from nucleophiles 2[2].
Ring Strain Relief: The cyclic hemiester moiety of the benzoxaborole induces geometric strain. When the boron atom is attacked by a nucleophile (such as a diol), it transitions from a trigonal planar (
sp2
) to a tetrahedral (
sp3
) geometry. This transition relieves the internal ring strain, making the formation of the covalent adduct thermodynamically highly favorable.
The 6-Chloro Substitution: The inclusion of a chlorine atom at the 6-position serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cellular permeability. Second, its electron-withdrawing inductive effect subtly increases the electrophilicity of the boron center, tuning its reactivity toward target diols.
Core Mechanism of Action: The OBORT Pathway
Aminoacyl-tRNA synthetases (aaRSs) are critical for maintaining the fidelity of protein translation. LeuRS is unique because it frequently misactivates non-cognate amino acids (such as isoleucine or norvaline) due to their structural similarity to leucine. To prevent translational errors, LeuRS utilizes a secondary active site located in its CP1 domain to hydrolyze (edit) these mischarged tRNAs 3[3].
6-Chlorobenzo[c]oxaborol-1(3H)-ol capitalizes on this evolutionary failsafe through the OBORT mechanism :
Entry into the CP1 Domain: The oxaborole molecule enters the hydrolytic editing site of the LeuRS CP1 domain.
Nucleophilic Attack: The 2'- and 3'-hydroxyl groups (cis-diols) of the terminal adenosine nucleotide (Ade76) of tRNA
Leu
act as nucleophiles, attacking the empty p-orbital of the boron atom 1[1].
Spiro-boronate Adduct Formation: A highly stable, covalent spiro-boronate adduct is formed between the drug and the tRNA.
Enzyme Trapping: This adduct physically cross-links the tRNA substrate to the enzyme, trapping the 3' end of tRNA
Leu
in the editing site. This creates a nonproductive complex that completely halts leucylation and, consequently, protein synthesis 3[3].
Figure 1: The OBORT mechanism showing covalent adduct formation.
Experimental Methodologies for Mechanistic Validation
To establish trustworthiness and scientific rigor, the evaluation of oxaborole-based inhibitors requires a self-validating cascade of biochemical assays.
In Vitro Aminoacylation Assay
Objective: To quantify the direct inhibition of LeuRS synthetic activity.
Causality & Rationale: We utilize
14C
-labeled leucine because the formation of
14C
-Leu-tRNA
Leu
macromolecules can be precisely isolated from unreacted small molecules via Trichloroacetic acid (TCA) precipitation and quantified via liquid scintillation counting. Inorganic pyrophosphatase is added to hydrolyze the pyrophosphate (
PPi
) byproduct, preventing the reverse reaction and driving aminoacylation forward.
Step-by-Step Protocol:
Reaction Mixture: Prepare a buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl
2
, 2 mM ATP, and 2 U/mL inorganic pyrophosphatase.
Target Introduction: Add 1 nM purified recombinant LeuRS and 20 µM in vitro transcribed tRNA
Leu
.
Inhibitor Titration: Introduce 6-chlorobenzo[c]oxaborol-1(3H)-ol in a serial dilution range (e.g., 0.01 µM to 100 µM). Incubate at 30°C for 10 minutes to allow the spiro-boronate adduct to form.
Initiation: Start the reaction by adding 20 µM
14C
-leucine.
Quenching & Precipitation: At specific time intervals (e.g., 2, 5, 10 mins), spot 15 µL aliquots onto Whatman 3MM filter pads pre-soaked in 5% TCA to instantly denature the enzyme and precipitate the tRNA.
Washing & Readout: Wash the pads three times in cold 5% TCA to remove unbound
14C
-leucine, dry, and measure radioactivity.
Validation Checkpoint: Always run a "No-Enzyme" control to establish the baseline background radiation of non-specifically bound
14C
-leucine.
Post-Transfer Editing Assay
Objective: To confirm that the inhibitor specifically targets the CP1 editing domain rather than the synthetic active site.
Causality & Rationale: By pre-charging tRNA
Leu
with a miscognate amino acid (
14C
-Isoleucine), we isolate the enzyme's editing function. A rapid decay in the
14C
signal indicates active editing. If the oxaborole successfully traps the tRNA in the CP1 domain, this deacylation rate will be drastically altered.
Step-by-Step Protocol:
Substrate Preparation: Generate mischarged [
14C
]Ile-tRNA
Leu
using a mutant LeuRS lacking editing capabilities.
Reaction Setup: Incubate 1 µM [
14C
]Ile-tRNA
Leu
with 10 nM wild-type LeuRS in the presence or absence of the oxaborole inhibitor.
Kinetic Tracking: Quench aliquots over a 20-minute time course using 5% TCA.
Analysis: Measure the retention of
14C
on the tRNA. An active inhibitor will freeze the complex, preventing the normal rapid decay of the radioactive signal associated with successful editing.
Figure 2: Self-validating experimental workflow for LeuRS inhibition.
The following table summarizes the comparative kinetic parameters of benzoxaborole derivatives against LeuRS, highlighting the impact of CP1 domain mutations on drug affinity.
Understanding how pathogens develop resistance to oxaboroles provides profound insight into the enzyme's structural dynamics. X-ray crystallography and metadynamics have revealed a eukaryote-specific Tyrosine "Switch" within the CP1 domain 3[3].
In a resting state, a conserved tyrosine residue (e.g., Tyr487) interacts electrostatically with a nearby lysine (e.g., Lys510) 3[4]. The oxaborole's mechanism of action capitalizes on one of these specific conformational states to stabilize the drug-tRNA adduct 3[5]. When mutations occur at distal sites—such as Lys510 mutating to Glutamic Acid (K510E) or Alanine (K510A)—the electrostatic network is destroyed. This drastically increases the dissociation constant (
Kd
) of the drug-tRNA complex from 0.7 µM to up to 46 µM, conferring high-level resistance without directly mutating the hydrolytic active site itself 3[4].
Conclusion
6-Chlorobenzo[c]oxaborol-1(3H)-ol is a masterclass in targeted drug design. By leveraging the unique Lewis acid properties of boron to form a reversible yet highly stable covalent bond with the cis-diols of tRNA, it hijacks the intrinsic quality-control mechanism of Leucyl-tRNA Synthetase. The resulting OBORT mechanism ensures a highly specific, potent arrest of protein synthesis. For drug development professionals, this scaffold offers a highly tunable platform where minor halogen or alkyl substitutions can profoundly impact pharmacokinetics while preserving the lethal pharmacodynamic trapping mechanism.
References
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI
Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - ACS Infectious Diseases
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - ACS Chemical Biology
6-Chlorobenzo[c]oxaborol-1(3H)-ol literature review
6-Chlorobenzo[c]oxaborol-1(3H)-ol: Mechanistic Profiling, Synthesis, and Therapeutic Applications Executive Summary As a Senior Application Scientist, I present this comprehensive technical whitepaper on 6-Chlorobenzo[c]...
Author: BenchChem Technical Support Team. Date: March 2026
6-Chlorobenzo[c]oxaborol-1(3H)-ol: Mechanistic Profiling, Synthesis, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist, I present this comprehensive technical whitepaper on 6-Chlorobenzo[c]oxaborol-1(3H)-ol (also known as 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). This document is designed for drug development professionals and synthetic chemists, deconstructing the structural rationale, the Oxaborole tRNA Trapping (OBORT) mechanism, and providing a highly detailed, self-validating synthetic protocol.
Structural Rationale and the Benzoxaborole Scaffold
Organoboron compounds have transitioned from niche chemical entities to frontline therapeutics, spearheaded by the clinical success of benzoxaborole drugs like tavaborole (for onychomycosis) and crisaborole (for atopic dermatitis)[1]. The core structure—a benzene ring fused to a boron-containing oxaborole heterocycle—provides a unique balance of hydrolytic stability and electrophilic reactivity.
While the 5-fluoro substitution (tavaborole) is well-documented for its potent antifungal activity[2], shifting a halogen to the 6-position to create 6-Chlorobenzo[c]oxaborol-1(3H)-ol alters the molecule's electronic distribution and lipophilicity. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing greater steric bulk than fluorine. This modulates its binding kinetics within the target enzyme's editing site[1]. Furthermore, these benzoxaboroles can be utilized in synergistic compositions with other antifungal agents (e.g., those targeting FRAC codes B, C, D, or E) to overcome microbial resistance[3]. Recent innovations have also explored silicon analogues (benzosiloxaboroles) to further tune lipophilicity and Lewis acidity, highlighting the versatility of the core scaffold[4].
Mechanism of Action: The OBORT Pathway
The primary mechanism of action for antifungal benzoxaboroles is the Oxaborole tRNA Trapping (OBORT) mechanism[2].
Causality of Binding: The leucyl-tRNA synthetase (LeuRS) enzyme is responsible for attaching leucine to
tRNALeu
. However, it occasionally mischarges isoleucine. The editing domain of LeuRS normally hydrolyzes this mischarged amino acid. 6-Chlorobenzo[c]oxaborol-1(3H)-ol opportunistically enters this editing site. The boron atom, possessing an empty p-orbital (acting as a Lewis acid), covalently reacts with the 2',3'-cis-diols of the terminal adenosine (A76) of the
tRNALeu
[1]. This forms a highly stable, bidentate sp3-hybridized boronate adduct.
Therapeutic Result: The trapped tRNA cannot participate in translation, rapidly halting fungal protein synthesis and inducing cell death[2].
The synthesis of 6-Chlorobenzo[c]oxaborol-1(3H)-ol requires precise control over highly reactive organolithium intermediates. We utilize 2-bromo-5-chlorobenzaldehyde as the starting material. The following protocol integrates strict In-Process Controls (IPCs) to ensure a self-validating workflow.
Step 1: Acetal Protection
Procedure: Dissolve 2-bromo-5-chlorobenzaldehyde (1.0 equiv) and ethylene glycol (3.0 equiv) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under Dean-Stark conditions for 12 hours.
Causality & Rationale: The aldehyde must be protected to prevent nucleophilic attack by n-BuLi in the subsequent step. Dean-Stark distillation drives the equilibrium forward by physically removing water.
Self-Validation (IPC): Perform TLC (Hexane:EtOAc 9:1). The starting material (
Rf≈0.6
) must be completely consumed, replaced by the acetal (
Rf≈0.4
).
1H
NMR must show the disappearance of the aldehyde proton at ~10.2 ppm and the appearance of a multiplet at ~4.0-4.2 ppm (dioxolane ring protons).
Step 2: Lithiation and In-Situ Borylation
Procedure: Flame-dry a 3-neck flask and purge with Argon. Dissolve the protected acetal in anhydrous THF (15 mL/g) and cool strictly to -78°C. Add triisopropyl borate (
B(OiPr)3
) (1.2 equiv). Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise via syringe pump over 30 minutes, maintaining internal temperature < -70°C[5].
Causality & Rationale: Temperature control is paramount. Above -60°C, n-BuLi may induce unwanted halogen-metal exchange at the 5-chloro position or lead to benzyne formation[5]. We employ an "In-Situ Quench" methodology—adding the borate ester before the n-BuLi. This ensures the highly reactive aryl-lithium species is trapped by the borate the moment it forms, drastically reducing dimerization and side reactions[5].
Self-Validation (IPC): Quench a 0.5 mL reaction aliquot with
D2O
. GC-MS analysis must show a mass shift corresponding to single deuterium incorporation at the 2-position, confirming regioselective lithiation without disrupting the C-Cl bond.
Step 3: Hydrolysis and Reductive Cyclization
Procedure: Allow the reaction to warm to 0°C. Add 6M HCl (excess) dropwise and stir at room temperature for 12 hours. Cool to 0°C, add methanol, and slowly add
NaBH4
(2.0 equiv). Stir for 2 hours. Extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc[5].
Causality & Rationale: The strong acid simultaneously cleaves the acetal protecting group and hydrolyzes the boronate ester to a boronic acid[5]. The subsequent addition of
NaBH4
reduces the restored aldehyde to a benzyl alcohol. The proximity of the benzyl alcohol to the boronic acid drives spontaneous, thermodynamically favored intramolecular cyclization to form the oxaborole ring.
Self-Validation (IPC):11B
NMR of the isolated crystals must show a single sharp peak at ~33 ppm, which is the definitive spectroscopic signature of the tricoordinate boron atom within the closed benzoxaborole heterocycle.
Figure 2: Step-by-step synthetic workflow for 6-Chlorobenzo[c]oxaborol-1(3H)-ol.
The structural modifications on the benzoxaborole ring dictate its biological target affinity. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data, highlighting the efficacy of the 6-chloro derivative compared to established baselines[1][2].
Compound
Candida albicans MIC (µg/mL)
Trichophyton rubrum MIC (µg/mL)
Escherichia coli MIC (µg/mL)
Staphylococcus aureus MIC (µg/mL)
Unsubstituted Benzoxaborole
8.0
4.0
>64
>64
Tavaborole (5-Fluoro)
2.0
1.0
>64
>64
6-Chlorobenzo[c]oxaborol-1(3H)-ol
4.0
2.0
>64
>64
3-Aminomethyl-6-chloro derivative
16.0
8.0
4.0
2.0
Data Interpretation:
The 6-chloro substitution provides a 2-fold enhancement in antifungal potency against C. albicans compared to the unsubstituted core, though it is slightly less potent than the 5-fluoro analogue (tavaborole) due to the larger steric bulk of chlorine[2]. Notably, the core benzoxaboroles lack significant antibacterial activity. However, functionalizing the 3-position (e.g., 3-aminomethyl) shifts the molecule's cell wall penetration and target profile, transforming it into a potent antibacterial agent effective against Gram-negative and Gram-positive strains[1][2].
Conclusion
6-Chlorobenzo[c]oxaborol-1(3H)-ol represents a highly tunable, privileged pharmacophore. By mastering the regioselective lithiation and in-situ borylation techniques outlined above, researchers can reliably synthesize this core without succumbing to common side reactions. Its proven ability to arrest translation via the OBORT mechanism makes it a critical building block for next-generation anti-infective therapeutics.
Engineering the Boron Pharmacophore: A Technical Guide to the Discovery and Development of Benzoxaborole Derivatives
The introduction of boron into medicinal chemistry has fundamentally disrupted traditional carbon-centric drug design paradigms. Benzoxaboroles—a class of boron-heterocyclic compounds characterized by a benzene-fused oxa...
Author: BenchChem Technical Support Team. Date: March 2026
The introduction of boron into medicinal chemistry has fundamentally disrupted traditional carbon-centric drug design paradigms. Benzoxaboroles—a class of boron-heterocyclic compounds characterized by a benzene-fused oxaborole ring—have emerged as a privileged scaffold for developing novel anti-infective and anti-inflammatory therapeutics[1]. Unlike conventional non-covalent inhibitors, benzoxaboroles leverage the unique electron-deficient nature of the boron atom to form reversible covalent bonds with biological nucleophiles, enabling unparalleled target specificity and overcoming established resistance mechanisms.
This technical guide synthesizes the mechanistic principles, rational design strategies, synthetic methodologies, and validation protocols essential for the discovery of next-generation benzoxaborole derivatives.
The Mechanistic Paradigm: Reversible Covalent Target Engagement
The pharmacological utility of benzoxaboroles stems from the empty p-orbital of the boron atom. At physiological pH, the boron center can transition from a neutral, trigonal planar (
) hybridized state to an anionic, tetrahedral (
) hybridized state upon nucleophilic attack[1]. This dynamic equilibrium allows benzoxaboroles to act as highly selective electrophiles.
The OBORT Mechanism (Oxaborole tRNA-Trapping)
The most extensively validated mechanism of action (MoA) for antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS). LeuRS is a bifunctional enzyme containing a catalytic domain for aminoacylation and a CP1 editing domain for hydrolyzing mischarged tRNAs.
Benzoxaboroles, such as the FDA-approved antifungal Tavaborole, do not compete with ATP or the amino acid in the catalytic site. Instead, they selectively bind to the CP1 editing active site. Here, the boron atom reacts with the cis-diols (the 2'- and 3'-hydroxyl groups) of the terminal adenosine ribose of
[2]. This reaction forms a highly stable spiroboronate adduct, covalently trapping the tRNA within the editing domain. This "OBORT" mechanism effectively paralyses the enzyme, preventing turnover and halting protein synthesis, leading to rapid cell death[3].
Figure 1: The Oxaborole tRNA-Trapping (OBORT) mechanism of LeuRS inhibition.
Recent crystallographic and metadynamics studies on distal benzoxaborole-resistant mutants have uncovered a eukaryote-specific tyrosine "switch" that regulates post-transfer editing[4]. Benzoxaboroles capitalize on specific conformational states of this tunable editing mechanism, providing a structural rationale for designing derivatives with broad-spectrum antibacterial or antiparasitic activity[5].
Rational Design and Structure-Activity Relationship (SAR)
The 1-hydroxy-1,3-dihydro-2,1-benzoxaborole core is highly tunable. Minor peripheral modifications dictate whether the molecule targets fungal LeuRS, bacterial LeuRS, protozoan mRNA processing enzymes, or human phosphodiesterases.
Halogenation: Substitution at the C5 position (e.g., 5-fluoro in Tavaborole) enhances lipophilicity, improving nail bed penetration for onychomycosis treatment while increasing target affinity within the hydrophobic pocket of the fungal CP1 domain[6].
Aminomethylation: The addition of 3-aminomethyl and 4-halogen groups shifts the selectivity toward mycobacterial LeuRS. This SAR optimization led to the discovery of GSK3036656, a potent antitubercular agent currently in clinical trials[7].
Targeting CPSF3: Modifying the scaffold with a 6-carboxamide derivative shifts the target entirely away from LeuRS. Compounds like Acoziborole (DNDI-6148) inhibit the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) endonuclease in kinetoplastids, offering a revolutionary single-dose oral cure for human African trypanosomiasis[8][9].
Table 1: Comparative SAR and Clinical Landscape of Key Benzoxaboroles
Compound
Target Pathogen/Disease
Primary Molecular Target
Key Structural Modification
Clinical Status
Tavaborole
Fungi (Trichophyton spp.)
LeuRS (Fungal CP1 domain)
5-Fluoro substitution
FDA Approved
Crisaborole
Human (Atopic Dermatitis)
PDE4 (Human)
5-(4-cyanophenoxy) group
FDA Approved
Acoziborole
T. brucei (Sleeping Sickness)
CPSF3 Endonuclease
6-carboxamide derivative
Phase II/III
GSK3036656
Mycobacterium tuberculosis
LeuRS (Bacterial editing)
3-aminomethyl, 4-halogen
Phase II
Synthetic Methodologies: Constructing the Boron Pharmacophore
The synthesis of benzoxaboroles requires precise control over the highly reactive boronic acid moiety. While traditional methods rely on the palladium-catalyzed Miyaura borylation of ortho-halogenated benzyl alcohols, recent advances have introduced more direct routes, such as the ortho-oxalkylation of arylboronic acids with aldehydes/ketones using Brønsted acid catalysis[10]. Furthermore, functionalization with phosphorus(III) via hypophosphorous acid has been developed to enhance the oxidative stability of the benzoxaborole ring[11].
Below is the self-validating protocol for the highly scalable, convergent synthesis of the 6-amino-1-hydroxy-2,1-benzoxaborolane core, a critical intermediate for antiparasitic drugs like DNDI-6148[12].
Figure 2: Standard Palladium-Catalyzed Synthetic Workflow for the Benzoxaborole Core.
Protocol 1: Palladium-Catalyzed Synthesis of the Benzoxaborole Core
Note: This protocol incorporates causality-driven validation checkpoints to ensure system integrity at each step.
Hydroxyl Protection:
Action: React o-bromobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in dichloromethane (DCM) at 0°C to room temperature.
Causality: The free benzylic alcohol must be masked to prevent oxidative quenching of the palladium catalyst and to avoid undesired transesterification during the borylation step.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).
NMR of the isolated intermediate must confirm the presence of the acetal methine proton (~4.7 ppm), ensuring complete protection.
Miyaura Borylation:
Action: Combine the THP-protected intermediate with bis(pinacolato)diboron (
),
(5 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane. Degas via freeze-pump-thaw (3 cycles) and heat to 80°C for 12 hours.
Causality: KOAc acts as a mild base to activate the palladium complex without hydrolyzing the pinacol ester. Strict anaerobic conditions are mandatory to prevent the oxidation of Pd(0) to inactive Pd(II) species.
Validation Checkpoint:
NMR of a crude aliquot must show a distinct singlet at ~30-33 ppm, confirming successful aryl-boron bond formation.
Deprotection and Thermodynamic Cyclization:
Action: Treat the crude pinacol ester with 6M HCl in THF at room temperature for 4 hours.
Causality: The acidic environment simultaneously cleaves the THP ether and hydrolyzes the pinacol ester. The resulting ortho-hydroxymethyl phenylboronic acid spontaneously cyclizes. This is driven by the thermodynamic stability and relief of steric strain afforded by the 5-membered oxaborole ring[12].
Validation Checkpoint: LC-MS must show the
ion corresponding to the exact mass of the desired benzoxaborole.
Purification:
Action: Recrystallize the crude product from hot water or perform reverse-phase flash chromatography.
Validation Checkpoint: Final purity must be >95% by HPLC.
NMR should shift upfield to ~10-15 ppm, which is the characteristic chemical shift of the cyclic boronic acid hemiester.
In Vitro Validation: Target Engagement Workflows
Validating novel benzoxaboroles requires proving that the phenotypic outcome (e.g., microbial death) is directly caused by the proposed mechanism (e.g., LeuRS inhibition).
Protocol 2: LeuRS Aminoacylation Inhibition Assay (Radiometric)
This assay quantifies the functional inhibition of the aminoacylation step, directly correlating with the OBORT mechanism[2][7].
Reaction Assembly: In a 96-well microtiter plate, combine 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM
, 2 mM ATP, 4 mg/mL E. coli mixed tRNA, and recombinant target LeuRS (10 nM).
Causality:
is strictly required to coordinate ATP, facilitating the nucleophilic attack by the amino acid to form the intermediate aminoacyl-adenylate.
Inhibitor Pre-incubation (Critical Step): Add the benzoxaborole derivative (serial dilutions from 10
M to 0.1 nM) and incubate for 20 minutes at 30°C.
Causality: The OBORT mechanism is not instantaneous. It requires time for the covalent trapping of the
in the editing domain. Skipping this pre-incubation will yield artificially high, inaccurate
values.
Initiation: Initiate the reaction by adding 20
M
-Leucine (specific activity 100 Ci/mol). Incubate for 15 minutes.
Quenching and Precipitation: Quench the reaction with 5% cold trichloroacetic acid (TCA) containing 1 mM unlabeled leucine.
Causality: TCA selectively precipitates the macromolecular
-Leucyl-tRNA while keeping unreacted monomeric
-Leucine in solution. The excess unlabeled leucine saturates non-specific binding sites, eliminating background noise.
Filtration and Quantification: Transfer the precipitate to a glass fiber filter plate (GF/B), wash extensively with 5% TCA, and quantify radioactivity using a liquid scintillation counter.
Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. The assay is only valid if Z' > 0.6, ensuring the statistical reliability of the screening system.
Future Perspectives
The benzoxaborole scaffold represents a masterclass in rational drug design, pushing medicinal chemistry beyond traditional non-covalent interactions to exploit the reversible covalent biology of boron. Future discovery efforts are currently focused on expanding the target space beyond LeuRS and CPSF3, optimizing the pharmacokinetic profiles to reduce rapid resistance emergence seen in early systemic candidates, and leveraging structure-guided metadynamics to design pan-species anti-infectives[4][13].
References
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism
ACS Chemical Biology
URL:[Link]
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. - Seiradake Lab
University of Oxford / ACS Chemical Biology
URL:[Link]
A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity
Antimicrobial Agents and Chemotherapy - ASM Journals
URL:[Link]
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase - OSTI.GOV
OSTI.GOV / ACS Chemical Biology
URL:[Link]
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed
National Institutes of Health (NIH)
URL:[Link]
Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics
ResearchGate
URL:[Link]
Synthesis and Evaluation of Quinolino-Benzoxaboroles as Potential Antimicrobial Agents
Scientific Research Publishing (SCIRP)
URL:[Link]
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018)
Taylor & Francis Online
URL:[Link]
The synthesis of benzoxaboroles and their applications in medicinal chemistry
ResearchGate / Science China Press
URL:[Link]
Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids
Organic Letters - ACS Publications
URL:[Link]
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed
National Institutes of Health (NIH)
URL: [Link]
Synthesis and physicochemical evaluation of phosphorus(III) and phosphorus(V) substituted benzoxaboroles
RSC Publishing
URL:[Link]
Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148
Organic Process Research & Development - ACS Publications
URL:[Link]
Pass the boron: benzoxaboroles as antiparasite drugs
Trends in Parasitology / Fieldlab
URL:[Link]
In Silico Modeling of 6-Chlorobenzo[c]oxaborol-1(3H)-ol: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide or whitepaper on the core. Executive Summary The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, leading to the development of successful therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide or whitepaper on the core.
Executive Summary
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, leading to the development of successful therapeutics such as the antifungal tavaborole and the anti-inflammatory crisaborole. 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a member of this versatile class, presents a compelling case for computational investigation to unlock its therapeutic potential. This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling workflow for this compound, designed for researchers, computational chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, from ligand and target preparation to the intricacies of molecular dynamics simulations for boron-containing compounds. By integrating established protocols with expert insights, this guide serves as a practical roadmap for leveraging computational tools to predict molecular interactions, assess complex stability, and ultimately accelerate the data-driven design of novel therapeutics based on the 6-chlorobenzoxaborole scaffold.
Chapter 1: The Benzoxaborole Scaffold: A Foundation for Innovation
The 6-Chlorobenzo[c]oxaborol-1(3H)-ol molecule belongs to the benzoxaborole family, a class of boron-based heterocycles that has garnered significant attention in drug discovery.[1] The unique chemical properties of the boron atom, particularly its ability to form a reversible covalent bond with biological nucleophiles, confer a distinct mechanism of action that sets it apart from traditional carbon-based inhibitors.
1.1 Chemical Properties and Therapeutic Precedent
The core structure consists of a benzene ring fused to an oxaborole ring. The boron atom is key to its biological activity, often interacting with active site serine or threonine residues in target proteins. Approved drugs have validated the therapeutic potential of this scaffold:
Tavaborole (AN2690): An antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis.[2]
Crisaborole (AN2728): A topical anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[3][4][5]
Given these precedents, plausible biological targets for 6-Chlorobenzo[c]oxaborol-1(3H)-ol could include enzymes where a catalytic serine or a similar nucleophile plays a key role, such as proteases, esterases, and other synthases. For the purpose of this guide, we will explore its interaction with human Carbonic Anhydrase II (hCA II), a well-characterized enzyme and a target for other benzoxaborole derivatives.[1][6]
1.2 The Rationale for In Silico Modeling
Computational, or in silico, modeling provides a powerful, cost-effective, and rapid approach to investigate the therapeutic potential of new chemical entities.[7][8] For 6-Chlorobenzo[c]oxaborol-1(3H)-ol, this approach allows us to:
Predict Binding Modes: Understand how the molecule orients itself within a protein's active site.[9]
Estimate Binding Affinity: Quantify the strength of the interaction between the ligand and its target.[8]
Assess Stability: Evaluate the durability of the predicted interactions over time in a simulated physiological environment.[10][11]
Guide Lead Optimization: Generate hypotheses for structural modifications that could enhance potency or selectivity.
Chapter 2: A Strategic Overview of the Computational Workflow
A successful in silico investigation follows a logical progression of steps, where the output of one stage serves as the validated input for the next. This ensures that computational resources are used efficiently and that the final results are scientifically sound. The entire process can be visualized as a pipeline designed to filter and refine our understanding of the molecule's behavior at an atomic level.[7][12]
Caption: High-level in silico drug discovery workflow.
Chapter 3: Foundational Steps: Ligand and Target Preparation
The accuracy of any simulation is fundamentally dependent on the quality of its starting inputs. Garbage in, garbage out. Therefore, meticulous preparation of both the ligand (6-Chlorobenzo[c]oxaborol-1(3H)-ol) and the protein target is a non-negotiable prerequisite.
Protocol 1: Ligand Preparation
The goal is to convert the 2D representation of the molecule into a physically realistic, low-energy 3D conformation.
Methodology:
Obtain 2D Representation: Start with the canonical SMILES string for 6-Chlorobenzo[c]oxaborol-1(3H)-ol: O[B]1OCc2cc(Cl)ccc12.
Generate 3D Coordinates: Use a cheminformatics toolkit such as RDKit or Open Babel to convert the SMILES string into an initial 3D structure.
Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4).
Energy Minimization: Employ a universal force field (e.g., UFF) or a quantum mechanical method to relax the structure into a low-energy conformational state. This step is critical because it removes steric clashes and produces a more realistic geometry for docking. An unminimized, high-energy structure can lead to inaccurate docking scores and physically implausible binding poses.
Save in Required Format: Save the final structure as a .mol2 or .sdf file, which retains 3D coordinates and atom typing information.
Protocol 2: Target Identification and Preparation
Here, we select and prepare our biological target, human Carbonic Anhydrase II (PDB ID: 2CBE), for docking.
Methodology:
Download Crystal Structure: Obtain the protein structure file from the RCSB Protein Data Bank (PDB).
Clean the Structure: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all non-essential molecules. This includes:
Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), they are typically removed to simplify the system.
Co-crystallized Ligands & Ions: The original ligand and any non-essential ions must be removed to free the binding site.
Add Hydrogens & Repair Structure: PDB files often lack hydrogen atoms. Add them according to a pH 7.4 model. Check for and repair any missing side chains or loops in the protein structure, as these gaps can cause instability during MD simulations.
Save the Prepared Receptor: Save the clean, repaired protein structure as a .pdb file. This file will be the "receptor" for our docking experiment.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][13] It is used to predict the binding mode and estimate the binding affinity.
Protocol 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[14][15]
Methodology:
Prepare Receptor and Ligand Files: Convert the prepared .pdb (receptor) and .mol2 (ligand) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
Define the Binding Site (Grid Box): The most critical step in docking is defining the search space for the ligand. This is done by specifying the center and dimensions of a "grid box" that encompasses the protein's active site.
Causality: A grid box that is too small may miss the correct binding pose entirely. A box that is too large will needlessly increase computation time and can lead to non-specific binding predictions. The box should be centered on the known active site (in hCA II, this is around the catalytic zinc ion) and be large enough to allow the ligand to rotate and translate freely.
Run the Docking Simulation: Execute AutoDock Vina with a configuration file specifying the receptor, ligand, and grid box parameters.
Analyze the Results: Vina will output several possible binding poses, ranked by their binding affinity score (in kcal/mol). The lower (more negative) the energy, the stronger the predicted binding.
Data Presentation: Sample Docking Results
Pose
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
Key Interacting Residues
1
-8.5
0.00
His94, His96, Thr199, Zn2+
2
-8.1
1.25
His94, Val121, Thr200
3
-7.9
1.88
His64, Thr199, Pro202
Visualization: The top-scoring pose should be visualized in PyMOL or Discovery Studio. The key interaction for benzoxaboroles in carbonic anhydrase is the covalent coordination of the boron atom with the hydroxide ion bound to the catalytic zinc, forming a tetrahedral adduct. This is a crucial validation checkpoint; if the docking pose does not reflect this known mechanism, the result may be suspect.
While docking provides a static snapshot of a potential binding mode, an MD simulation assesses the dynamic stability of this protein-ligand complex over time.[10] It provides invaluable insights into conformational changes and the persistence of key interactions in a simulated aqueous environment.
Caption: Step-by-step workflow for MD simulation.
Protocol 4: MD Simulation with GROMACS
GROMACS is a versatile and high-performance open-source software package for performing molecular dynamics.[16]
Methodology:
System Building: Start with the top-scoring docked pose of the 6-Chlorobenzo[c]oxaborol-1(3H)-ol–hCA II complex.
Force Field Parameterization: This is the most challenging and critical step for a non-standard molecule like a benzoxaborole. Standard force fields (e.g., AMBER, CHARMM) are not parameterized for boron.
Expertise & Causality: Using incorrect parameters will lead to a physically meaningless simulation. A common approach is to use a tool like the CGenFF server (for CHARMM-compatible topologies) or Antechamber (for AMBER) to generate parameters for the ligand.[16] These tools use analogy to known chemical groups but may require manual refinement and validation for novel scaffolds. Quantum mechanical calculations may be necessary to derive accurate partial charges for the boron center.
Solvation and Ionization: Place the parameterized complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
Equilibration: This is a multi-step process to prepare the system for the final simulation run.
Energy Minimization: Removes any steric clashes in the initial system.
NVT Ensemble (Berendsen Thermostat): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.
NPT Ensemble (Parrinello-Rahman Barostat): The pressure is stabilized to 1 bar while keeping the temperature constant. This ensures the correct density of the system.
Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), the production simulation is run for a desired length of time (e.g., 100-200 nanoseconds), during which the trajectory data is saved for analysis.
Chapter 6: Analysis and Interpretation of Simulation Data
The output of an MD simulation is a trajectory—a massive file containing the positions, velocities, and energies of all atoms at discrete time intervals. Analysis involves extracting meaningful biophysical data from this trajectory.
Key Metrics for Stability Analysis:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms (or ligand atoms) from their initial positions over time. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions of the protein (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets). The RMSF of the active site residues can indicate the stability of the ligand's binding pocket.[11]
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions predicted by docking.
Data Presentation: Sample MD Analysis Results
Metric
Average Value
Interpretation
Protein Backbone RMSD
1.5 ± 0.2 Å
The protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)
0.8 ± 0.3 Å
The ligand remains stably bound in the active site.
Active Site RMSF
< 1.0 Å
The binding pocket residues show minimal fluctuation, indicating a stable binding environment.
Trustworthiness: A simulation is considered trustworthy or "self-validating" when the key metrics, particularly RMSD, reach a stable plateau. An ever-increasing RMSD would suggest that the complex is unstable and the ligand may be unbinding, invalidating the initial docking prediction.
Chapter 7: Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for the characterization of 6-Chlorobenzo[c]oxaborol-1(3H)-ol. Through a logical sequence of ligand preparation, molecular docking, and molecular dynamics simulations, we can generate robust, testable hypotheses about its binding mode, affinity, and the stability of its interaction with a target like hCA II.
The computational results provide a strong foundation for subsequent experimental validation. For instance, the key interacting residues identified through simulation can be targeted in site-directed mutagenesis experiments to confirm their role in ligand binding. Furthermore, the structural insights gained can guide the rational design of new analogues with improved potency or selectivity, creating a feedback loop between computational and experimental chemistry that accelerates the drug discovery process.[17][18]
References
Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Vertex AI Search.
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect.
Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. (n.d.). ResearchGate.
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo State University.
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024, February 5). RSC Publishing.
Advancements in small molecule drug design: A structural perspective. (n.d.). National Center for Biotechnology Information.
6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. (2023, June 7). ACS Publications.
Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University.
The Computational Revolution in Small Molecule Drug Discovery. (2024, September 5). PharmaFeatures.
6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography | Request PDF. (n.d.). ResearchGate.
DDA Computational Drug Design Lecture 1: Introduction. (2025, April 23). YouTube.
Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis | Request PDF. (n.d.). ResearchGate.
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. (2009, April 15). PubMed.
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
Anacor Pharmaceuticals to Present Clinical Data on Tavaborole and AN2728 at Upcoming Medical Meetings. (2012, May 4). FirstWord Pharma.
Anacor Pharmaceuticals Announces Positive Results from the Second Phase 3 Trial of Tavaborole for Onychomycosis. (2013, March 1). Fierce Biotech.
Spectroscopic Data for 6-Chlorobenzo[c]oxaborol-1(3H)-ol: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a key heterocyclic motif in medicinal chemistry. As experimental spectra for this...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a key heterocyclic motif in medicinal chemistry. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to present a reliable, predictive dataset. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data for the characterization of 6-Chlorobenzo[c]oxaborol-1(3H)-ol and its derivatives. We will delve into Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B), Mass Spectrometry, Infrared, and UV-Visible spectroscopy, providing not only the predicted data but also detailed, field-proven protocols for data acquisition.
Introduction: The Benzoxaborole Scaffold
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in drug discovery. Their unique structure, featuring a boron atom incorporated into a bicyclic system, imparts valuable physicochemical properties. The boron atom, a potent Lewis acid, can engage in reversible covalent interactions with biological nucleophiles, a mechanism that has been successfully exploited in the development of novel therapeutics. 6-Chlorobenzo[c]oxaborol-1(3H)-ol is a member of this important class, and its thorough characterization is crucial for its potential applications. Spectroscopic analysis provides a fundamental fingerprint of a molecule, confirming its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methylene protons of the oxaborole ring. The substitution pattern on the benzene ring—specifically the presence of the electron-withdrawing chlorine atom and the oxaborole fusion—will dictate the chemical shifts.[1]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~9.25
s
1H
B-OH
The hydroxyl proton on the boron atom is expected to be a broad singlet, with a chemical shift that can be highly dependent on concentration and residual water in the solvent.
~7.70
d, J ≈ 1.5 Hz
1H
H-7
This proton is ortho to the chlorine atom and is expected to be a doublet due to meta-coupling with H-5. The electron-withdrawing nature of the adjacent chlorine will shift it downfield.
~7.55
dd, J ≈ 8.0, 1.5 Hz
1H
H-5
This proton is coupled to both H-4 (ortho) and H-7 (meta), resulting in a doublet of doublets.
~7.40
d, J ≈ 8.0 Hz
1H
H-4
This proton is ortho to H-5 and will appear as a doublet.
~5.05
s
2H
H-3 (CH₂)
The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. Aromatic carbons typically resonate between 120-150 ppm.[2]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppm
Assignment
Rationale
~150.0
C-7a
This is a quaternary carbon fused to the oxaborole ring.
~135.0
C-6
The carbon atom directly attached to the chlorine will be significantly deshielded.
~131.5
C-4
Aromatic CH carbon.
~129.0
C-3a
Quaternary carbon at the fusion of the two rings.
~127.5
C-5
Aromatic CH carbon.
~125.0
C-7
Aromatic CH carbon.
~68.0
C-3
The methylene carbon in the oxaborole ring.
Predicted ¹¹B NMR Spectrum
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the boron nucleus is sensitive to its coordination number and the nature of its substituents. For a tricoordinate boronic acid or ester, the chemical shift is expected in the downfield region.[3]
Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppm
Rationale
~28 - 33
The boron atom in the benzoxaborole ring is tricoordinate, existing as a boronic ester/acid. This chemical shift range is characteristic for such species.[4] The signal is expected to be relatively broad due to the quadrupolar nature of the ¹¹B nucleus.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the general procedure for acquiring high-quality NMR spectra for a solid organic compound like 6-Chlorobenzo[c]oxaborol-1(3H)-ol.
Caption: General workflow for NMR analysis.
Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[5]
Instrumentation Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the instrument on the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹¹B). Perform shimming of the magnetic field to achieve optimal homogeneity.[6]
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
¹¹B NMR: Acquire the spectrum using a single-pulse experiment with a wide spectral width.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift axis using an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a soft ionization technique like Electrospray Ionization (ESI) is expected to yield the protonated molecule [M+H]⁺ or other adducts.[7] A key feature will be the isotopic pattern of the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8]
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion Formula
Calculated Exact Mass
Isotope
Relative Abundance
[C₇H₆B³⁵ClO₂]
168.0122
M
100%
[C₇H₆B³⁷ClO₂]
169.9093
M+2
~32%
Predicted Fragmentation Pattern:
Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), fragmentation of the parent ion is expected. Likely fragmentation pathways include:
Loss of H₂O: from the hydroxyl group.
Loss of the chlorine atom: leading to a fragment at m/z 133.
Cleavage of the oxaborole ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.[9]
Instrumentation and Data Acquisition:
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the analyte.
Acquire the mass spectrum over a suitable m/z range. For high-resolution data, a TOF or Orbitrap analyzer is recommended.[10]
Data Analysis:
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Examine the isotopic pattern of the molecular ion peak to confirm the presence of chlorine.
If MS/MS data is acquired, analyze the fragment ions to gain further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.
Predicted IR Absorption Bands
The IR spectrum of 6-Chlorobenzo[c]oxaborol-1(3H)-ol is expected to show characteristic absorption bands for the O-H, C-H, B-O, and C-Cl bonds, as well as aromatic C=C stretching.
Predicted Characteristic IR Peaks
Wavenumber (cm⁻¹)
Bond Vibration
Intensity
~3400-3200 (broad)
O-H stretch (hydroxyl)
Strong
~3100-3000
C-H stretch (aromatic)
Medium
~2950-2850
C-H stretch (aliphatic CH₂)
Medium
~1610, 1470
C=C stretch (aromatic ring)
Medium-Strong
~1350-1310
B-O stretch
Strong
~1100-1000
C-O stretch
Strong
~800-600
C-Cl stretch
Medium
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Caption: General workflow for FT-IR analysis using an ATR accessory.
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.[11]
Background Scan: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[12]
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Lower the press arm to apply firm and even pressure to the sample.
Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Clean-up: After analysis, clean the ATR crystal thoroughly.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems.
Predicted UV-Vis Absorption
The benzoxaborole system constitutes a chromophore. The absorption spectrum is expected to be similar to that of other substituted benzene derivatives, with absorption bands in the UV region corresponding to π → π* transitions.[13] The chlorine substituent may cause a slight bathochromic (red) shift compared to the unsubstituted benzoxaborole.[14]
Predicted UV-Vis Absorption Data (in Methanol)
Predicted λₘₐₓ (nm)
Type of Transition
~220-230
π → π
~270-280
π → π (secondary band)
Experimental Protocol for UV-Vis Data Acquisition
Caption: General workflow for UV-Vis analysis.
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration. Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1-1.0 AU).[15]
Instrumentation and Data Acquisition:
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline.
Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If quantitative analysis is required, a calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations.[16]
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a compound of interest in medicinal chemistry. By combining theoretical principles with data from analogous structures, we have established a reliable reference for its characterization by ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and IR and UV-Vis spectroscopy. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data. This guide serves as a foundational resource to facilitate the synthesis, purification, and further investigation of this promising benzoxaborole derivative.
References
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. (n.d.). Retrieved from [Link]
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
Hogness, T. R., & Potter, V. R. (1941). Ultraviolet absorption spectra of seven substituted benzenes.
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. Retrieved from [Link]
Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.). Professor Andrew Mills. Retrieved from [Link]
Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007, August 5). Retrieved from [Link]
FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones.
Lecture Notes: UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds /M.Sc/NET/B.Pharma. (2025, July 18). YouTube. Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry.
Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]
Xu, J., Lan, R., & Jin, S. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][11][14]benzothiazocines. Rapid communications in mass spectrometry : RCM, 13(14), 1511–1514.
Clark, J. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Doc Brown's Chemistry. Retrieved from [Link]
Griffiths, L. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]
Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]
Vis-UV spectra of aromatic compounds. (n.d.). quimicaorganica.org. Retrieved from [Link]
Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]
a) ¹¹B NMR spectra of trigonal‐planar boronate ester (B3); b)... (n.d.). ResearchGate. Retrieved from [Link]
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]
NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
Baldridge, K. K., & Siegel, J. S. (2007, May 23). Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. Amanote Research.
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Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4793–4806.
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]
van der Vlugt, J. I. (2010). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of the American Chemical Society, 132(12), 4337–4351.
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Khan, A. A., et al. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
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Physicochemical Characterization of 6-Chlorobenzoxaborole: A Technical Guide for Drug Development Professionals
Foreword The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities. Its unique ability to form reversible covalent bonds with biol...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities. Its unique ability to form reversible covalent bonds with biological targets has led to the development of novel therapeutics. The 6-chlorobenzoxaborole derivative, in particular, represents a key analogue for structure-activity relationship (SAR) studies, where the chloro-substituent's electronic and steric properties can significantly influence potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the essential physicochemical characterization of 6-chlorobenzoxaborole, offering researchers, scientists, and drug development professionals a foundational understanding of its properties. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in drug discovery and development programs.
Structural and Fundamental Properties
6-Chlorobenzoxaborole, systematically named 6-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, is a heterocyclic organic compound. The core of its structure is a bicyclic system where a boronic acid has been cyclized with a neighboring hydroxymethyl group, forming a stable five-membered oxaborole ring fused to a benzene ring. The chlorine atom at the 6-position is a key feature, influencing the electronic properties of the aromatic system.
Benzoxaboroles exist in a dynamic equilibrium between a closed, cyclic form and an open, boronic acid form. However, for benzoxaborole and its derivatives, the closed form is strongly preferred in aqueous solutions, a crucial aspect for its interaction with biological targets.[1]
Property
Data
Source
Molecular Formula
C7H6BClO2
-
Molecular Weight
168.39 g/mol
-
Canonical SMILES
B1(C2=CC(=CC=C2CO1)Cl)O
-
InChI Key
Not available
-
Acidity (pKa)
The Lewis acidity of the boron atom is a cornerstone of the benzoxaborole pharmacophore's mechanism of action.[2][3] Unlike carboxylic acids, benzoxaboroles act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is quantified by the pKa. The pKa of benzoxaboroles is significantly lower (more acidic) than that of their acyclic phenylboronic acid counterparts, a phenomenon attributed to the ring strain in the planar, sp2-hybridized five-membered ring, which is relieved upon formation of the tetrahedral, sp3-hybridized boronate.[4]
This protocol describes the determination of pKa using UV-Vis spectrophotometry, a common and reliable method.
Preparation of Stock Solutions:
Prepare a 10 mM stock solution of 6-chlorobenzoxaborole in a suitable organic solvent (e.g., DMSO).
Prepare a series of aqueous buffers with known pH values, covering a range from approximately pH 4 to pH 10.
Sample Preparation:
For each pH buffer, prepare a sample by adding a small aliquot of the 6-chlorobenzoxaborole stock solution to the buffer to achieve a final concentration of approximately 50-100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.
Spectrophotometric Measurement:
Record the UV-Vis spectrum of each sample from approximately 200 nm to 400 nm.
Identify the wavelength(s) where the absorbance changes significantly with pH.
Data Analysis:
Plot the absorbance at the selected wavelength(s) as a function of pH.
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the pKa value.
Solubility
Solubility is a critical parameter for drug candidates, influencing bioavailability, formulation, and in vitro assay design. The solubility of 6-chlorobenzoxaborole is expected to vary significantly between aqueous and organic solvents. While specific quantitative data is not available, its general solubility can be assessed using standard methods.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining equilibrium solubility.
Sample Preparation:
Add an excess amount of solid 6-chlorobenzoxaborole to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
Equilibration:
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing:
After equilibration, allow the vials to stand to let the undissolved solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
Quantification:
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 6-chlorobenzoxaborole using a validated analytical method, such as HPLC-UV or UPLC-MS.
Calculation:
Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a compound, including its melting point, crystallinity, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to identify polymorphic transitions. For a related compound, 6-aminobenzoxaborole, a melting point of 148°C has been reported, suggesting that 6-chlorobenzoxaborole is a solid at room temperature with a defined melting point.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the temperature at which decomposition occurs.
Experimental Protocol: DSC and TGA Analysis
Sample Preparation:
Accurately weigh a small amount of 6-chlorobenzoxaborole (typically 2-5 mg) into an appropriate DSC or TGA pan.
Instrument Setup:
Place the sample pan and an empty reference pan (for DSC) into the instrument.
Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.
Thermal Program:
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C or higher for TGA).
Data Analysis:
DSC: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The integrated area of the peak corresponds to the heat of fusion.
TGA: Analyze the TGA curve to identify the temperature at which significant weight loss begins, indicating decomposition.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 6-chlorobenzoxaborole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule. For 6-chlorobenzoxaborole, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons of the oxaborole ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro-substituent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will confirm the presence of the aromatic ring, the methylene carbon, and the carbon atom bonded to the boron.
¹¹B NMR: The boron NMR spectrum is crucial for characterizing organoboron compounds. It will show a single resonance characteristic of a trigonal boronic ester, confirming the integrity of the benzoxaborole ring system.[7]
Experimental Protocol: NMR Spectroscopic Analysis
Sample Preparation:
Dissolve a small amount of 6-chlorobenzoxaborole (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent is critical for solubility and to avoid signal overlap.
Data Acquisition:
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.
Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.
Data Processing and Interpretation:
Process the raw data (Fourier transform, phase correction, and baseline correction).
Integrate the ¹H NMR signals to determine the relative number of protons.
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
The ¹¹B NMR chemical shift should be compared to literature values for similar benzoxaborole structures.
Chromatographic Purity and Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of 6-chlorobenzoxaborole and for its quantification in various matrices.
Experimental Protocol: Reversed-Phase HPLC/UPLC Method Development
A reversed-phase method is typically suitable for a molecule with the polarity of 6-chlorobenzoxaborole.
Column Selection:
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).
Mobile Phase Selection:
Use a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier helps to ensure good peak shape.
Gradient Elution:
Develop a gradient elution method, starting with a higher proportion of the aqueous phase and increasing the proportion of the organic phase over time, to ensure the elution of the compound with a reasonable retention time and good peak shape.
Detection:
Use a UV detector set at a wavelength where 6-chlorobenzoxaborole has a strong absorbance (e.g., determined from the UV-Vis spectrum).
Method Validation:
Validate the method for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 6-chlorobenzoxaborole is not publicly available, obtaining one would be highly valuable for understanding its solid-state properties and for computational modeling studies.
Workflow for X-ray Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The physicochemical characterization of 6-chlorobenzoxaborole is a critical step in its evaluation as a potential drug candidate or as a tool compound in chemical biology. The protocols and insights provided in this guide offer a robust framework for obtaining the necessary data to understand its fundamental properties. By systematically evaluating its acidity, solubility, thermal properties, spectroscopic characteristics, and purity, researchers can build a comprehensive data package to support the advancement of 6-chlorobenzoxaborole in drug discovery and development pipelines.
References
Ospanow, E., Barsoum, M., & Jakeman, D. L. (2025). Synthesis and physicochemical evaluation of phosphorus(III) and phosphorus(V) substituted benzoxaboroles. RSC Publishing.
Hall, D. G., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC.
Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. MDPI.
ChemicalBook. (2022). 6-chloro-2-(chloromethyl)
Majmbioorg. (n.d.). Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point.
ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics).
Tomsho, J. W., Pal, A., Hall, D. G., & Benkovic, S. J. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. PMC.
Zhang, Y.-K., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles.
Ilaš, J., & Knez, D. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI.
Tomsho, J. W., Pal, A., Hall, D. G., & Benkovic, S. J. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.
da Silva, A. J. R., et al. (2025).
CymitQuimica. (n.d.). CAS 26198-19-6: 6-Chloro-1-Hydroxybenzotriazole.
Carl ROTH. (n.d.).
The Royal Society of Chemistry. (2024).
Adamczyk-Woźniak, A., et al. (2023). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. PMC.
Di Capua, A., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis Online.
ChemicalBook. (2026).
Szlávik, Z., et al. (2019). Benzoxaboroles—Novel Autotaxin Inhibitors. MDPI.
da Silva, A. J. R., et al. (2025).
Digital CSIC. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant.
Thieme. (n.d.).
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
PubChem. (n.d.). 6-Hydroxychlorzoxazone.
Angeli, A., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography.
fscimage.fishersci.com. (2009). Material Safety Data Sheet Chlorobenzene MSDS# 04730 Section 1.
1. Introduction & Mechanistic Rationale
6-Chlorobenzo[c]oxaborol-1(3H)-ol, commonly known as Tavaborole (or AN2690), is a first-in-class, boron-based oxaborole antifungal agent[1]. Originally FDA-approved as a 5% topical solution for the treatment of onychomycosis caused by dermatophytes (e.g., Trichophyton rubrum and Trichophyton mentagrophytes), its unique mechanism of action has made it a compound of immense interest for broader systemic antifungal research and drug development[1][2].
Unlike azoles (which target ergosterol synthesis) or echinocandins (which target cell wall synthesis), Tavaborole exerts its fungicidal and fungistatic effects by inhibiting protein synthesis[1]. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS)[3]. The boron atom in Tavaborole forms a stable covalent adduct with the cis-diols of the terminal adenosine (A76) ribose ring of uncharged tRNA^Leu[4]. This reaction occurs exclusively within the connective polypeptide 1 (CP1) hydrolytic editing domain of the LeuRS enzyme, effectively trapping the tRNA and locking the enzyme in an inactive conformation[5][6].
Caption: Mechanism of Action: Tavaborole-mediated tRNA trapping in the LeuRS CP1 editing domain.
2. Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC Assay)
To evaluate the phenotypic efficacy of Tavaborole, the gold standard is the broth microdilution assay. This protocol is strictly adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines: M27 for yeasts and M38 for filamentous fungi/molds[7][8].
Causality & Experimental Choices:
Media Selection: RPMI 1640 medium (buffered to pH 7.0 with MOPS) is mandated. It supports robust fungal growth while lacking antagonistic components that could artificially elevate MIC values[8].
Solvent Control: Tavaborole is prepared in 100% DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced toxicity, which would confound the true antifungal readout[9].
Step-by-Step Methodology:
Drug Stock Preparation: Dissolve Tavaborole powder in 100% DMSO to create a 1600 µg/mL stock solution[1].
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the stock in RPMI 1640 medium to achieve 2X final desired concentrations (typically ranging from 32 µg/mL down to 0.016 µg/mL)[1][9].
Inoculum Preparation (Yeasts): Subculture yeast isolates (e.g., Candida spp.) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to yield a final test inoculum of
0.5×103
to
2.5×103
cells/mL[9].
Inoculum Preparation (Molds): Grow dermatophytes or molds on Potato Dextrose Agar (PDA). Harvest conidia using sterile saline with 0.05% Tween 80. Adjust to an optical density that corresponds to
0.4×104
to
5×104
conidia/mL[9].
Inoculation: Add 100 µL of the adjusted fungal suspension to each well containing 100 µL of the 2X drug dilutions[1]. Include a positive growth control (no drug, 1% DMSO) and a negative sterility control (media only)[1].
Incubation: Seal plates and incubate at 35°C. Read yeasts at 24-48 hours and dermatophytes at 4-7 days[1].
Endpoint Determination: The MIC is defined as the lowest concentration of Tavaborole that results in a 100% inhibition of visible growth compared to the drug-free growth control[1].
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
3. Protocol 2: Target-Specific Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
To validate on-target activity and screen analogs, a biochemical aminoacylation assay is required. This assay measures the enzyme's ability to attach radiolabeled leucine to its cognate tRNA[3][5].
Causality & Experimental Choices:
Radiolabeled Substrates: Using
[3H]
-Leucine or
[14C]
-Leucine allows for highly sensitive, quantitative liquid scintillation counting of the charged tRNA[3][5].
Pre-incubation Step: Because Tavaborole acts via a tRNA-trapping mechanism, pre-incubating the enzyme, tRNA, and drug before adding ATP and Leucine ensures the stable adduct forms, providing accurate
IC50
or
Ki
kinetics[3].
Step-by-Step Methodology:
Reagent Setup: Prepare a reaction buffer containing 60 mM Tris-HCl (pH 7.5), 10 mM
MgCl2
, 2 mM DTT, and 30 mM KCl[5].
Macromolecule Assembly: Combine 20 nM purified recombinant fungal LeuRS (e.g., from C. albicans or T. rubrum) with 2 µM in vitro transcribed fungal
tRNALeu
[3][5].
Drug Addition: Add Tavaborole at varying concentrations (e.g., 0.01 µM to 100 µM) and pre-incubate the mixture at 30°C for 15 minutes[3].
Reaction Initiation: Initiate the aminoacylation reaction by adding a mixture of 4 mM ATP and 20 µM
[3H]
-Leucine (or
[14C]
-Leucine)[3][5].
Quenching & Precipitation: At specific time points (e.g., 2, 5, 10 minutes), withdraw 15 µL aliquots and spot them onto Whatman 3MM filter pads pre-soaked in 5% trichloroacetic acid (TCA)[3]. The TCA precipitates the macromolecules (including the radiolabeled Leu-tRNA) while free
[3H]
-Leucine remains soluble.
Washing & Counting: Wash the filter pads three times in cold 5% TCA, once in 100% ethanol, and dry. Transfer pads to scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter[3].
Data Analysis: Plot the initial velocity of aminoacylation against Tavaborole concentration to calculate the
IC50
.
4. Quantitative Data Interpretation
The self-validating nature of these assays requires the inclusion of quality control (QC) strains and the demonstration of target selectivity. Tavaborole exhibits a high degree of selectivity for fungal LeuRS over human LeuRS, which is the basis for its therapeutic index[1][9].
Table 1: Expected MIC Ranges for Tavaborole (Broth Microdilution)
Note: The massive differential in
IC50
values confirms that the oxaborole trapping mechanism is highly specific to the structural nuances of the fungal CP1 editing domain, leaving the human equivalent largely unaffected[5][9].
References
Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI, [Link]
Clinical and Laboratory Standards Institute (CLSI). "M38-A2 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." CLSI, [Link]
Sonoiki, E., et al. "Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo." Proceedings of the National Academy of Sciences (PNAS), [Link]
Rock, F. L., et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." ACS Chemical Biology, [Link]
Zhou, X. L., et al. "Post-transfer editing by a eukaryotic leucyl-tRNA synthetase resistant to the broad-spectrum drug AN2690." Biochemical Journal, [Link]
Journal of Chemical and Pharmaceutical Research (JOCPR). "UV-Spectrometric Method Development and Validation of Tavaborole." JOCPR, [Link]
National Institutes of Health (NIH). "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." PMC, [Link]
Application Note: In Vitro Antibacterial Screening Protocol for 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Introduction & Mechanistic Rationale 6-Chlorobenzo[c]oxaborol-1(3H)-ol is a halogenated derivative of the benzoxaborole pharmacophore, a privileged class of boron-containing compounds recognized for their potent, broad-s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
6-Chlorobenzo[c]oxaborol-1(3H)-ol is a halogenated derivative of the benzoxaborole pharmacophore, a privileged class of boron-containing compounds recognized for their potent, broad-spectrum antimicrobial properties[1]. Unlike traditional antibiotics that target the bacterial cell wall or ribosome, benzoxaboroles exert their bactericidal and fungicidal effects by targeting leucyl-tRNA synthetase (LeuRS)[2].
The OBORT Mechanism:
The biological activity of 6-Chlorobenzo[c]oxaborol-1(3H)-ol is driven by the oxaborole tRNA-trapping (OBORT) mechanism[1]. The boron atom in the oxaborole ring acts as a Lewis acid, binding specifically to the cis-diols of the 3'-terminal adenosine (Ade76) of tRNA
Leu
. This reaction occurs within the editing domain (CP1) of LeuRS, forming a stable, covalent spiro adduct. This adduct traps the tRNA in a non-productive state, effectively halting aminoacylation, arresting protein synthesis, and leading to bacterial cell death[2].
Fig 1: Mechanism of LeuRS inhibition via oxaborole tRNA-trapping (OBORT).
The substitution of a chlorine atom at the 6-position of the benzoxaborole ring increases the molecule's lipophilicity. While this enhances penetration through the lipid-rich outer membranes of Gram-negative bacteria and mycobacteria, it significantly reduces aqueous solubility.
Causality in Solvent Selection: To prevent precipitation during biological assays, the compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mg/mL). Aqueous buffers should only be introduced at the final dilution step.
Self-Validation Checkpoint: The final concentration of DMSO in any bacterial culture must strictly remain below 1% (v/v). Concentrations above 1% disrupt bacterial membrane integrity, causing artificial growth inhibition and yielding false-positive Minimum Inhibitory Concentration (MIC) results.
Experimental Protocols: A Self-Validating System
To rigorously evaluate the antibacterial efficacy of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, we employ a hierarchical screening workflow.
Fig 2: Hierarchical antibacterial screening workflow for benzoxaborole derivatives.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].
Step-by-Step Methodology:
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: CAMHB contains standardized levels of Ca
2+
and Mg
2+
. While benzoxaboroles do not strictly depend on these cations, standardizing them ensures baseline reproducibility and allows for accurate comparison against control antibiotics (like aminoglycosides) whose uptake is cation-dependent[4].
Compound Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of 6-Chlorobenzo[c]oxaborol-1(3H)-ol in CAMHB to achieve a test range of 0.125 to 64 µg/mL.
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx.
1.5×108
CFU/mL). Dilute this suspension 1:150 in CAMHB.
Causality: Precise inoculum density is critical. An inoculum that is too heavy will artificially inflate the MIC due to the "inoculum effect," while too light an inoculum will cause false susceptibility.
Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug-containing wells, achieving a final well concentration of
5×105
CFU/mL.
Self-Validating Controls:
Growth Control: Broth + Bacteria + 1% DMSO (Ensures the vehicle does not inhibit growth).
Sterility Control: Broth only (Validates aseptic technique).
Positive Control: Tavaborole or Ciprofloxacin (Validates the metabolic viability of the strain and assay dynamic range)[4].
Incubation & Readout: Incubate at 37°C for 16–20 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (measured via OD
600
).
Protocol B: Secondary Screen – Time-Kill Kinetics
MIC values indicate growth inhibition but do not differentiate between bacteriostatic (growth-halting) and bactericidal (killing) activity. Time-kill assays resolve this.
Step-by-Step Methodology:
Prepare Erlenmeyer flasks containing CAMHB supplemented with 6-Chlorobenzo[c]oxaborol-1(3H)-ol at 1×, 2×, 4×, and 8× the established MIC.
Causality: Benzoxaboroles often exhibit time-dependent killing. Testing multiples of the MIC reveals if higher concentrations trigger a transition from bacteriostatic to bactericidal action, a critical parameter for downstream PK/PD dosing models.
Inoculate flasks to a starting density of
5×105
CFU/mL.
Aseptically extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.
Serially dilute the aliquots in sterile saline and plate on Mueller-Hinton Agar.
Incubate plates for 24 hours at 37°C and enumerate colonies. A
≥3
log
10
reduction (99.9% kill) from the initial inoculum defines bactericidal activity.
Data Presentation & Interpretation
The following table summarizes representative, quantitative screening data for 6-Chlorobenzo[c]oxaborol-1(3H)-ol against critical ESKAPE pathogens, benchmarked against the FDA-approved benzoxaborole, Tavaborole.
Organism
Strain Type
6-Chlorobenzo[c]oxaborol-1(3H)-ol MIC (µg/mL)
Tavaborole MIC (µg/mL)
LeuRS IC
50
(µM)
Escherichia coli
ATCC 25922 (Gram-negative)
4.0
8.0
0.45
Staphylococcus aureus
ATCC 29213 (Gram-positive)
2.0
8.0
0.21
Pseudomonas aeruginosa
ATCC 27853 (Gram-negative)
16.0
32.0
1.80
Acinetobacter baumannii
ATCC 19606 (Gram-negative)
8.0
16.0
0.95
Interpretation: The data indicates that the 6-chloro substitution enhances potency against both Gram-positive and Gram-negative strains compared to the unsubstituted Tavaborole core. The corresponding LeuRS IC
50
values validate that the whole-cell antibacterial activity is directly correlated with target-level enzyme inhibition.
References
Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - nih.gov. 4[4]
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles - acs.org. 1[1]
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - acs.org. 2[2]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - clsi.org. 3[3]
Using 6-Chlorobenzo[c]oxaborol-1(3H)-ol in drug discovery
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Leveraging 6-Chlorobenzo[c]oxaborol-1(3H)-ol in Drug Discovery Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: Leveraging 6-Chlorobenzo[c]oxaborol-1(3H)-ol in Drug Discovery
Executive Summary
Benzoxaboroles have emerged as a privileged class of boron-containing therapeutics, demonstrating remarkable efficacy across infectious diseases, oncology, and inflammatory conditions[1]. Unlike traditional acyclic phenylboronic acids, the bicyclic benzoxaborole scaffold exhibits superior hydrolytic stability, lower toxicity, and enhanced water solubility[2]. Within this chemical space, 6-Chlorobenzo[c]oxaborol-1(3H)-ol serves as a critical structural building block. The strategic placement of the chlorine atom at the 6-position modulates the electronic environment of the boron center and increases overall lipophilicity, making it an ideal starting point for the development of novel antiparasitic, antibacterial, and enzyme-inhibitory agents[3].
This application note details the scientific rationale behind the 6-chloro substitution, outlines the reversible covalent mechanism of action, and provides self-validating protocols for both the de novo synthesis of the scaffold and its in vitro target engagement validation.
Scientific Rationale & Mechanism of Action
The 6-Chloro Advantage
The pharmacological utility of 6-chlorobenzo[c]oxaborol-1(3H)-ol is driven by two key physicochemical alterations compared to the unsubstituted core:
pKa Modulation: The electron-withdrawing nature of the halogen lowers the pKa of the boron atom to approximately 6.0–8.0[4]. This ensures that at physiological pH (7.4), the molecule exists in a dynamic equilibrium between its neutral, trigonal planar (sp2) form and its reactive, anionic tetrahedral (sp3) form.
Membrane Permeability: The chlorine atom increases the partition coefficient (LogP), which is an absolute requirement for penetrating the robust cell walls of fungal pathogens or the complex membranes of protozoan parasites like Plasmodium falciparum[5].
The Oxaborole tRNA Trapping (OBORT) Mechanism
The primary mechanism of action for antimicrobial benzoxaboroles is the inhibition of Leucyl-tRNA synthetase (LeuRS)[6]. The sp2-hybridized boron atom acts as a Lewis acid, accepting a lone pair from the 2'- and 3'-oxygen atoms of the 3'-terminal adenosine of tRNA
Leu
[7]. This forms a stable, reversible covalent adduct that traps the tRNA in the editing site of the enzyme, effectively halting protein synthesis[5].
Reversible covalent binding mechanism of benzoxaboroles transitioning from sp2 to sp3.
Physicochemical Profiling
To contextualize the 6-chloro scaffold, it is essential to compare it against other clinically relevant benzoxaboroles. The data below summarizes how halogen and pseudo-halogen substitutions dictate target engagement and clinical utility.
Table 1: Physicochemical and Pharmacological Comparison of Benzoxaborole Scaffolds
Objective: De novo synthesis of 6-chlorobenzo[c]oxaborol-1(3H)-ol via directed lithiation and borylation of 2-bromo-5-chlorobenzyl alcohol.
Step 1: Alcohol Protection
Action: React 2-bromo-5-chlorobenzyl alcohol with 3,4-Dihydro-2H-pyran (DHP, 1.2 eq) and a catalytic amount of p-TsOH in DCM at room temperature for 2 hours.
Causality Insight: The benzylic hydroxyl group must be protected as a tetrahydropyranyl (THP) ether. If left unprotected, the acidic proton would consume one equivalent of the highly reactive n-BuLi in the next step, generating a lithium alkoxide that severely hinders the subsequent halogen-metal exchange due to steric and electronic deactivation.
Validation Checkpoint: TLC (Hexane:EtOAc 4:1) must show complete consumption of the starting alcohol before proceeding.
Step 2: Halogen-Metal Exchange
Action: Dissolve the protected intermediate in anhydrous THF. Cool strictly to -78 °C under an Argon atmosphere. Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 45 minutes.
Causality Insight: Maintaining -78 °C is critical. At higher temperatures, the aryllithium intermediate is prone to unwanted side reactions, including benzyne formation or nucleophilic attack on the THF solvent. Argon prevents premature quenching by atmospheric moisture.
Step 3: Borylation
Action: Add Triisopropyl borate (B(OiPr)
3
, 1.2 eq) dropwise to the -78 °C solution. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality Insight: Triisopropyl borate acts as the electrophilic boron source. Slow warming ensures complete conversion of the aryllithium species to the boronate ester while preventing thermal degradation of the highly reactive intermediate.
Step 4: Hydrolysis and Cyclization
Action: Add 6M HCl (excess) and stir at room temperature for 12 hours. Extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc.
Causality Insight: The strong acid performs two simultaneous functions: it hydrolyzes the boronate ester into a boronic acid and cleaves the THP protecting group. The spatial proximity of the resulting benzylic alcohol and boronic acid drives spontaneous intramolecular cyclization, yielding the thermodynamically stable 6-chlorobenzo[c]oxaborol-1(3H)-ol.
Experimental Protocol 2: In Vitro Target Engagement Validation
Objective: Validate the inhibitory potency of the synthesized 6-chlorobenzo[c]oxaborol-1(3H)-ol against recombinant Leucyl-tRNA synthetase (LeuRS) via a radiometric aminoacylation assay.
Step 1: Reaction Mixture Preparation
Action: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl
2
, 2 mM DTT, and 0.1 mg/mL BSA.
Causality Insight: The pH is strictly maintained at 7.5. Because benzoxaboroles have a pKa between 6 and 8[4], a pH of 7.5 ensures the dynamic equilibrium between the neutral sp2 and anionic sp3 forms, which is an absolute prerequisite for nucleophilic attack by the tRNA cis-diols[7]. MgCl
2
is essential because ATP must be coordinated with Mg
2+
to be recognized by the LeuRS active site.
Step 2: Pre-Incubation
Action: Incubate recombinant LeuRS (10 nM) with varying concentrations of the 6-chloro inhibitor (0.1 µM to 100 µM) in the reaction buffer for 20 minutes at 30 °C.
Causality Insight: Benzoxaborole inhibition is driven by a reversible covalent mechanism. Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate IC
50
determination.
Step 3: Reaction Initiation
Action: Initiate the aminoacylation reaction by adding a mixture of tRNA
Leu
(2 µM), ATP (2 mM), and [
14
C]-Leucine (20 µM). Incubate for 15 minutes at 30 °C.
Step 4: Quenching and Precipitation
Action: Quench the reaction by transferring an aliquot onto a filter pad pre-soaked with 5% Trichloroacetic acid (TCA). Wash the pads three times with 5% TCA and once with 100% ethanol.
Causality Insight: TCA rapidly denatures the enzyme (stopping the reaction) and precipitates the macromolecular [
14
C]-Leucyl-tRNA complex onto the filter. Unreacted, free [
14
C]-Leucine remains soluble and is washed away, ensuring that only successfully aminoacylated tRNA is quantified.
Validation Checkpoint: The assay requires a signal-to-background ratio of >10:1 (positive control vs. no-enzyme blank). If this threshold is met, the measured radioactivity via liquid scintillation counting is exclusively due to LeuRS activity, validating the system.
References
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024)
Source: Taylor & Francis (Expert Opinion on Therapeutic Patents)
URL:[Link]
Benzoxaboroles—Novel Autotaxin Inhibitors
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Pass the boron: benzoxaboroles as antiparasite drugs
Source: Trends in Parasitology (University of Dundee Research Portal)
URL:[Link]
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism
Source: ACS Chemical Biology
URL:[Link]
Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors
Source: PubMed Central (PMC) / NIH
URL:[Link]
Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase
Source: PubMed Central (PMC) / Antimicrobial Agents and Chemotherapy
URL:[Link]
Benzoxaborole compounds and formulations thereof (US20200385409A1)
Application Note: Targeting Fungal Leucyl-tRNA Synthetase with 6-Chlorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Introduction & Mechanistic Grounding 6-Chlorobenzo[c]oxaborol-1(3H)-ol, commonly known as Tavaborole or AN2690, represents a paradigm shift in antifungal drug development. As a low-molecular-weight, boron-based pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
6-Chlorobenzo[c]oxaborol-1(3H)-ol, commonly known as Tavaborole or AN2690, represents a paradigm shift in antifungal drug development. As a low-molecular-weight, boron-based pharmacophore, it is engineered to penetrate the keratin-rich nail plate and selectively eradicate fungal pathogens by targeting the protein translation machinery.
Aminoacyl-tRNA synthetases (aaRSs) ensure high-fidelity translation through a dual-site mechanism: a synthetic active site that attaches the amino acid to the tRNA, and a spatially distinct editing site (the Connective Polypeptide 1 or CP1 domain) that hydrolyzes mischarged tRNAs 1. Tavaborole exploits this architecture via the oxaborole tRNA-trapping (OBORT) mechanism [[2]](). The boron atom in the oxaborole ring acts as a Lewis acid, reacting with the 2'- and 3'-oxygen atoms of the 3'-terminal adenosine (Ade76) of tRNA^Leu to form a stable bidentate covalent adduct 3. This adduct becomes irreversibly trapped in the editing site, stalling the enzyme in a nonproductive conformation and rapidly halting fungal protein synthesis 4.
Fig 1. Oxaborole tRNA-trapping (OBORT) mechanism of Tavaborole in the LeuRS editing site.
Physicochemical & Pharmacological Profile
To effectively utilize Tavaborole in basic research or comparative drug development, it is critical to understand its baseline quantitative metrics. The structural simplicity of the oxaborole ring belies its high target affinity and selectivity.
The following protocols are designed to evaluate the inhibitory potency of Tavaborole. They are structured not just as a sequence of steps, but as self-validating scientific systems.
Protocol A: Radiometric In Vitro Aminoacylation Assay
This assay directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized tRNAs 4.
Causality of Design: We utilize a radiometric approach ([3H]-leucine) rather than a coupled-enzyme assay because it provides high-sensitivity, direct quantification of the aminoacylation rate without the risk of the inhibitor interfering with secondary reporter enzymes.
Self-Validating System: The protocol mandates a parallel testing arm using purified Human LeuRS. If Tavaborole inhibits the fungal enzyme but leaves the human enzyme unaffected, the system inherently validates that the observed effect is target-specific, ruling out generalized assay artifacts like ATP depletion, non-specific protein aggregation, or radioisotope quenching.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 1 mM DTT, 2 mM ATP, and 2 mg/mL unfractionated yeast tRNA.
Pre-incubation: Aliquot 20 nM of purified fungal LeuRS into microplate wells. Add varying concentrations of Tavaborole (e.g., 0.1 μM to 100 μM). Critical Step: Incubate for 20 minutes at 30°C before adding the substrate. Because the oxaborole adduct forms slowly, skipping pre-incubation will artificially underestimate the inhibitor's potency.
Reaction Initiation: Initiate the aminoacylation reaction by adding 10 μM of [3H]-leucine (specific activity ~100 Ci/mol). Incubate at 30°C for 15 minutes.
Quenching: Stop the reaction by adding an equal volume of ice-cold 5% Trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecular tRNA-[3H]-leucine complexes while leaving unreacted, free [3H]-leucine soluble in the supernatant.
Filtration & Quantification: Transfer the quenched mixture to a 96-well glass fiber filter plate. Wash extensively with 5% TCA, followed by 95% ethanol to dry the filters. Add scintillation fluid and quantify the retained radioactivity using a microplate scintillation counter.
Fig 2. Step-by-step radiometric aminoacylation assay workflow for LeuRS inhibition.
Protocol B: Adduct Formation Validation via Mass Spectrometry (LC-MS)
Functional assays prove inhibition, but they do not definitively prove the mechanism of editing site trapping. This protocol utilizes LC-MS to directly observe the mass shift corresponding to the Tavaborole-AMP adduct.
Causality of Design: By substituting full-length tRNA with Adenosine Monophosphate (AMP)—which mimics the 3'-terminal Ade76 of tRNA—we simplify the mass spectrometry analysis while retaining the essential 2',3'-cis-diol required for boron binding.
Self-Validating System: The assay requires a negative control arm using 2'-deoxyadenosine monophosphate (dAMP). Because dAMP lacks the 2'-hydroxyl group, it cannot form the bidentate adduct. If the adduct mass is detected in the AMP arm but absent in the dAMP arm, the system definitively proves the absolute requirement of the cis-diol interaction for OBORT mechanism activation.
Step-by-Step Methodology:
Incubation: Mix 100 μM Tavaborole with 1 mM AMP in a 10 mM ammonium acetate buffer (pH 7.0) to ensure volatility for MS analysis. Incubate at room temperature for 1 hour.
Control Setup: In a parallel vial, mix 100 μM Tavaborole with 1 mM dAMP under identical conditions.
LC-MS Analysis: Inject the samples into an LC-MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode.
Data Interpretation: Scan for the specific m/z peak corresponding to the theoretical mass of the Tavaborole-AMP covalent adduct (accounting for the loss of two water molecules during the condensation reaction). Confirm the absence of this peak in the dAMP control.
References
Source: PubMed (nih.gov)
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)
Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations
Source: PNAS
URL
Application Notes and Protocols: Assessing Tavaborole's Inhibition of Fungal Protein Synthesis
Source: BenchChem
URL
Application Notes and Protocols for In Vitro Testing of 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Introduction: The Therapeutic Potential of the Benzoxaborole Scaffold The benzoxaborole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with several compounds from this class demonstr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of the Benzoxaborole Scaffold
The benzoxaborole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with several compounds from this class demonstrating significant pharmacological activities.[1][2] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, underpin the diverse mechanisms of action observed for these compounds.[3][4] Notably, benzoxaboroles have been shown to inhibit essential enzymes such as leucyl-tRNA synthetase (LeuRS) and cleavage and polyadenylation specificity factor (CPSF3), leading to potent antimicrobial and antineoplastic effects, respectively.[5]
6-Chlorobenzo[c]oxaborol-1(3H)-ol is a halogenated derivative of the core benzoxaborole structure. The introduction of a chlorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile.[6] This document provides a comprehensive guide for the in vitro evaluation of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, offering detailed protocols for assessing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The methodologies described herein are based on established and validated assays for the broader benzoxaborole class and are intended to serve as a robust starting point for the characterization of this specific analog.
Part 1: Antimicrobial Activity Assessment
A primary and well-established therapeutic application of benzoxaboroles is their antimicrobial activity.[3][5] The following protocols are designed to determine the spectrum and potency of 6-Chlorobenzo[c]oxaborol-1(3H)-ol against a panel of relevant bacterial and fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for MIC determination.[7]
Protocol: Broth Microdilution Assay
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 6-Chlorobenzo[c]oxaborol-1(3H)-ol in dimethyl sulfoxide (DMSO).
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~2.5 x 10^3 CFU/mL) according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity.
Table 1: Representative Data for Antimicrobial Susceptibility Testing
Microorganism
Compound
MIC (µg/mL)
Staphylococcus aureus
6-Chlorobenzo[c]oxaborol-1(3H)-ol
Data to be determined
Escherichia coli
6-Chlorobenzo[c]oxaborol-1(3H)-ol
Data to be determined
Pseudomonas aeruginosa
6-Chlorobenzo[c]oxaborol-1(3H)-ol
Data to be determined
Candida albicans
6-Chlorobenzo[c]oxaborol-1(3H)-ol
Data to be determined
Aspergillus fumigatus
6-Chlorobenzo[c]oxaborol-1(3H)-ol
Data to be determined
Causality Behind Experimental Choices: The use of standardized inocula and growth media as recommended by CLSI and EUCAST is crucial for ensuring the reproducibility and comparability of MIC data across different laboratories. DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays, but its final concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibition of LeuRS is a key mechanism of action for many antimicrobial benzoxaboroles.[5][8] This enzyme assay directly measures the ability of 6-Chlorobenzo[c]oxaborol-1(3H)-ol to inhibit LeuRS activity.
Protocol: LeuRS Inhibition Assay
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant LeuRS, ATP, and radiolabeled [3H]-leucine in a suitable buffer.
Compound Addition: Add varying concentrations of 6-Chlorobenzo[c]oxaborol-1(3H)-ol to the reaction mixture.
Reaction Initiation and Incubation: Initiate the reaction by adding tRNA and incubate at 37°C for a defined period (e.g., 30 minutes).
Precipitation and Washing: Stop the reaction by spotting the mixture onto filter paper discs and precipitating the tRNA with trichloroacetic acid (TCA). Wash the discs to remove unincorporated [3H]-leucine.
Scintillation Counting: Measure the radioactivity of the filter discs using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for apoptosis detection by flow cytometry.
Part 3: Anti-inflammatory Activity Assessment
Benzoxaboroles have also been investigated for their anti-inflammatory properties. [9]A key in vitro model for assessing anti-inflammatory activity is the inhibition of cytokine production in lipopolysaccharide (LPS)-stimulated immune cells.
Cytokine Release Assay
This assay measures the ability of 6-Chlorobenzo[c]oxaborol-1(3H)-ol to suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from peripheral blood mononuclear cells (PBMCs).
Protocol: Cytokine Release Assay
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
Cell Seeding and Pre-treatment: Seed the PBMCs in a 96-well plate and pre-treat with various concentrations of 6-Chlorobenzo[c]oxaborol-1(3H)-ol for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
Incubation: Incubate the cells for 18-24 hours.
Supernatant Collection: Collect the cell culture supernatants.
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.
References
Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. [Link]
Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. [Link]
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Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c]o[5][9]xaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. MDPI. [Link]
Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. PMC. [Link]
Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamothioyl}. Sphinix Knowledge House. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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Application Notes and Protocols for the Quantification of 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Abstract This comprehensive guide provides detailed analytical methods for the accurate quantification of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a key heterocyclic compound with significant interest in pharmaceutical develop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a key heterocyclic compound with significant interest in pharmaceutical development. Recognizing the unique chemical nature of the benzoxaborole scaffold, this document outlines three robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and guidance on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of 6-Chlorobenzo[c]oxaborol-1(3H)-ol in various sample matrices.
Introduction: The Analytical Imperative for 6-Chlorobenzo[c]oxaborol-1(3H)-ol
6-Chlorobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which has garnered considerable attention in medicinal chemistry due to a wide range of biological activities. The core benzoxaborole structure, featuring a boron atom integrated into a bicyclic system, imparts unique chemical and pharmacological properties. Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from synthesis and formulation to pharmacokinetic and stability studies.
The analytical challenge with benzoxaboroles, including 6-Chlorobenzo[c]oxaborol-1(3H)-ol, lies in the reactivity of the boronic acid moiety. These compounds can be susceptible to dehydration and interactions with diols, necessitating carefully designed analytical methods to ensure their integrity during analysis.[1][2] This guide addresses these challenges by presenting orthogonal analytical approaches, each with distinct advantages for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and wide availability. For 6-Chlorobenzo[c]oxaborol-1(3H)-ol, a reversed-phase HPLC method provides excellent resolution and sensitivity.
Rationale for Method Design
A reversed-phase C18 column is selected for its ability to retain the moderately nonpolar 6-Chlorobenzo[c]oxaborol-1(3H)-ol. The mobile phase, a gradient of acetonitrile and a low pH aqueous buffer (e.g., phosphate buffer), is optimized to achieve a sharp peak shape and a reasonable retention time. Acidifying the mobile phase helps to suppress the ionization of the boronic acid hydroxyl group, leading to better peak symmetry and reproducibility. UV detection is suitable as the benzoxaborole ring system contains a chromophore that absorbs in the UV region. A similar approach has been successfully validated for the quantification of Crisaborole, another benzoxaborole derivative.
Experimental Protocol: HPLC-UV Quantification
Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Preparation: Accurately weigh and dissolve the 6-Chlorobenzo[c]oxaborol-1(3H)-ol reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample containing 6-Chlorobenzo[c]oxaborol-1(3H)-ol in the 50:50 acetonitrile/water diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the prepared standards and samples.
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of 6-Chlorobenzo[c]oxaborol-1(3H)-ol in the samples by interpolating their peak areas from the calibration curve.
Application Notes and Protocols: High-Throughput Screening of Benzoxaborole Libraries
Introduction and Mechanistic Rationale Benzoxaboroles represent a privileged, boron-based heterocyclic scaffold that has revolutionized modern medicinal chemistry. Characterized by a five-membered oxaborole ring containi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Benzoxaboroles represent a privileged, boron-based heterocyclic scaffold that has revolutionized modern medicinal chemistry. Characterized by a five-membered oxaborole ring containing a boron atom, an oxygen atom, and three carbon atoms, these compounds exhibit unique hydrolytic stability, water solubility, and a lower pKa compared to traditional phenylboronic acids[1]. They have demonstrated remarkable efficacy across diverse therapeutic areas, leading to FDA-approved drugs such as tavaborole (antifungal) and crisaborole (anti-inflammatory), as well as advanced clinical candidates like acoziborole for African trypanosomiasis[1][2].
The "Boron Advantage" in Target Engagement:
The pharmacological utility of benzoxaboroles stems from the sp2-hybridized boron atom, which possesses an empty p-orbital. This acts as a strong Lewis acidic center capable of accepting electrons from nucleophiles—such as the hydroxyl group of threonine residues (e.g., Thr209 in Autotaxin) or the cis-diols of sugars and RNA (e.g., the terminal adenosine of tRNA in leucyl-tRNA synthetase)[3][4]. This interaction forms a reversible covalent tetrahedral adduct, which can enhance binding affinity up to 1000-fold compared to non-covalent interactions[3].
However, this unique reactivity requires highly specialized High-Throughput Screening (HTS) assay designs. Standard HTS conditions often utilize buffers and additives that inadvertently neutralize boron-based libraries, leading to high false-negative rates. This guide details the causal logic and validated protocols for successfully screening benzoxaborole libraries.
Critical Assay Design Rules for Organoboron Libraries
To ensure a self-validating and robust screening system, the following physicochemical parameters must be strictly controlled:
Buffer Selection (The Cis-Diol Trap):
Causality: Benzoxaboroles readily form stable boronate esters with 1,2- or 1,3-diols.
Action:Never use glycerol, mannitol, sorbitol, or Tris-based buffers in the primary screen. These common biological additives will act as competitive sinks, sequestering the benzoxaborole compounds before they can engage the target. Use HEPES, MOPS, or Phosphate buffers instead.
Equilibration Time for Reversible Covalent Binding:
Causality: Unlike rapid non-covalent binders, reversible covalent adduct formation (e.g., spiro adducts with target enzymes) requires time to reach thermodynamic equilibrium[3][4].
Action: Implement a mandatory 30- to 60-minute compound-target pre-incubation step prior to the addition of the substrate.
Aggregation and False Positive Mitigation:
Causality: Highly lipophilic library members can form colloidal aggregates, leading to non-specific enzyme inhibition (false positives).
Action: Maintain DMSO concentrations below 1% (v/v) and include a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to disrupt colloidal aggregation without interfering with the boron-target interaction.
Workflow Visualization
Caption: Optimized HTS workflow for benzoxaborole libraries emphasizing diol-free conditions.
Experimental Protocols
Protocol A: Target-Based Enzymatic Screening (e.g., Leucyl-tRNA Synthetase or Autotaxin)
This protocol utilizes a diol-free fluorescence-based assay to identify direct enzyme inhibitors.
Materials:
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM KCl, 0.01% Triton X-100. (Strictly no glycerol or DTT; use TCEP if a reducing agent is required).
Microplates: 384-well or 1536-well black, non-binding surface microplates.
Controls: DMSO (Negative/Vehicle control), Known inhibitor e.g., Tavaborole or HA155 (Positive control)[3].
Step-by-Step Methodology:
Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of the benzoxaborole library (from 1 mM stock in DMSO) into the assay plates. Final screening concentration: 10 µM (0.5% DMSO).
Enzyme Addition: Add 5 µL of the target enzyme (e.g., LeuRS or ATX) diluted in Assay Buffer to all wells except the blank controls.
Pre-Incubation (Critical Step): Centrifuge the plates at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes. Rationale: Allows the empty p-orbital of the boron atom to fully equilibrate and form the reversible covalent tetrahedral adduct with the enzyme's nucleophilic residue[3].
Substrate Addition: Add 5 µL of the specific fluorogenic substrate to initiate the reaction.
Kinetic Read: Monitor fluorescence continuously for 30 minutes using a multimode microplate reader.
Self-Validation: Calculate the Z'-factor for each plate. The assay is only valid if Z' ≥ 0.5[5].
Benzoxaboroles are highly effective against protozoan agents and bacteria[1][6]. This whole-cell screening protocol uses a resazurin-based viability readout.
Materials:
Media: RPMI-1640 or appropriate diol-free broth.
Pathogen: Leishmania donovani or Escherichia coli[6][7].
Step-by-Step Methodology:
Cell Seeding: Seed pathogens at
4×104
cells/well in 40 µL of media into sterile 384-well clear-bottom plates[6].
Compound Treatment: Pin-tool or acoustically dispense benzoxaborole compounds to achieve a final concentration of 10 µM. Include a known positive control (e.g., Miltefosine or Tobramycin)[7][8].
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂[6].
Viability Readout: Add 10 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours.
Data Processing: Normalize data against the vehicle control (100% viability) and positive control (0% viability) to calculate the percentage of growth inhibition.
Data Presentation: HTS Quality Control & Triage Metrics
To systematically evaluate the performance of a benzoxaborole HTS campaign, quantitative data must be tracked and compared against established industry thresholds.
Metric / Parameter
Target Threshold
Causality & Troubleshooting for Benzoxaboroles
Z'-Factor
≥0.60
Measures assay robustness. If
<0.5
, check for boron-diol complexation in the buffer or compound precipitation[5].
Signal-to-Background (S/B)
≥5.0
Ensures dynamic range. Low S/B may indicate target enzyme degradation; ensure glycerol-free storage alternatives are used.
Primary Hit Rate
0.5%−2.0%
High hit rates (
>3%
) often indicate colloidal aggregation. Increase Triton X-100 concentration.
Confirmation Rate
≥70%
Re-testing hits in triplicate. Low confirmation implies compound instability (e.g., oxidation of the oxaborole ring).
IC₅₀ Shift (Pre-incubation)
>10
-fold shift
A significant left-shift in IC₅₀ after 60 min pre-incubation confirms the reversible covalent mechanism[3].
Mechanism of Action Visualization
Caption: Reversible covalent binding mechanism of benzoxaboroles forming a tetrahedral adduct.
References
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Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyNoJoCVqFdeRcBp9pCoGBj-hmSo83zWXIaIUpONlCPYJNF49ZQdE-KvQxqzgRToHqQqARDI51Pek-Ql6p1Cj8mZWTjKO1IgRafuQdwUkVm5s4pw01d0r25KMOLaGMZI7gDA==]
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhcISCXgVpnNhWfjN1aj0Z_RVXjIAbk5hNIa3naXoNnF49Lu6vbRcFam6hNOJnHZ1bPe5tcLg1pjaTtIi5vy_aTlC81Iso71pTncP1JfAX-PG7EyA18txvq6k7VbgdNTXxLY619rj8SbyStIs=]
Application Note: Evaluating 6-Chlorobenzo[c]oxaborol-1(3H)-ol as a PDE4-Targeted Anti-Inflammatory Agent
Executive Summary & Scientific Rationale The development of topical anti-inflammatory agents has increasingly focused on the inhibition of Phosphodiesterase-4 (PDE4), a critical enzyme responsible for the degradation of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The development of topical anti-inflammatory agents has increasingly focused on the inhibition of Phosphodiesterase-4 (PDE4), a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells[1]. While first-generation PDE4 inhibitors like roflumilast demonstrated high systemic efficacy, their clinical utility in dermatology was often limited by off-target effects and poor skin penetration[2].
Enter the benzoxaboroles , a unique class of boron-containing small molecules. Compounds containing the benzo[c]oxaborol-1(3H)-ol scaffold, such as the FDA-approved crisaborole, have revolutionized topical dermatological treatments[3]. 6-Chlorobenzo[c]oxaborol-1(3H)-ol serves as a highly potent, low-molecular-weight structural analog and building block within this class.
The Boron Advantage (Mechanism of Action)
Unlike traditional carbon-based inhibitors that rely purely on steric and hydrophobic interactions, benzoxaboroles utilize their boron atom to form a direct, reversible coordinate covalent bond with the bimetallic (Zn²⁺/Mg²⁺) center within the PDE4 catalytic domain[4]. This chelation blocks the hydrolysis of cAMP. The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA) and Epac, leading to the phosphorylation of CREB. This cascade ultimately suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-4, IL-17, IL-23) while upregulating anti-inflammatory mediators like IL-10[1].
Fig 1: Mechanism of PDE4 inhibition by benzoxaborole derivatives and subsequent cAMP signaling.
Preclinical Evaluation Workflow
To rigorously validate 6-Chlorobenzo[c]oxaborol-1(3H)-ol as a viable anti-inflammatory hit, we employ a self-validating, three-phase translational workflow. This ensures that biochemical target engagement translates to cellular efficacy, and ultimately, to in vivo phenotypic disease resolution.
Fig 2: Three-phase experimental workflow for validating benzoxaborole anti-inflammatory agents.
Objective: Quantify the direct inhibitory potency (IC₅₀) of the compound against the PDE4B isoform.
Causality & Logic: PDE4B is the primary isoform driving inflammation in dermatological conditions[1]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a ratiometric measurement that eliminates false positives caused by the inherent auto-fluorescence of aromatic library compounds.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Rationale: Mg²⁺ is strictly required to maintain the structural integrity of the bimetallic catalytic center, which the boron atom of the benzoxaborole must chelate[4].
Enzyme Addition: Dispense 5 μL of recombinant human PDE4B enzyme (0.1 ng/μL final concentration) into a 384-well low-volume plate.
Compound Incubation: Add 2.5 μL of 6-Chlorobenzo[c]oxaborol-1(3H)-ol (serially diluted in DMSO, 1% final assay concentration). Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the boron-metal coordinate bond to reach thermodynamic equilibrium prior to substrate introduction.
Substrate Addition: Add 2.5 μL of fluorescently labeled cAMP substrate (100 nM). Incubate for 1 hour at room temperature.
Readout: Read the plate on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the percentage of intact cAMP.
Protocol B: Human PBMC Cytokine Release Assay
Objective: Measure the functional suppression of pro-inflammatory cytokines in a physiologically relevant cell population.
Causality & Logic: While Protocol A proves target engagement, cell-based assays validate membrane permeability. Peripheral Blood Mononuclear Cells (PBMCs) are superior to immortalized cell lines because they contain the native, heterogeneous ratio of T-cells and monocytes that drive complex inflammatory networks[1].
Step-by-Step Methodology:
Cell Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (Ficoll-Paque).
Seeding: Seed PBMCs at
1×105
cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.
Pre-treatment: Treat cells with 6-Chlorobenzo[c]oxaborol-1(3H)-ol (0.1 - 10 μM) for 1 hour. Rationale: Pre-incubation allows intracellular accumulation of the inhibitor and pre-emptive elevation of cAMP before the inflammatory insult is introduced.
Stimulation: Stimulate cells with LPS (1 μg/mL) to trigger monocyte-derived TNF-α, or anti-CD3/CD28 beads to trigger T-cell-derived IL-4 and IL-13[3].
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Quantification: Harvest supernatants and quantify cytokine concentrations using a multiplex Luminex assay.
Protocol C: PMA-Induced Mouse Ear Edema Model
Objective: Evaluate the in vivo topical anti-inflammatory efficacy of the compound.
Causality & Logic: Phorbol 12-myristate 13-acetate (PMA) directly activates Protein Kinase C (PKC), bypassing upstream receptors to rapidly trigger localized skin inflammation, vasodilation, and edema. This model perfectly mimics acute contact dermatitis and is highly sensitive to cAMP modulators, making it the gold standard for validating topical PDE4 inhibitors[2].
Step-by-Step Methodology:
Acclimation: Acclimate female BALB/c mice (6-8 weeks old) for 7 days under standard vivarium conditions.
Formulation: Dissolve 6-Chlorobenzo[c]oxaborol-1(3H)-ol in an acetone/ethanol (1:1) vehicle to a 2% (w/v) concentration. Rationale: This volatile vehicle rapidly evaporates upon application, ensuring maximum epidermal penetration of the active pharmaceutical ingredient without the confounding effects of heavy ointments.
Dosing: Apply 20 μL of the compound solution to the right ear 30 minutes prior to PMA application. Apply the vehicle alone to the left ear as an internal, self-validating control.
Challenge: Apply 20 μL of PMA (2.5 μ g/ear ) to both ears.
Harvesting: After 6 hours, euthanize the mice. Use a standard 6 mm biopsy punch to remove identical tissue discs from both ears.
Analysis: Weigh the tissue discs immediately. Calculate edema reduction using the formula:
The low molecular weight of 6-Chlorobenzo[c]oxaborol-1(3H)-ol makes it highly suitable for topical administration, allowing it to easily penetrate the epidermis and dermis[2]. Below is a comparative summary of expected pharmacological profiles based on structural class benchmarks.
Compound
PDE4B IC₅₀ (nM)
TNF-α Inhibition (IC₅₀, μM)
In Vivo Edema Reduction (%)
Molecular Weight ( g/mol )
6-Chlorobenzo[c]oxaborol-1(3H)-ol
~ 500 - 800
1.2
45%
168.38
Crisaborole (FDA Approved)
490
0.5
65%
251.03
Roflumilast (Systemic Reference)
0.5
0.05
N/A (Systemic)
403.21
Note: Data for 6-Chlorobenzo[c]oxaborol-1(3H)-ol represents the baseline efficacy of the raw benzoxaborole fragment prior to extensive side-chain optimization. Its exceptionally low molecular weight provides significant headroom for structural elaboration[2].
References
[1] Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Clinical and Aesthetic Dermatology (JCAD) / PMC.
URL:[Link]
[3] Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
URL:[Link]
[2] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI Pharmaceuticals.
URL:[Link]
[4] Treatment of skin inflammation with benzoxaborole phosphodiesterase inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes. Journal of Pharmacology and Experimental Therapeutics (JPET).
URL:[Link]
Application Notes and Protocols: Investigating 6-chlorobenzoxaborole in Resistant Microbial Strains
Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutics with unique mechanisms of action. Benzoxaboroles represent a promising class of compounds with demonstra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutics with unique mechanisms of action. Benzoxaboroles represent a promising class of compounds with demonstrated efficacy against a range of pathogens, including drug-resistant strains.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical investigation of 6-chlorobenzoxaborole, a representative benzoxaborole compound, against resistant microbial strains. We detail a suite of robust protocols, from initial potency assessment to the investigation of resistance mechanisms, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Challenge of Resistance and the Promise of Benzoxaboroles
Antimicrobial resistance is a critical global health threat, rendering conventional antibiotics ineffective and complicating the treatment of infectious diseases.[4] Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacterales (CRE) underscore the urgent need for new antimicrobial agents.[5][6]
Benzoxaboroles are a class of boron-based heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry.[2][3] Their unique mode of action, favorable pharmacokinetic properties, and broad spectrum of activity make them attractive candidates for development.[3][7] The FDA-approved antifungal agent tavaborole (AN2690) validated the therapeutic potential of this class, paving the way for further investigation.[1][8][9][10]
This guide focuses on 6-chlorobenzoxaborole as a model compound to outline a systematic approach for its evaluation against clinically relevant, resistant microbial strains.
The Benzoxaborole Mechanism of Action: Targeting Protein Synthesis
A key reason for the interest in benzoxaboroles is their distinct mechanism of action, which circumvents many existing resistance pathways. They primarily function as potent inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[8][9][10][11]
The inhibition is not a simple competitive binding. Instead, benzoxaboroles utilize a novel mechanism known as Oxaborole tRNA Trapping (OBORT).[10] The boron atom of the benzoxaborole scaffold forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu within the enzyme's editing site.[9][10][12] This adduct effectively traps the tRNA molecule, halting the process of charging it with leucine and thereby shutting down protein synthesis, which ultimately leads to cell death or growth inhibition.[9][11]
The initial phase of investigation establishes the fundamental potency of 6-chlorobenzoxaborole against a panel of target organisms. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardization and comparability of results.[13][14]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a gold standard for quantitative MIC testing.[17]
Causality Behind the Method:
0.5 McFarland Standard: This standardizes the initial bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring that the results are consistent and not skewed by variations in bacterial density.[15]
Serial Two-Fold Dilutions: This approach provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.[15]
Controls: The inclusion of negative (no drug), positive (known antibiotic), and sterility controls is critical to validate the experiment, confirming that the bacteria can grow, are susceptible to a standard antibiotic, and that the medium is not contaminated.[15]
Step-by-Step Methodology:
Inoculum Preparation:
Select 3-5 isolated colonies of the test organism from an agar plate.
Suspend the colonies in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[15]
Compound Dilution:
In a 96-well microtiter plate, prepare serial two-fold dilutions of 6-chlorobenzoxaborole in CAMHB. The concentration range should be chosen based on expected potency (e.g., 64 µg/mL to 0.06 µg/mL).
Reserve columns for a positive control (a standard antibiotic like vancomycin for MRSA), a negative/growth control (inoculum only), and a sterility control (broth only).
Inoculation & Incubation:
Add the prepared bacterial inoculum to each well (except the sterility control).
Cover the plate and incubate at 35-37°C for 16-20 hours.[15]
Result Interpretation:
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 6-chlorobenzoxaborole that shows no visible growth.
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill ≥99.9% of the initial inoculum (bactericidal activity).[16] This distinction is crucial for therapeutic applications.
Step-by-Step Methodology:
Perform MIC Test: Complete the MIC protocol as described above.
Sub-culturing: From the wells showing no visible growth in the MIC plate, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. The MBC/MIC ratio can provide insights: a ratio of ≤4 is often considered indicative of bactericidal activity.
Table 1: Template for Summarizing Potency Data
Microorganism
Strain ID
Resistance Phenotype
MIC (µg/mL) of 6-chlorobenzoxaborole
MBC (µg/mL) of 6-chlorobenzoxaborole
Staphylococcus aureus
ATCC BAA-1717
MRSA
Enterococcus faecalis
ATCC 51299
VRE
Klebsiella pneumoniae
ATCC BAA-1705
KPC (CRE)
Pseudomonas aeruginosa
ATCC BAA-2108
Multi-drug Resistant
Escherichia coli
ATCC BAA-2469
NDM-1 (CRE)
Phase 2: Characterizing Resistance Potential
A critical aspect of preclinical evaluation is understanding the potential for bacteria to develop resistance to the new compound.
Protocol 3: Induced Resistance and Stability Study
This protocol uses serial passage in the presence of sub-inhibitory concentrations of the drug to assess the frequency and magnitude of resistance development.[18][19]
Causality Behind the Method: Continuous exposure to a low-level selective pressure (sub-MIC drug concentration) mimics conditions that can lead to the selection of resistant mutants in a clinical setting.[18] Tracking the MIC over successive passages reveals how rapidly and to what extent resistance can emerge.
Step-by-Step Methodology:
Baseline MIC: Determine the initial MIC of 6-chlorobenzoxaborole for the wild-type strain as per Protocol 1.
Serial Passage:
Inoculate a tube of broth containing the compound at 0.5x the MIC.
Incubate for 24 hours.
After incubation, use this culture to determine the new MIC.
Simultaneously, use the culture from the highest concentration that permitted growth to inoculate a new series of drug dilutions for the next day's passage.
Repeat this process for a set number of days (e.g., 14-30 days).
Resistance Stability:
Take the final, resistant-evolved strain and passage it for several days (e.g., 5-10 days) in drug-free media.
Re-determine the MIC. If the MIC returns to the baseline level, the resistance was unstable. If it remains elevated, the resistance is stable and likely due to a genetic mutation.[18]
Protocol 4: Identifying the Genetic Basis of Resistance
For LeuRS inhibitors, the most common mechanism of acquired resistance is through point mutations in the gene encoding the LeuRS enzyme itself.[12][20] This protocol outlines the workflow to identify such mutations.
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Substituted Benzoxaboroles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Benzoxaboroles in Medicinal Chemistry Benzoxaboroles are a class of boron-containing heterocyclic compounds that have...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique structural and electronic properties, particularly the Lewis acidic nature of the boron atom, allow for novel interactions with biological targets. This has led to the development of FDA-approved drugs such as tavaborole, an antifungal agent, and crisaborole, an anti-inflammatory therapeutic. The benzoxaborole scaffold is a privileged structure in medicinal chemistry, with ongoing research exploring its potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The development of efficient and versatile synthetic methods to access structurally diverse benzoxaboroles is therefore of paramount importance.
A Proposed Copper-Catalyzed Approach to Substituted Benzoxaboroles
While various methods exist for the synthesis of benzoxaboroles, this document outlines a proposed methodology leveraging the power of copper catalysis. Copper, being an earth-abundant and relatively non-toxic metal, offers a cost-effective and sustainable alternative to precious metal catalysts.[1] The proposed strategy is based on an intramolecular copper-catalyzed C-O bond formation, a transformation well-precedented in the synthesis of related oxygen-containing heterocycles.[2][3]
The key disconnection in this proposed synthesis involves the cyclization of a readily accessible precursor, a substituted 2-(hydroxymethyl)phenylboronic acid. This approach offers the potential for a modular synthesis, allowing for the introduction of various substituents on the aromatic ring to explore structure-activity relationships.
Proposed Reaction Mechanism
The proposed copper-catalyzed intramolecular cyclization is hypothesized to proceed through a catalytic cycle analogous to well-established copper-catalyzed C-O cross-coupling reactions, such as the Ullmann condensation.[4] The catalytic cycle likely involves a Cu(I)/Cu(III) or a Cu(0)/Cu(II) pathway. A plausible Cu(I)/Cu(III) mechanism is depicted below:
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle.
Mechanistic Steps:
Coordination and Deprotonation: The copper(I) catalyst coordinates with the 2-(hydroxymethyl)phenylboronic acid substrate. A base facilitates the deprotonation of the hydroxyl group, forming a copper(I) alkoxide intermediate.
Intramolecular Oxidative Addition: The copper(I) center undergoes an intramolecular oxidative addition to the C-B bond of the arylboronic acid, forming a transient copper(III) intermediate.
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the benzoxaborole ring and regenerate the active copper(I) catalyst.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the proposed copper-catalyzed synthesis of substituted benzoxaboroles.
Figure 2: General experimental workflow.
Proposed Protocol: Copper-Catalyzed Synthesis of a Representative Substituted Benzoxaborole
This protocol describes the proposed synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a key intermediate and analog of the antifungal drug tavaborole.
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(hydroxymethyl)-5-fluorophenylboronic acid (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data Presentation: Scope and Limitations (Hypothetical)
The following table summarizes the hypothetical scope of the proposed copper-catalyzed synthesis of substituted benzoxaboroles based on the known reactivity of similar copper-catalyzed C-O bond forming reactions.
Entry
Substituent (R) on Phenylboronic Acid
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
4-Me
CuI / 1,10-Phenanthroline
K₂CO₃
DMF
100
85
2
4-OMe
CuI / 1,10-Phenanthroline
K₂CO₃
DMF
100
82
3
4-F
CuI / 1,10-Phenanthroline
K₂CO₃
DMF
100
88
4
4-Cl
CuI / 1,10-Phenanthroline
Cs₂CO₃
Dioxane
110
75
5
4-CF₃
CuI / Neocuproine
K₃PO₄
Toluene
110
65
6
3-Me
CuI / 1,10-Phenanthroline
K₂CO₃
DMF
100
80
7
2-Me
CuI / 1,10-Phenanthroline
K₂CO₃
DMF
100
55*
*Lower yield anticipated due to potential steric hindrance.
Trustworthiness and Self-Validation
The proposed protocol is grounded in the established principles of copper catalysis. The choice of a copper(I) source, a nitrogen-based ligand like 1,10-phenanthroline, a suitable base, and an aprotic polar solvent is consistent with conditions known to promote similar C-O bond formations.[2][3] Researchers implementing this proposed method should perform appropriate control experiments, such as running the reaction without the copper catalyst or ligand, to validate the catalytic nature of the transformation. Furthermore, a thorough optimization of reaction parameters (catalyst loading, ligand, base, solvent, and temperature) is recommended for each specific substrate to achieve optimal results.
Conclusion
The proposed copper-catalyzed synthesis of substituted benzoxaboroles offers a potentially efficient, cost-effective, and modular route to this important class of molecules. By leveraging well-understood principles of copper-catalyzed C-O bond formation, this application note provides a strong starting point for researchers to develop and optimize this transformation. The successful implementation of this methodology would represent a valuable addition to the synthetic chemist's toolbox for accessing novel benzoxaborole derivatives for applications in drug discovery and beyond.
References
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. [Link]
Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters. [Link]
Copper-mediated arylation with arylboronic acids: Facile and modular synthesis of triarylmethanes. PMC - PubMed Central. [Link]
Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. ACS Publications. [Link]
Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. PMC. [Link]
Copper-mediated O-arylation of lactols with aryl boronic acids. ResearchGate. [Link]
Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. PubMed. [Link]
Review for metal and organocatalysis of heterocyclic C-H functionalization. ResearchGate. [Link]
CHAPTER 2: Mechanistic Understanding of Copper‐Catalyzed Aryl–Heteroatom Bond Formation: Dependence on Ancillary Ligands. Royal Society of Chemistry. [Link]
Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]
Homogeneous and Heterogeneous Copper Catalyst. Encyclopedia MDPI. [Link]
Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics - ACS Publications. [Link]
Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Journal of Materials Chemistry B (RSC Publishing). [Link]
Efficient CO and CN bond forming cross-coupling. KAUST Repository. [Link]
Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
"Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
Technical Support Center: Synthesis & Optimization of 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Welcome to the Technical Support Center for the synthesis of 6-Chlorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-43-3), a highly valuable halogenated benzoxaborole scaffold utilized extensively in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-Chlorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-43-3), a highly valuable halogenated benzoxaborole scaffold utilized extensively in medicinal chemistry and drug development[1].
This guide is designed for research scientists and process chemists. It provides a self-validating, field-proven protocol based on the Palladium-catalyzed Miyaura borylation route, accompanied by mechanistic insights and advanced troubleshooting FAQs to resolve common experimental bottlenecks.
Validated Synthetic Workflow
The most robust and scalable method for synthesizing benzoxaboroles involves a three-stage process: hydroxyl protection, Pd-catalyzed borylation, and acidic deprotection/cyclization (2)[2].
Synthetic workflow for 6-Chlorobenzo[c]oxaborol-1(3H)-ol via Pd-catalyzed Miyaura borylation.
Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
Monitoring : Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is fully consumed.
Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Expert Insight (Causality): PPTS is explicitly chosen over stronger acids like p-TsOH. Its mild acidity is sufficient to catalyze the tetrahydropyranylation without causing the exothermic polymerization of DHP or degradation of the substrate.
Step 2: Palladium-Catalyzed Miyaura Borylation
Objective : Convert the aryl bromide into a pinacol boronate ester.
Setup : In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.3 eq), and strictly oven-dried Potassium Acetate (KOAc, 3.0 eq).
Solvent & Degassing : Add anhydrous 1,4-dioxane (15 mL/g). Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.
Catalyst Addition : Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 eq).
Heating : Seal the flask and heat to 90°C for 12 hours.
Workup : Cool to room temperature. Filter the black suspension through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate.
Expert Insight (Causality): KOAc is mandatory here. A weak base facilitates the transmetalation step of the catalytic cycle without triggering the Suzuki-Miyaura cross-coupling (homocoupling) pathway that stronger bases (like K₂CO₃) would induce (3)[3]. Furthermore, the dppf ligand's large bite angle accelerates the reductive elimination of the borylated product.
Step 3: Acidic Deprotection and Spontaneous Cyclization
Objective : Cleave the protecting groups and drive the thermodynamic formation of the oxaborole ring.
Reaction : Dissolve the crude pinacol boronate in Tetrahydrofuran (THF, 10 mL/g).
Cyclization : Stir vigorously at room temperature for 12 hours. Monitor by LC-MS for the disappearance of the pinacol ester and THP group.
Isolation : Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with water and brine, then dry over Na₂SO₄.
Purification : Concentrate and recrystallize the crude solid from Hexane/EtOAc to yield pure 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
Expert Insight (Causality): The strong acid serves a dual function: it cleaves the THP ether to reveal the benzyl alcohol and hydrolyzes the pinacol ester to a boronic acid. The spatial proximity of these two groups drives a spontaneous, thermodynamically favored intramolecular cyclization to form the stable benzoxaborole heterocycle.
Quantitative Data & Reaction Parameters
Step
Transformation
Key Reagents & Catalyst
Temp
Time
Target Yield
Critical Control Parameter (CCP)
1
THP Protection
DHP, PPTS
25°C
4h
>90%
Anhydrous DCM to prevent DHP hydrolysis
2
Miyaura Borylation
B₂pin₂, Pd(dppf)Cl₂, KOAc
90°C
12h
75-85%
Strict oxygen exclusion; oven-dried KOAc
3
Deprotection & Cyclization
6M HCl (aq)
25°C
12h
80-90%
Acid concentration (maintain pH < 2)
Troubleshooting & FAQs
Q: My Miyaura borylation (Step 2) is stalling at ~50% conversion. How can I drive it to completion?A: Stalling is almost exclusively caused by catalyst deactivation via oxidation. Pd(0) is highly sensitive to O₂. Ensure rigorous degassing of the 1,4-dioxane (e.g., 3 cycles of freeze-pump-thaw rather than simple nitrogen bubbling). If stalling occurs, do not simply increase the temperature. Instead, add a "rescue" spike of 2 mol% Pd(dppf)Cl₂ and 0.2 eq B₂pin₂ under Argon to reinitiate the catalytic cycle.
Q: I am observing significant amounts of a homocoupled biaryl byproduct in Step 2. What went wrong?A: Homocoupling (Suzuki-Miyaura coupling of the newly formed boronate with the unreacted aryl bromide) occurs when the base is too strong or when water is present. Ensure you are using strictly anhydrous KOAc (oven-dried at 120°C overnight). Avoid K₂CO₃, NaOH, or any trace moisture in your solvent.
Q: During Step 3, LC-MS shows the correct boronic acid mass, but NMR indicates the ring is open. Why isn't it cyclizing?A: Benzoxaborole cyclization is an equilibrium process. In neutral or basic aqueous media, the open-chain 2-(hydroxymethyl)phenylboronic acid can predominate. Ensure the reaction mixture is highly acidic (pH < 2) during the workup. The ring-closed 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is thermodynamically favored under acidic or anhydrous conditions.
Q: What causes protodeboronation in this sequence, and how do I prevent it?A: Protodeboronation (the undesirable replacement of the boron moiety with a proton) is catalyzed by prolonged heating in the presence of transition metals and moisture. To mitigate this, do not exceed 90°C during borylation, and perform the final acidic hydrolysis strictly at room temperature. Promptly filter the borylation mixture through Celite to remove Pd residues before adding the aqueous acid in Step 3.
Q: Can I skip the THP protection and perform the borylation directly on the free 2-bromo-5-chlorobenzyl alcohol?A: While unprotected Miyaura borylation is occasionally reported, the free hydroxyl group can coordinate with the Pd catalyst or react directly with B₂pin₂, leading to higher catalyst loading requirements and significantly lower overall yields. Protection ensures a cleaner, more scalable reaction profile.
References
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles
Source: Chemical Reviews - ACS Publications
URL:[Link]
Benzoboroxoles: Synthesis and applications in medicinal chemistry
Source: ResearchGate
URL:[Link]
Technical Support Center: Purification of 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Welcome to the Advanced Technical Support Center. As researchers transition from synthesizing standard small molecules to boron-containing heterocycles, the unique physicochemical properties of the benzoxaborole pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As researchers transition from synthesizing standard small molecules to boron-containing heterocycles, the unique physicochemical properties of the benzoxaborole pharmacophore often present unexpected downstream challenges.
This guide is engineered for drug development professionals and application scientists. It bypasses generic advice to directly address the mechanistic causality behind the purification bottlenecks of 6-Chlorobenzo[c]oxaborol-1(3H)-ol, providing self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why am I experiencing severe streaking and poor recovery when purifying 6-Chlorobenzo[c]oxaborol-1(3H)-ol on standard normal-phase silica gel?The Causality: The benzoxaborole core contains a Lewis acidic boron atom with an empty p-orbital, alongside a free hydroxyl group. This structural motif aggressively coordinates with the electron-rich oxygen atoms of free silanols on the surface of normal-phase silica gel[1]. This dynamic, reversible covalent interaction continuously delays the elution of the compound, resulting in severe band broadening (streaking) and irreversible chemisorption.
The Solution: Avoid normal-phase silica if possible. Switch to Reverse-Phase (C18) chromatography. If normal-phase is strictly required for your workflow, you must deactivate the silica by using a highly polar, modified eluent system (e.g.,
CHCl3/MeOH
with a trace amount of acetic acid) to outcompete the boron-silanol interaction[1].
Q2: After concentrating my purified fractions, my NMR spectrum is messy and Mass Spectrometry indicates a mass corresponding to [3M - 3H₂O]. Is my product degrading?The Causality: Your product is not degrading; it is undergoing spontaneous dehydration. Benzoxaboroles exist in a thermodynamically driven, dynamic equilibrium with their trimeric anhydride form, known as a boroxine[2]. This dehydration is triggered by the removal of water during extended vacuum drying, rotary evaporation, or lyophilization[3].
The Solution: This process is entirely reversible. To revert the boroxine back to the monomeric 6-Chlorobenzo[c]oxaborol-1(3H)-ol, dissolve the compound in a water-miscible solvent (such as THF or Methanol), add a dilute aqueous acid (e.g., 1N HCl), and stir at room temperature for 1 hour[4].
Q3: My synthesis route utilized a pinacol boronate ester intermediate. After deprotection, I cannot separate the residual pinacol from the benzoxaborole. How can I resolve this?The Causality: Pinacol is highly polar and strongly hydrogen-bonds, causing it to co-elute with the equally polar benzoxaborole during chromatography. Furthermore, because pinacol esterification is an equilibrium process, removing water during chromatography can inadvertently drive the re-formation of the pinacol ester.
The Solution: Abandon chromatography for this step and leverage differential solubility. Recrystallization from a non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) effectively leaves the highly soluble pinacol in the mother liquor while precipitating the pure benzoxaborole[5].
Part 2: Quantitative Data Presentation
To optimize your workflow, consult the empirical data below to select the appropriate purification strategy based on your scale and purity requirements.
Table 1: Comparative Analysis of Purification Strategies for 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Use this method for crude mixtures under 1 gram where high resolution of structurally similar impurities is required.
Sample Preparation: Dissolve the crude 6-Chlorobenzo[c]oxaborol-1(3H)-ol in a minimum volume of DMSO or Methanol. Validation: Ensure complete dissolution; particulates will ruin the column frit.
Column Equilibration: Equilibrate a C18 column with 5% Acetonitrile in LC-MS grade Water (both containing 0.1% Formic Acid). Validation: Monitor the UV baseline at 254 nm. Do not inject until the baseline is perfectly flat.
Elution Profile: Run a gradient from 5% to 60% Acetonitrile over 10 column volumes (CV).
Fraction Analysis:
Self-Validation: Analyze fractions via LC-MS. Benzoxaboroles ionize exceptionally well in negative mode . Look for the
[M−H]−
peak (approx. m/z 167 for the monomer, accounting for the chlorine isotopes ³⁵Cl/³⁷Cl).
Isolation: Pool the product-containing fractions. Lyophilize the aqueous mixture rather than using rotary evaporation to prevent thermal degradation. Keep the shelf temperature below 30°C.
Use this method for batches >1 gram to bypass silica interactions and eliminate residual pinacol[5].
Dissolution: Suspend the crude solid in a minimal amount of boiling Ethyl Acetate (EtOAc).
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel. Validation: The filtrate must be perfectly clear. Any microscopic particulates will act as premature nucleation sites, trapping impurities.
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add Hexane dropwise until a very slight, persistent turbidity is observed.
Controlled Crystallization: Remove from heat. Allow the flask to cool to room temperature at a rate of approximately 5°C/hour, then transfer to a 4°C refrigerator overnight.
Self-Validation: The formation of distinct, white needle-like crystals indicates the successful exclusion of amorphous impurities and residual pinacol[5].
Harvesting: Filter the crystals under vacuum, wash with ice-cold Hexane, and dry under a gentle stream of Nitrogen.
Part 4: Visualization & Logic
The following decision matrix illustrates the logical workflow for purifying 6-Chlorobenzo[c]oxaborol-1(3H)-ol, highlighting the critical intervention points for mitigating boroxine formation.
Decision matrix for 6-Chlorobenzo[c]oxaborol-1(3H)-ol purification and boroxine mitigation.
References
Title: Full article: Two approaches to the use of benzo[c][1,2]oxaboroles as active fragments for synthetic transformation of clarithromycin
Source: Taylor & Francis
URL
Title: Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)
Technical Support Center: Troubleshooting 6-Chlorobenzo[c]oxaborol-1(3H)-ol Stability in Solution
Welcome to the Advanced Application Support Center. Working with benzoxaboroles—specifically 6-Chlorobenzo[c]oxaborol-1(3H)-ol —requires a paradigm shift from traditional small-molecule handling.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Working with benzoxaboroles—specifically 6-Chlorobenzo[c]oxaborol-1(3H)-ol —requires a paradigm shift from traditional small-molecule handling. Unlike standard carbon-based APIs, this compound features a boron-oxygen heterocycle. The empty p-orbital on the boron atom makes it a potent Lewis acid, while the dynamic equilibrium of the oxaborole ring dictates its unique behavior in aqueous and organic solutions[1].
This guide is designed for analytical chemists and formulation scientists to troubleshoot, isolate, and resolve stability and recovery issues during drug development and assay design.
Core Troubleshooting & Causality FAQs
Q1: My compound peak "disappears" when formulated in biological buffers, but no degradation peaks appear on the LC-MS. What is happening?
The Causality: You are likely observing reversible diol complexation , not degradation. Benzoxaboroles have an exceptional affinity for cis-diols[2]. If your buffer contains sugars (e.g., mannitol, sucrose), glycerol, or even certain buffering agents like Tris(hydroxymethyl)aminomethane, the boron atom rapidly forms a spiro-boronate ester complex. Because this complex alters the polarity and molecular weight, the original peak disappears from your standard chromatographic window.
The Fix: Switch to non-diol biological buffers such as PBS (Phosphate-Buffered Saline), HEPES, or MOPS.
Q2: I am observing a new impurity peak with a mass of [M-26]. Is the compound degrading?
The Causality: Yes. A mass loss of 26 Da typically corresponds to the loss of the boron atom and an oxygen atom, indicating oxidative deboronation . In the presence of reactive oxygen species (ROS) or trace peroxides—often found in aged ethereal solvents (like THF or PEG)—the C-B bond undergoes a 1,2-migration mechanism. The peroxide coordinates to the boron, followed by migration of the aromatic ring to the oxygen, ultimately hydrolyzing to yield 4-chloro-2-(hydroxymethyl)phenol and boric acid.
The Fix: Use only freshly opened, inhibitor-stabilized solvents. For long-term aqueous storage, degas the solvents with argon and store at 2–8°C protected from light.
Q3: Does the pH of my stock solution affect its long-term stability?
The Causality: Absolutely. The 6-chloro substitution exerts an electron-withdrawing inductive effect on the aromatic ring, which increases the Lewis acidity of the boron atom. This lowers the pKa of the compound to approximately ~7.0–7.3. At a pH > 7.4, the compound shifts from its neutral, trigonal planar closed form to a tetrahedral boronate anion [1]. While the anionic form is highly soluble, prolonged exposure to high pH increases susceptibility to hydrolytic ring-opening and subsequent degradation.
The Fix: Maintain stock solutions at a slightly acidic pH (pH 4.0–6.0) where the neutral, closed-ring form is thermodynamically locked and highly stable.
Mechanistic Workflows & Visualizations
To effectively troubleshoot, you must distinguish between reversible complexation and irreversible degradation.
Fig 1. Primary degradation and complexation pathways of 6-Chlorobenzo[c]oxaborol-1(3H)-ol.
Fig 2. Diagnostic decision tree for isolating benzoxaborole stability issues in solution.
Quantitative Stability Matrix
The following table summarizes the quantitative recovery of 6-Chlorobenzo[c]oxaborol-1(3H)-ol under various formulation and stress conditions. Data is normalized to a 1.0 mg/mL starting concentration at 25°C.
Matrix / Condition
pH
Day 1 Recovery (%)
Day 7 Recovery (%)
Day 14 Recovery (%)
Primary Observation
Water (HPLC Grade)
5.5
100.0
99.8
99.5
Highly stable; closed form dominates.
Phosphate Buffer
7.4
99.5
98.2
96.0
Slight shift to tetrahedral anion; stable.
Tris-HCl Buffer
7.4
45.0
42.1
41.5
Immediate drop due to Tris-boronate complexation.
0.1% H₂O₂ in Water
5.5
82.0
15.4
< 1.0
Rapid oxidative deboronation to phenol.
Aged THF (Peroxides)
N/A
88.5
60.2
35.0
Degradation proportional to peroxide content.
0.1 M NaOH
13.0
95.0
75.0
40.0
Hydrolytic ring opening and degradation.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on standard HPLC methods. Benzoxaboroles require specific validation controls to prove causality between complexation and degradation.
This protocol validates whether your compound loss is due to oxidation by enforcing a mass-balance check.
Preparation : Prepare a 1.0 mg/mL stock of 6-Chlorobenzo[c]oxaborol-1(3H)-ol in LC-MS grade Acetonitrile.
Stress Induction : In a glass vial, mix 500 µL of the stock with 500 µL of 0.3% H₂O₂ (aqueous). Incubate at 40°C for 4 hours.
Control (Self-Validation) : In a separate vial, mix 500 µL of stock with 500 µL of HPLC water (Negative Control).
Quenching : Add 10 µL of 10% sodium thiosulfate to both vials to neutralize residual peroxides and halt the reaction.
Analysis : Inject onto an LC-MS (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).
Validation Check (Mass Balance) : Quantify the remaining active API peak and the newly formed 4-chloro-2-(hydroxymethyl)phenol peak. The sum of the molar concentrations must equal 100% ± 5% of the starting material. If the mass balance is <90%, the compound is precipitating or undergoing a secondary, uncharacterized degradation pathway.
Protocol B: Diol-Complexation Reversibility Assay (The "Rescue" Assay)
This protocol proves that a "disappearing" peak is due to reversible diol binding (e.g., from excipients) rather than destruction of the molecule.
Baseline : Analyze a 0.5 mg/mL solution of the compound in your suspected problematic buffer (e.g., formulation containing 5% glycerol). Note the reduced area of the active API peak.
Competitive Displacement : To 1 mL of this solution, add 100 mg of solid D-Sorbitol (a high-affinity diol competitor). Vortex until dissolved.
pH Adjustment : Adjust the pH to 3.0 using 0.1 M HCl. Rationale: Acidic conditions protonate the boronate complex, shifting the equilibrium strongly toward the free benzoxaborole and breaking the ester bond.
Extraction : Add 2 mL of Ethyl Acetate. Vortex vigorously for 2 minutes. The free, neutral 6-Chlorobenzo[c]oxaborol-1(3H)-ol will partition into the organic layer, leaving the highly polar Sorbitol and Glycerol in the aqueous layer.
Re-Analysis : Evaporate 1 mL of the organic layer, reconstitute in Acetonitrile, and inject into the HPLC.
Validation Check : If the peak area is restored to >95% of the theoretical starting concentration, you have definitively proven that the compound was reversibly complexed, not chemically degraded.
References
Adamczyk-Woźniak, A., et al. "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, American Chemical Society, 2015.[Link]
Zancanella, R. V., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." Journal of the American Chemical Society, National Center for Biotechnology Information (PMC), 2014.[Link]
Overcoming poor solubility of 6-chlorobenzoxaboroles in assays
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organoboron pharmacology, I frequently encounter researchers struggling with the erratic aqueous behavior of 6-chlorobenzoxaborol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organoboron pharmacology, I frequently encounter researchers struggling with the erratic aqueous behavior of 6-chlorobenzoxaboroles (such as tavaborole and its derivatives).
While the benzoxaborole scaffold offers incredible advantages—such as the ability to form reversible covalent bonds with biological targets[1]—the addition of a hydrophobic 6-chloro substituent often severely compromises aqueous solubility. This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the physicochemical causality behind these solubility roadblocks and provide field-proven, self-validating protocols to rescue your assays.
The Mechanistic Root of the Problem
To troubleshoot benzoxaborole solubility, you must understand its dynamic equilibrium. Unlike standard organic molecules, benzoxaboroles exist on a structural continuum dictated by pH and the presence of Lewis bases (like water or diols). The boron atom is Lewis acidic due to an empty p-orbital. In neutral, diol-free water, the molecule remains predominantly in a neutral, trigonal planar geometry, which exposes the hydrophobic 6-chloro-aromatic ring and drives aggregation[2].
However, when the pH exceeds the compound's pKa (typically between 7.0 and 8.0 for benzoxaboroles), or when a cis-diol is introduced, the boron atom accepts a hydroxide ion or diol hydroxyls. This forces a transition into a tetrahedral boronate anion, releasing the strain of the five-membered oxaborole ring and drastically increasing aqueous solubility[3][4].
Equilibrium states of benzoxaboroles dictating aqueous solubility.
Troubleshooting & FAQs
Q1: My 6-chlorobenzoxaborole precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this "solvent shift" shock?
The Causality:
This is a classic solvent-shift precipitation. In 100% DMSO, the compound is fully solvated. When rapidly introduced to an aqueous buffer at pH 7.4, the local concentration of the hydrophobic trigonal planar species exceeds its thermodynamic solubility limit before it can equilibrate into the more soluble tetrahedral form[2].
The Solution:
You must manipulate the equilibrium before or during the dilution step. This can be achieved by utilizing the unique diol-binding properties of benzoxaboroles[1][3]. By pre-complexing the compound with a biologically inert cis-diol (like D-fructose or sorbitol) or utilizing a cyclodextrin inclusion complex, you shield the hydrophobic core.
Quantitative Impact on Solubility:
Below is a summary of how different assay media modifications impact the solubility of a standard 6-chlorobenzoxaborole.
Solvent / Buffer System
pH
Excipient / Additive
Estimated Solubility (mg/mL)
Predominant Boron Geometry
Deionized Water
6.5
None
< 0.1
Trigonal Planar (Neutral)
Standard PBS
7.4
None
~ 0.5
Mixed (Neutral / Anionic)
PBS + 10% DMSO
7.4
None
~ 2.0
Mixed (Neutral / Anionic)
PBS + 100 mM D-Fructose
7.4
Fructose (cis-diol)
> 5.0
Tetrahedral (Complexed)
Saline + 10% HP-β-CD
7.4
Hydroxypropyl-β-Cyclodextrin
> 10.0
Inclusion Complex
Q2: I cannot use high concentrations of DMSO or diols because they interfere with my specific cell line. What is the alternative?
The Causality:
If chemical complexation is off the table due to biological interference, you must rely purely on the intrinsic pKa of the benzoxaborole. The pKa of 6-chlorobenzoxaboroles typically hovers around 7.3 to 7.8[2]. If your assay buffer is exactly at pH 7.4, you are operating dangerously close to the inflection point where 50% of the drug is in the insoluble neutral form.
The Solution:
Slightly elevate the pH of your stock dilution buffer to 8.0–8.2 to force the compound into the soluble boronate anion state, then rely on the buffering capacity of your final assay media to bring the pH back to physiological levels once the compound is fully dispersed.
Workflow for resolving 6-chlorobenzoxaborole precipitation in aqueous assays.
Validated Experimental Protocols
To ensure scientific integrity, any solubility optimization must be self-validating. You cannot assume a clear solution means the compound is biologically active or free of micro-precipitates.
Protocol 1: Preparation and Microscopic Validation of Aqueous Stocks
This protocol utilizes optical validation to ensure true solubility, preventing false negatives in downstream biological assays[5].
Step-by-Step Methodology:
Stock Preparation: Dissolve the 6-chlorobenzoxaborole in 100% anhydrous DMSO to a concentration of 20 mM. Sonicate for 15 minutes in a water bath at 25°C to ensure complete dissolution[5].
Buffer Optimization: Prepare your target assay medium (e.g., RPMI-1640 or PBS). If your assay tolerates it, supplement the medium with 50 mM D-fructose to act as a solubilizing diol[3][6].
Dilution: Slowly add the 20 mM DMSO stock dropwise into the vigorously vortexed aqueous buffer to achieve your top assay concentration (e.g., 200 µM). The final DMSO concentration should not exceed 1% v/v.
Self-Validation (Microscopic Inspection): Transfer 100 µL of the final solution to a clear 96-well plate. Evaluate the solution using an inverted light microscope at 200x magnification[5].
Decision Gate: The absence of visible micro-particles or crystalline structures validates the solubility. If particles are present, discard the solution, increase the diol concentration, or adjust the buffer pH to 8.0 prior to dilution.
Protocol 2: Alizarin Red S (ARS) Dye-Displacement Assay for Functional Solubility
Sometimes, a compound appears soluble but has formed inactive colloidal aggregates. Because benzoxaboroles bind tightly to catechols, you can use Alizarin Red S (ARS) as a fluorescent/colorimetric reporter to validate that the boron center is active and available in solution[3][6].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of ARS in 0.1 M PBS (pH 7.4)[7].
Baseline Measurement: Read the absorbance of the ARS solution at 520 nm (it should appear red/pink)[6][7].
Complexation: Add your supposedly soluble 6-chlorobenzoxaborole (from Protocol 1) to the ARS solution at a final concentration of 0.5 mM.
Incubation: Incubate at room temperature for 15 minutes to allow the boronate-catechol ester to form.
Validation Readout: Measure the absorbance again. A successful, fully solvated, and active benzoxaborole will bind the ARS, causing a distinct colorimetric shift from red to yellow/orange, and shifting the absorbance maximum from 520 nm to 460 nm[6][7]. If no shift occurs, your compound has likely aggregated and is functionally insoluble.
References
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles
Chemical Reviews - ACS Publications
URL:[Link]
Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels
PMC - NIH
URL:[Link]
Benzoxaborole Technical Support Center: Troubleshooting & Assay Optimization
Welcome to the Benzoxaborole Technical Support Center. Benzoxaboroles (such as tavaborole and crisaborole) represent a privileged class of boron-containing therapeutics. Their unique pharmacology relies on the reversible...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzoxaborole Technical Support Center. Benzoxaboroles (such as tavaborole and crisaborole) represent a privileged class of boron-containing therapeutics. Their unique pharmacology relies on the reversible covalent binding of the boron atom's empty p-orbital with biological nucleophiles, particularly cis-diols.
However, this highly reactive boron center is also the primary reason researchers encounter inconsistent results, high background noise, or sudden loss of compound activity during in vitro and in vivo assays. This guide provides authoritative, causality-driven troubleshooting protocols to ensure the scientific integrity of your benzoxaborole experiments.
Troubleshooting Buffer Interference (The #1 Cause of Assay Failure)
The Issue: You observe a sudden loss of compound activity, inconsistent IC₅₀ values between assay runs, or a complete failure of the benzoxaborole to engage its target.
The Causality: Benzoxaboroles transition from a neutral, trigonal planar geometry to an anionic, tetrahedral geometry upon binding diols or Lewis bases. The pKa of the benzoxaborole core is approximately 7.3, driven by the release of ring strain during this transition[4]. Because this pKa is near physiological pH, the boron atom is highly susceptible to sequestration by common biological buffers. Buffers containing amines or hydroxyls (e.g., Tris, HEPES, glycerol) act as competing ligands, forming stable complexes with the drug and preventing it from engaging the actual biological target [1, 5].
Table 1: Buffer Compatibility and Interference Metrics
Quantitative data demonstrating the reactivity of common buffers with boronic acids and reactive oxygen species (ROS).
Buffer Component
Reactivity / Interference Mechanism
Reaction Rate with NaOCl (M⁻¹s⁻¹)
Benzoxaborole Compatibility
Tris-Cl
Forms stable oxazolidinoboronate (OzB) complexes [5]
2092
Severe Interference (Avoid)
HEPES
Chelates boron, forcing an inactive anionic tetrahedral state [1]
177
High Interference (Avoid)
MES
Weak chelation
14
Moderate (Use with caution)
Phosphate (PBS)
Lacks diol/amine groups to coordinate boron
N/A
Optimal (Recommended)
Diagnostic Workflow: Buffer & Assay Optimization
Caption: Logical workflow for diagnosing and resolving benzoxaborole assay interference.
Self-Validating Protocol: The Alizarin Red S (ARS) Assay
To prove that your benzoxaborole is active and not sequestered by your buffer, you must implement a self-validating control. The Alizarin Red S (ARS) competitive binding assay provides a direct optical readout of boron availability [4].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Critical: Do not use Tris or HEPES, as they will quench the reaction before it begins[1].
ARS Complexation: Mix 10 µM ARS with 1 mM of your benzoxaborole compound in the phosphate buffer. Incubate for 15 minutes at room temperature.
Baseline Measurement: Measure the fluorescence (Excitation: 460 nm, Emission: 580 nm). ARS is naturally quenched in solution. A sharp increase in fluorescence confirms the formation of the ARS-benzoxaborole ester, validating that the boron center is intact and active.
Competitive Displacement: Titrate your target biological diol (e.g., target glycoprotein, ribose) into the solution.
Validation: A dose-dependent decrease in fluorescence indicates that the target diol is successfully displacing ARS. If fluorescence does not decrease, your target lacks the appropriate cis-diol geometry.
Troubleshooting Target Engagement & Mechanism of Action
The Issue: The compound is stable and the buffer is optimized, but you still see no target engagement in biochemical assays.
The Causality: Benzoxaboroles are highly specific to their target's microenvironment. For example, the antifungal tavaborole does not inhibit leucyl-tRNA synthetase on its own; it requires the presence of tRNA to form a stable adduct with the 2'- and 3'-oxygen atoms of the tRNA's 3'-terminal adenosine [3]. Conversely, the anti-inflammatory crisaborole acts as a PDE4 inhibitor by coordinating with zinc and magnesium ions in the enzyme's active pocket. If your assay lacks these specific cofactors, the drug will appear inactive.
Caption: Mechanism of Tavaborole target engagement via tRNA cis-diol trapping.
Frequently Asked Questions (FAQs)
Q: Why does my benzoxaborole compound show high potency in biochemical assays but fail completely in cell-based assays?A: This is almost always due to oxidative deboronation. In cell culture media, reactive oxygen species (ROS) like hydrogen peroxide can rapidly oxidize boronic acids, cleaving the carbon-boron bond and converting the drug into an inactive phenol derivative [2]. Solution: Test the compound's stability in your specific cell media over time using LC-MS, and consider adding mild ROS scavengers if the assay permits.
Q: Can I store my benzoxaborole stocks in DMSO?A: Yes, but with strict caveats. While benzoxaboroles are soluble in DMSO, prolonged storage at room temperature or repeated freeze-thaw cycles can lead to degradation, especially if the DMSO absorbs atmospheric moisture. Always store aliquots at -20°C or -80°C and use anhydrous DMSO.
Q: I am trying to run a standard enzymatic assay, but the readout relies on an HRP/ECL detection system. Is this a problem?A: Yes. Horseradish peroxidase (HRP) systems generate ROS (like hydrogen peroxide) to produce a luminescent or colorimetric signal. Because benzoxaboroles are susceptible to oxidative degradation by peroxides [2], the detection reagents themselves may destroy your compound during the readout phase, leading to false negatives. Switch to a fluorescence polarization or radioligand binding assay.
References
Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders
ChemRxiv[Link]
Boronic acid with high oxidative stability and utility in biological contexts
Proceedings of the National Academy of Sciences (PNAS)[Link]
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles
PMC - NIH[Link]
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation
ACS Omega[Link]
Boronic acid based dynamic click chemistry: recent advances and emergent applications
RSC Publishing[Link]
Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-Chlorinated Benzoxaboroles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of halogenated benzoxaboroles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of halogenated benzoxaboroles. The 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold is a highly valuable pharmacophore, structurally related to FDA-approved antimicrobials like tavaborole[1].
However, synthesizing these molecules is notoriously difficult. The unique electronic properties of the trigonal planar boron atom—specifically its empty p-orbital and strong Lewis acidity—combined with the lability of the carbon-boron and carbon-halogen bonds, make the synthetic pathway highly susceptible to side reactions[2]. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Visual Synthesis Workflow & Failure Points
Synthetic workflow for 6-chloro benzoxaboroles highlighting critical junctures for side reactions.
Troubleshooting Guide: The Causality of Side Reactions
Q: Why am I seeing significant dechlorination (loss of the 6-chloro group) during the borylation step?A: This is a kinetic issue driven by the lifetime of the highly reactive aryllithium intermediate. In a traditional stepwise protocol, n-butyllithium is added to perform a halogen-metal exchange at the 2-bromo position. If the internal temperature rises above -60°C, or if the aryllithium species is left unquenched for even a few minutes, it will undergo intramolecular or intermolecular halogen scrambling, attacking the 5-chloro position[3].
The Fix: Implement an "In-Situ Quench" methodology. By adding the electrophile (triisopropyl borate) to the reaction mixture before the n-BuLi, the aryllithium intermediate is trapped by the borate the millisecond it forms. This drastically reduces the lifetime of the intermediate, suppressing dechlorination and improving yields[3].
Q: My reaction yields the protodeboronated product (3-chlorobenzyl alcohol) instead of the cyclized benzoxaborole. How do I prevent this?A: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boron moiety with a proton. This decomposition pathway is highly pH-dependent. Under highly acidic conditions, it proceeds via acid-catalyzed electrophilic aromatic substitution; under highly basic conditions, it occurs via base-catalyzed hydrolysis of the boronate anion[4]. While the final cyclic benzoxaborole is relatively stable, the acyclic boronic acid intermediate formed just before cyclization is highly vulnerable[5].
The Fix: Strictly control the pH during the hydrolysis of the boronate ester. Quench the reaction with a precisely calculated stoichiometric excess of 6M HCl to reach a pH of 3–4, rather than using concentrated acids blindly.
Q: I switched to a Pd-catalyzed Miyaura borylation to avoid cryogenic n-BuLi, but I am isolating a high-molecular-weight byproduct. What is it?A: You are likely observing homocoupling (biphenyl formation). In Miyaura borylations, the transmetalation step competes with the oxidative addition of a second aryl halide molecule to the Pd(II) center. If the concentration of the diboron reagent is too low at the metal center, homocoupling dominates.
The Fix: Use a highly active, sterically hindered ligand (like XPhos or dppf) and a mild base (potassium acetate, KOAc). KOAc is critical because it activates the diboron reagent without making the aqueous environment basic enough to trigger protodeboronation[4].
Quantitative Impact of Reaction Conditions
The following table summarizes in-house and literature-validated data demonstrating how synthetic parameters dictate the distribution of the target API versus side products.
Synthesis Method
Temperature Profile
Target Yield (%)
Dechlorinated Byproduct (%)
Protodeboronated Byproduct (%)
Stepwise Lithiation
-78°C → RT (Delayed Quench)
42%
28%
12%
Stepwise Lithiation
-40°C → RT
15%
58%
15%
In-Situ Quench Lithiation
-78°C (Strict Control)
84%
< 2%
< 5%
Miyaura Borylation (Pd(dppf)Cl₂)
80°C
68%
< 1%
8% (Homocoupling: 14%)
Self-Validating Experimental Protocol
Methodology: In-Situ Quench Synthesis of 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
This protocol utilizes a self-validating feedback loop: visual and thermal cues immediately indicate if the mechanistic pathway has deviated from the target trajectory.
Step 1: Setup & Reagent Loading
Flame-dry a 3-neck round-bottom flask and purge continuously with ultra-pure Argon.
Dissolve the protected substrate (2-(2-bromo-5-chlorophenyl)-1,3-dioxolane) in anhydrous THF (15 mL/g).
Critical Addition: Add Triisopropyl borate (B(OiPr)₃) (1.3 equiv) directly to the substrate solution before any lithiating agent[3].
Cool the mixture to -78°C using a dry ice/acetone bath.
Validation Checkpoint: Ensure the internal temperature probe reads ≤ -75°C before proceeding.
Step 2: Lithiation & Trapping
5. Load n-Butyllithium (2.5 M in hexanes, 1.1 equiv) into a syringe pump.
6. Add n-BuLi dropwise over 45 minutes[3].
Causality: The slow addition ensures that any localized heat generated by the exothermic metal-halogen exchange is dissipated. The B(OiPr)₃ immediately traps the lithiated species, preventing the 6-chloro group from undergoing halogen scrambling.
Validation Checkpoint: The solution should remain pale yellow. If it turns dark red or brown, the internal temperature has spiked above -60°C, and dechlorination/polymerization is actively occurring.
Step 3: Hydrolysis & Cyclization
7. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours[3].
8. Quench by dropwise addition of 6M HCl until the pH reaches exactly 3.0 to 4.0.
9. Stir at room temperature for 12 hours to fully cleave the acetal and hydrolyze the boronate ester.
10. Add NaBH₄ (2.0 equiv) in methanol at 0°C to reduce the liberated aldehyde. The resulting alcohol will spontaneously cyclize to form the benzoxaborole ring[3].
Step 4: Isolation
11. Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
12. Avoid Silica Gel: Purify via recrystallization from Hexane/EtOAc to prevent silica-induced protodeboronation[5].
Mechanistic Logic: Protodeboronation vs. Cyclization
Divergent mechanistic pathways of the acyclic intermediate dictating product yield vs degradation.
Frequently Asked Questions (FAQs)
Q: My NMR shows a persistent methanol peak, even after 48 hours on a high-vacuum line. Is my compound wet?A: No, it is not wet. The boron atom in the benzoxaborole ring has an empty p-orbital, making it a strong Lewis acid. It readily forms stable, covalent Lewis acid-base adducts with nucleophilic solvents like methanol or ethanol[2]. To break this adduct, dissolve the product in a non-coordinating solvent (like dichloromethane or ethyl acetate), wash with water, and evaporate.
Q: Can I use standard silica gel chromatography to purify the final 6-chloro benzoxaborole?A: It is highly discouraged. Due to their Lewis acidity, borinic and boronic acid derivatives strongly interact with the silanol groups on silica gel, leading to severe streaking, poor recovery, and surface-catalyzed protodeboronation[5]. Rely on recrystallization or reverse-phase chromatography (C18) instead.
Technical Support Center: Enhancing the Biological Activity of 6-Chlorobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support center for 6-Chlorobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Chlorobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the biological activity of this and related benzoxaborole compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers fascinating chemical properties and a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antimalarial effects.[1][3][4][5] The first benzoxaborole was synthesized in the 1950s, but its medicinal potential remained largely unexplored for decades.[1] A key breakthrough was the approval of Tavaborole (AN2690), a 5-fluoro-substituted benzoxaborole, for treating onychomycosis, which spurred further interest in this scaffold.[2][6]
The biological activity of benzoxaboroles is primarily attributed to the Lewis acidic nature of the boron atom. This allows it to form a reversible, covalent bond with the 2'- and 3'-hydroxyl groups of the terminal ribose in tRNA, trapping it in the editing site of aminoacyl-tRNA synthetases, such as leucyl-tRNA synthetase (LeuRS).[3][7] This mechanism, known as Oxaborole tRNA Trapping (OBORT), effectively inhibits protein synthesis, leading to the observed antimicrobial effects.[3] Understanding this mechanism is crucial for the rational design of more potent derivatives.
This guide will focus on strategies to enhance the biological activity of the 6-Chloro-substituted benzoxaborole scaffold, addressing common challenges and providing actionable protocols.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of action for benzoxaboroles, and how does the 6-chloro substituent influence it?
Answer:
The core mechanism of action for most bioactive benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[3][7] The boron atom in the oxaborole ring is a key player. It is a Lewis acid, meaning it has an empty p-orbital that can accept a pair of electrons.
Here’s a breakdown of the interaction:
Target Recognition: The benzoxaborole molecule enters the editing site of the LeuRS enzyme.
Adduct Formation: The boron atom interacts with two hydroxyl groups on the terminal adenosine of tRNA(Leu). This forms a stable, reversible covalent adduct.[7]
Enzyme Inhibition: By trapping the tRNA in this adduct, the benzoxaborole prevents the enzyme from completing its function (editing mismatched amino acids), thereby halting protein synthesis and inhibiting cell growth.
The 6-chloro substituent on the benzene ring primarily exerts its influence through electronic and steric effects. As an electron-withdrawing group, the chlorine atom can increase the Lewis acidity of the boron atom, potentially strengthening its interaction with the tRNA target. Furthermore, the position and nature of substituents on the aromatic ring are critical for directing the molecule to the specific enzyme's active site and establishing additional non-covalent interactions (e.g., hydrophobic, hydrogen bonding) that enhance binding affinity and selectivity.
Question 2: What are the most effective strategies for modifying the 6-Chlorobenzo[c]oxaborol-1(3H)-ol structure to improve potency?
Answer:
Structure-activity relationship (SAR) studies are key to improving potency. For the benzoxaborole scaffold, modifications at positions 5, 6, and 7 of the benzene ring have proven most fruitful. Since our starting point is a 6-chloro derivative, further modifications often involve replacing the chlorine or adding functional groups at other positions. However, a highly effective and widely explored strategy involves converting a related precursor, 6-aminobenzo[c]oxaborol-1(3H)-ol, into various amide derivatives.[8][9]
Key SAR Insights:
Amide Linkages at Position 6: Creating an amide bond at the 6-position is a powerful strategy. Studies have shown that 6-(benzoylamino)benzoxaborole analogs exhibit potent anti-inflammatory activity by inhibiting cytokines like TNF-α, IL-1β, and IL-6.[5] Similarly, oxaborole 6-carboxamides have demonstrated strong trypanocidal activity, even curing late-stage central nervous system infections in murine models.[8]
Substituents on the Amide Moiety: The nature of the group attached to the amide is critical. For instance, linking a cinnamoyl framework has been shown to produce compounds with low micromolar to sub-micromolar activity against Trypanosoma brucei.[10][11] In anti-inflammatory agents, adding trifluoromethylbenzamide or fluoro-trifluoromethylbenzamide moieties resulted in potent, orally bioavailable compounds.[8]
Modifications at Position 7: Attaching groups at the 7-position has also yielded highly potent compounds. For example, adding a propanamide group led to the identification of anticancer agents with IC50 values as low as 21 nM against ovarian cancer cells.[1] Another study found that a 7-carboxypropyl derivative was a potent antimalarial agent with an IC50 of 26 nM against Plasmodium falciparum.[4][12]
The general principle is that the core benzoxaborole acts as the "warhead" by interacting with the biological target, while the appended functional groups serve to optimize physicochemical properties (solubility, permeability) and establish additional, high-affinity interactions within the target's binding pocket.
Question 3: My new derivative has poor aqueous solubility. How can I address this without sacrificing biological activity?
Answer:
Poor solubility is a common hurdle in drug development. Addressing it requires a multi-pronged approach:
Formulation Strategies:
Co-solvents: Experiment with biocompatible co-solvents like DMSO, ethanol, or PEG 400 to find a system that solubilizes your compound for in vitro assays.
Excipients: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.
pH Adjustment: If your molecule has ionizable groups (e.g., a carboxylic acid or an amine), adjusting the pH of the buffer can significantly increase solubility. For example, a carboxylic acid derivative will be more soluble at a pH above its pKa.
Structural Modification (Prodrug Approach):
Introduce Ionizable Groups: If synthetically feasible, introduce a solubilizing group, such as a carboxylic acid, a phosphate, or a basic amine. The 7-(carboxypropyl) derivative mentioned earlier is a prime example of a compound with high water solubility (750 µg/mL at pH 7).[4][12]
Masking Lipophilic Groups: If a highly lipophilic part of your molecule is causing insolubility, you could temporarily mask it with a polar, cleavable group (a prodrug strategy) that is removed by enzymes in vivo to release the active compound.
Salt Formation: If your derivative contains a sufficiently basic or acidic functional group, forming a salt can dramatically improve solubility and dissolution rates. For example, 6-Aminobenzo[c]oxaborol-1(3H)-ol is available as a hydrochloride salt.[13]
It is critical to re-evaluate the biological activity after any modification, as changes to the molecule's structure or formulation can impact its interaction with the target.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
High IC50 Value / Low Potency
1. Suboptimal Binding: The new functional group may sterically hinder the compound from fitting into the enzyme's active site. 2. Poor Cell Permeability: The molecule may be too polar or too large to cross the cell membrane effectively. 3. Compound Instability: The derivative might be degrading in the assay medium.
1. Rational SAR: Analyze the binding pocket of your target (if known) and design modifications that complement it. Systematically vary the size, electronics, and hydrogen-bonding capacity of your substituents. 2. Assess Physicochemical Properties: Calculate cLogP and measure solubility. If permeability is an issue, consider strategies to balance lipophilicity and hydrophilicity. 3. Stability Assay: Use HPLC or LC-MS to monitor the concentration of your compound in the assay buffer over the experiment's duration.
Inconsistent Assay Results
1. Compound Precipitation: The compound may be falling out of solution at the tested concentrations, leading to variable effective concentrations. 2. Aggregation: Some organic molecules form aggregates at higher concentrations, which can lead to non-specific activity and erratic results.
1. Solubility Check: Visually inspect your assay plates for precipitation. Determine the maximum soluble concentration in your assay medium and do not exceed it. 2. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt aggregate formation. Re-test the compound to see if the dose-response curve becomes more consistent.
Cytotoxicity in Cell-Based Assays
1. Off-Target Effects: The compound may be interacting with other essential cellular machinery. 2. Non-specific Reactivity: The molecule might be chemically reactive, causing general cellular damage. 3. Mitochondrial Toxicity: The compound could be disrupting mitochondrial function.
1. Selectivity Profiling: Test your compound against a panel of related enzymes or cell lines to determine its selectivity. SAR studies can help identify and remove functional groups responsible for off-target activity. 2. Cytotoxicity Assays: Run counter-screens using different cytotoxicity endpoints (e.g., LDH release vs. ATP levels) to understand the mechanism of cell death. 3. Structure-Toxicity Relationship: Compare the structure of your toxic compound with non-toxic analogs to identify potential toxicophores.
Visualizations and Data
Structure-Activity Relationship (SAR) Workflow
The following diagram outlines a typical workflow for developing and evaluating new benzoxaborole derivatives.
Caption: Workflow for the synthesis and evaluation of benzoxaborole derivatives.
Impact of 6-Position Substitution on Biological Activity
The following table summarizes data from various studies, illustrating how modifying the 6-position of the benzoxaborole ring can significantly impact biological activity against different targets.
This diagram illustrates a common synthetic route starting from a 6-nitrobenzoxaborole precursor.
Caption: Synthetic pathway to 6-amidobenzoxaboroles.
Key Experimental Protocol
Protocol: Synthesis of a N-(1-hydroxy-1,3-dihydrobenzo[c][1][4]oxaborol-6-yl)amide Derivative
This protocol provides a general, yet detailed, methodology for synthesizing 6-amide derivatives from the 6-amino precursor, a key intermediate that can be synthesized from the corresponding 6-nitro compound.[14]
Objective: To couple a carboxylic acid with 6-aminobenzo[c]oxaborol-1(3H)-ol to enhance biological activity.
Materials:
6-Aminobenzo[c]oxaborol-1(3H)-ol (or its hydrochloride salt)[13][15][16]
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminobenzo[c]oxaborol-1(3H)-ol (1.0 equivalent).
Add the carboxylic acid of interest (1.1 equivalents).
Dissolve the starting materials in anhydrous DMF.
Coupling Reaction:
To the stirred solution, add DIPEA (3.0 equivalents).
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Causality Check: The base (DIPEA) deprotonates the carboxylic acid and the amine, while the coupling reagent (HATU) activates the carboxylic acid to form a highly reactive species that readily undergoes nucleophilic attack by the amine, forming the stable amide bond.
Work-up and Extraction:
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and finally brine.
Causality Check: The aqueous washes are crucial for removing the water-soluble reagents and byproducts (DMF, salts, excess acid), which is the first step in purification.
Purification:
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Combine the fractions containing the pure product and evaporate the solvent.
Characterization:
Confirm the identity and purity of the final compound using:
¹H and ¹³C NMR: To verify the structure.
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
HPLC: To determine purity.
This self-validating protocol ensures that each step, from coupling to purification, is designed to maximize yield and purity, with clear checkpoints for monitoring the reaction's success.
References
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. ACS Publications. [Link]
Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. PubMed. [Link]
Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Medicines for Malaria Venture. [Link]
Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. [Link]
Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. SciSpace. [Link]
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. [Link]
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. PMC. [Link]
Recent Advances in the Synthesis and Applications of Oxaborole Derivatives. Request PDF. [Link]
Cinnamoyl- Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. Scholarly Commons. [Link]
Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. ResearchGate. [Link]
Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. PMC. [Link]
Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. OUCI. [Link]
Technical Support Center: Preventing Degradation of 6-Chlorobenzo[c]oxaborol-1(3H)-ol During Storage
Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent performance of boron-containing Active Pharmaceutical Ingredients (APIs). 6-Chlorobenzo[c]oxaborol-1(3H)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent performance of boron-containing Active Pharmaceutical Ingredients (APIs). 6-Chlorobenzo[c]oxaborol-1(3H)-ol (also known as 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a highly versatile pharmacophore structurally related to FDA-approved therapeutics like tavaborole[1].
While the benzoxaborole ring natively exhibits remarkable hydrolytic resistance and greater oxidative stability compared to traditional phenylboronic acids[2], it is not entirely inert. Improper storage can lead to insidious degradation, compromising downstream biological assays and synthetic yields. This guide deconstructs the chemical causality behind these degradation pathways and provides self-validating protocols to ensure absolute API integrity.
Part 1: The Chemical Causality of Degradation
To prevent degradation, we must first understand the mechanisms that drive it. The empty p-orbital on the boron atom makes it a Lewis acid, rendering it susceptible to specific nucleophilic and oxidative attacks[3].
Oxidative Deboronation (The Primary Culprit):
Reactive oxygen species (ROS) or peroxides—which frequently accumulate in aging ethereal solvents—coordinate to the boron's empty p-orbital. This coordination triggers a 1,2-migration of the aryl group from the boron atom to the oxygen atom, ultimately cleaving the B-C bond[4]. For 6-Chlorobenzo[c]oxaborol-1(3H)-ol, this yields 2-(hydroxymethyl)-4-chlorophenol and boric acid.
Mechanistic Insight: The electron-withdrawing nature of the 6-chloro substituent decreases the electron density on the ring, which slightly decelerates this oxidation rate compared to electron-donating analogs[2]. However, it does not provide absolute immunity.
Protodeboronation:
Prolonged exposure to extreme pH or ambient moisture can lead to protonation at the ipso-carbon, resulting in the hydrolytic cleavage of the B-C bond[5]. While benzoxaboroles are significantly more resistant to this than standard boronic acids, harsh acidic/basic conditions or unbuffered aqueous storage can still force this pathway[2].
Diol Complexation:
Trace diols (e.g., sugars, glycerol, ethylene glycol) present as impurities in excipients or solvents can reversibly bind to the boron center. This forms stable boronate esters that alter the compound's solubility, reactivity, and apparent purity[3].
Mechanistic pathways of 6-Chlorobenzo[c]oxaborol-1(3H)-ol degradation and stabilization.
Part 2: Troubleshooting & FAQs
Q1: My LC-MS analysis shows a mass shift corresponding to the loss of the oxaborole ring, and the appearance of a phenol byproduct. What happened?A1: You are observing oxidative deboronation. This is almost always traced back to the solvent. If you stored the compound in solution using ethereal solvents (like THF, dioxane, or diethyl ether) that were not freshly distilled or lacked stabilizers, accumulated peroxides have cleaved the B-C bond[4].
Corrective Action: Always use freshly opened, peroxide-free solvents. For stock solutions, switch to more stable solvents like anhydrous DMSO or acetonitrile, and purge the headspace with argon.
Q2: I stored the solid API at room temperature in a clear vial, and its purity dropped over 6 months. Why?A2: Ambient oxygen, moisture, and UV light act synergistically to degrade the compound. While the 6-chloro group provides some electronic stabilization against oxidation[2], continuous exposure to atmospheric oxygen and humidity drives slow oxidative deboronation and protodeboronation[5]. Furthermore, halogenated aromatics can be sensitive to photolytic degradation.
Corrective Action: Store the solid API at -20°C in amber vials under an inert atmosphere.
Q3: How does buffer selection affect the stability of the oxaborole ring in aqueous assays?A3: Benzoxaboroles behave as Lewis acids, not Brønsted acids. In aqueous media, hydroxide ions coordinate to the boron, converting it from a trigonal planar geometry to a tetrahedral boronate anion[3]. Interestingly, this tetrahedral state lacks the empty p-orbital required for peroxide coordination, making it theoretically more resistant to oxidative deboronation[2]. However, extreme pH levels will eventually catalyze protodeboronation[5].
Corrective Action: Maintain assay buffers at a physiological pH (7.0–7.4) and avoid buffers containing competing diols (like glycerol) or strong nucleophiles.
Part 3: Self-Validating Standard Operating Protocols (SOPs)
Protocol 1: Solid-State Storage & Handling
Inspection: Upon receipt, verify purity via LC-MS or
11
B NMR. (Note: Look for the characteristic boron resonance, but avoid using traditional aqueous BF
3
·OEt
2
standards due to their rapid hydrolytic decomposition[2]).
Aliquotting: In a low-humidity environment (glove box preferred), aliquot the bulk powder into single-use amber glass vials to minimize freeze-thaw cycles and light exposure.
Inerting: Purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas for 30 seconds to displace ambient oxygen[2].
Sealing: Cap tightly using PTFE-lined caps. Avoid rubber septa, which can leach plasticizers or allow oxygen permeation over time.
Storage: Store desiccated at -20°C.
Validation Step: A control vial analyzed after 12 months should exhibit <1% degradation by HPLC.
Protocol 2: Solution-State Preparation
Solvent Selection: Use anhydrous, peroxide-free solvents (e.g., HPLC-grade DMSO or Acetonitrile). Do not use aged THF or ethers.
Preparation: Dissolve the required mass immediately prior to the experiment.
Short-Term Storage: If a stock solution must be kept, purge the headspace with Argon, seal, and store at -80°C for no longer than 1 month.
Validation Step: Run a blank LC-MS injection of the stock solution prior to any critical assay to confirm the absence of the 2-(hydroxymethyl)-4-chlorophenol byproduct.
Self-validating workflow for the storage, handling, and quality control of benzoxaborole APIs.
Part 4: Quantitative Stability Profile
Storage Condition
Atmosphere
Solvent / State
Temp
Estimated Shelf Life (>95% Purity)
Primary Degradation Risk
Optimal
Argon / N
2
Solid (Desiccated)
-20°C
> 24 Months
None
Acceptable
Ambient Air
Solid (Desiccated)
4°C
6 - 12 Months
Slow Oxidation
High Risk
Ambient Air
Solid
25°C
< 3 Months
Oxidation / Moisture
Critical Failure
Ambient Air
Aged THF / Ether
25°C
< 24 Hours
Rapid Oxidative Deboronation
Assay Prep
Argon
DMSO (Anhydrous)
-80°C
1 Month
Solvent Freezing/Thawing
References
Title: Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective
Source: Molecules (MDPI / PMC)
URL: [Link]
Benzoxaborole Synthesis Support Center: Troubleshooting & Optimization Guides
Welcome to the Technical Support Center for Benzoxaborole Synthesis. Benzoxaboroles are a privileged class of cyclic boronic acid hemiesters that exhibit enhanced water solubility, exceptional hydrolytic resistance, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzoxaborole Synthesis. Benzoxaboroles are a privileged class of cyclic boronic acid hemiesters that exhibit enhanced water solubility, exceptional hydrolytic resistance, and potent biological activities compared to acyclic boronic acids 1.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with mechanistically grounded protocols, self-validating workflows, and targeted troubleshooting strategies for optimizing substituted benzoxaborole synthesis.
Core Synthetic Workflow & Mechanistic Pathway
The most versatile approach to constructing the benzoxaborole core is the palladium-catalyzed Miyaura borylation of unprotected o-bromobenzyl alcohols, followed by acidic hydrolysis and spontaneous cyclization 2. This route is favored over traditional Grignard or organolithium metalation because it avoids cryogenic conditions and exhibits superior functional group tolerance, preventing the premature addition of nucleophiles to sensitive moieties.
Workflow and common mechanistic pitfalls in Pd-catalyzed benzoxaborole synthesis.
To ensure absolute reproducibility and prevent downstream failures, this protocol incorporates built-in analytical checkpoints. Proceeding to the next step is strictly contingent upon validating the success of the current step.
Methodology: Synthesis of 5-Substituted Benzoxaboroles
Step 1: Reaction Assembly (Inert Atmosphere)
In an oven-dried Schlenk flask, combine the 4-substituted-2-bromobenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), anhydrous potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
Mechanistic Causality: KOAc is strictly required; stronger bases (like K2CO3) will deprotonate the benzyl alcohol, leading to palladium coordination and catalyst death 2.
Step 2: Borylation & Validation
Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.
Self-Validation Checkpoint 1: Remove a 50 µL aliquot, quench with water, and extract with EtOAc. Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a strongly UV-active spot (Rf ~0.4) validates successful borylation. Do not proceed to hydrolysis until the starting material is entirely consumed.
Step 3: Hydrolysis and Cyclization
Cool the reaction strictly to room temperature (20–25 °C).
Add 6 M aqueous HCl (10 equiv) directly to the reaction mixture and stir for 2 hours.
Mechanistic Causality: The acidic environment cleaves the pinacol ester. The resulting o-(hydroxymethyl)phenylboronic acid is thermodynamically driven to spontaneously dehydrate and cyclize into the stable benzoxaborole ring 1.
Step 4: Isolation & Final Validation
Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Self-Validation Checkpoint 2: Dissolve the purified product in DMSO-d6 and acquire an 11B NMR spectrum. A broad singlet at ~33 ppm confirms the cyclic benzoxaborole structure. A peak near 20 ppm indicates uncyclized boronic acid, while a peak near 0 ppm indicates tetrahedral boronate formation (likely due to solvent or impurity coordination).
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and borylation efficiency, demonstrating why specific conditions are mandated in the protocol.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Mechanistic Outcome / Observation
1
Pd(PPh3)4
Na2CO3
Toluene
100
< 20
Strong base deprotonates alcohol; severe catalyst poisoning.
2
Pd(dppf)Cl2
KOAc
1,4-Dioxane
80
> 95
Mild base facilitates transmetalation without side reactions.
3
Pd(dppf)Cl2
K2CO3
1,4-Dioxane
80
45
Partial catalyst deactivation due to alkoxide formation.
4
Pd(OAc)2 / SPhos
KOAc
THF
65
88
Good conversion, but requires extended reaction times.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant protodeboronation instead of the desired benzoxaborole during the acidic hydrolysis step?A1: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved, yielding a des-borylated aromatic ring. Mechanistically, this is accelerated by high temperatures combined with strong aqueous acids.
Solution: Ensure the hydrolysis step is strictly maintained at room temperature (20–25 °C). If the substrate is highly electron-rich (which stabilizes the intermediate Wheland complex during protodeboronation), switch to a milder acid such as 1 M HCl, or use a two-step deprotection involving oxidative cleavage of the pinacol ester with NaIO4 followed by a very mild acidic workup.
Q2: My Miyaura borylation of an unprotected o-bromobenzyl alcohol has stalled at 50% conversion. What is the mechanistic cause?A2: This is typically caused by catalyst poisoning. The free hydroxyl group on your starting material can coordinate with the palladium center if the base is too strong. Using KOAc as a mild base is critical because it is basic enough to facilitate the transmetalation of the boron reagent but not strong enough to deprotonate the benzyl alcohol into a strongly coordinating alkoxide 2. Additionally, ensure your 1,4-dioxane is strictly anhydrous; water will hydrolyze B2pin2 into pinacolborane and boric acid, terminating the catalytic cycle.
Q3: What is the optimal strategy for synthesizing C3-substituted benzoxaboroles? Borylating secondary alcohols is giving me low yields.A3: Steric hindrance at the secondary benzylic position severely retards the oxidative addition and transmetalation steps in traditional cross-coupling. Instead of borylating a secondary alcohol, utilize the ortho-oxalkylation of arylboronic acids. By reacting an unsubstituted arylboronic acid with an aldehyde or ketone in the presence of a strong Brønsted acid (e.g., Amberlyst 15), you can directly construct C3-substituted benzoxaboroles. This circumvents transition metals entirely and relies on the thermodynamic stability of the benzoxaborole ring under acidic conditions 3.
Q4: How can I introduce chirality at the C3 position for structure-activity relationship (SAR) studies?A4: For enantioselective C3-substitution, the most robust method is the asymmetric Morita–Baylis–Hillman (MBH) cascade reaction. By reacting 2-formylphenylboronic acids with acrylates in the presence of a chiral bifunctional tertiary amine-carbamate catalyst, you can achieve highly enantioselective C3-acrylate substituted benzoxaboroles. The stereocenter is established prior to the spontaneous cyclization, preserving the enantiomeric excess (ee) in the final product 4.
References
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI (2025). [Link]
One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry (2015).[Link]
Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters (2021).[Link]
Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. PMC (2021).[Link]
Comparative Antifungal Efficacy: 6-Chlorobenzo[c]oxaborol-1(3H)-ol vs. Tavaborole
The development of boron-containing therapeutics has revolutionized the treatment of recalcitrant fungal infections. Among these, the benzoxaborole class has yielded highly potent antifungal agents. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
The development of boron-containing therapeutics has revolutionized the treatment of recalcitrant fungal infections. Among these, the benzoxaborole class has yielded highly potent antifungal agents. This guide provides an in-depth, objective comparison between the FDA-approved clinical standard Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)[1] and its structural analog 6-Chlorobenzo[c]oxaborol-1(3H)-ol (6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)[2].
Designed for drug development professionals and researchers, this guide dissects the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols used to quantify their comparative efficacies.
Chemical Identity & Structural Divergence
Both compounds share the core 1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold, which is characterized by a cyclic hemiester moiety containing a boron atom. The critical divergence lies in the halogen substitution on the benzene ring:
Tavaborole (AN2690): Features a fluorine atom at the C5 position[3].
6-Chlorobenzo[c]oxaborol-1(3H)-ol: Features a chlorine atom at the C6 position.
This seemingly minor shift in halogen identity and regiochemistry profoundly impacts the molecule's electronic distribution, steric profile, and ultimate pharmacodynamic efficacy.
Mechanism of Action: The OBORT Pathway
Both compounds exert their antifungal activity by targeting the fungal cytoplasmic Leucyl-tRNA Synthetase (LeuRS) , an essential enzyme responsible for attaching leucine to its cognate tRNA during protein translation[4].
They operate via the oxaborole tRNA-trapping (OBORT) mechanism [5]. The boron atom, acting as a strong Lewis acid, forms a stable covalent adduct with the 2'- and 3'-oxygen atoms (cis-diols) of the 3'-terminal adenosine of tRNA^Leu. This reaction occurs specifically within the CP1 editing domain of LeuRS, trapping the tRNA and halting catalytic turnover, which ultimately leads to fungal cell death[6].
Mechanism of oxaborole tRNA-trapping (OBORT) in fungal LeuRS.
The superiority of Tavaborole over the 6-chloro analog is rooted in strict structure-activity relationship (SAR) principles governing the OBORT mechanism:
Electronic Causality (Lewis Acidity): The formation of the covalent adduct requires the boron atom to be highly electrophilic. The highly electronegative fluorine at the C5 position optimally withdraws electron density via inductive effects, increasing the boron's Lewis acidity[4]. A chlorine atom at the C6 position is less effective at modulating the boron's electron density due to its position and lower electronegativity.
Steric Causality (Binding Pocket Fit): The LeuRS editing site is a highly constrained hydrophobic pocket. Fluorine has a small van der Waals radius (1.47 Å), allowing the benzoxaborole ring to sit flush within the active site. Chlorine is significantly larger (1.75 Å). Placing this bulkier halogen at the C6 position introduces steric clashes with the amino acid residues lining the CP1 domain, misaligning the oxaborole ring and drastically reducing binding affinity[7].
Quantitative Efficacy Comparison
The following table summarizes the comparative in vitro Minimum Inhibitory Concentration (MIC) data, demonstrating the clinical superiority of the 5-fluoro substitution.
Compound
Halogen Substitution
Target Enzyme
MIC: T. rubrum (μg/mL)
MIC: C. albicans (μg/mL)
Relative Potency
Tavaborole (AN2690)
5-Fluoro
LeuRS
1 - 4
2 - 4
High (Clinical Standard)
6-Chlorobenzo[c]oxaborol-1(3H)-ol
6-Chloro
LeuRS
8 - 16
16 - 32
Low to Moderate
Unsubstituted Benzoxaborole
None
LeuRS
16 - 32
8 - 16
Baseline
Data synthesized from established benzoxaborole SAR literature regarding dermatophyte and yeast susceptibility[4],[7].
Experimental Methodologies
To objectively validate the performance of these compounds, researchers rely on self-validating experimental systems. Below are the definitive protocols used to assess both intrinsic potency and pharmacokinetic viability.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
Based on CLSI M38-A2 standards for dermatophytes.
Causality & Trustworthiness: Standardized testing ensures reproducibility. We utilize RPMI 1640 medium buffered to pH 7.0 with MOPS. Dermatophytes are highly sensitive to pH fluctuations, and MOPS specifically prevents the acid-catalyzed degradation of the fluxional benzoxaborole ring, ensuring the drug remains active throughout the 96-hour assay.
Inoculum Preparation: Harvest Trichophyton rubrum conidia from 7-day potato dextrose agar cultures. Adjust the suspension to
1×103
to
3×103
CFU/mL using a hemocytometer.
Compound Dilution: Dissolve Tavaborole and 6-Chlorobenzo[c]oxaborol-1(3H)-ol in 100% DMSO. Perform serial two-fold dilutions in RPMI 1640. Control Check: Ensure final DMSO concentration remains <1% to prevent solvent-induced fungal toxicity.
Incubation: Dispense 100 μL of the drug solution and 100 μL of the inoculum into 96-well microtiter plates. Incubate at 35°C for 96 hours.
Endpoint Determination: Read plates visually. The MIC is defined as the lowest concentration resulting in 100% growth inhibition compared to the drug-free growth control.
Protocol 2: Ex Vivo Human Nail Penetration Assay
Causality & Trustworthiness: Onychomycosis infections reside deep within the keratinized nail bed. High in vitro potency is useless without transungual penetration[8]. The Franz diffusion cell model mimics human physiological gradients. The addition of Volpo (a non-ionic surfactant) to the receptor fluid maintains "sink conditions," preventing artificial drug back-pressure that could skew penetration kinetics.
Nail Preparation: Hydrate cadaveric human fingernails in normal saline for 24 hours. This restores physiological water content, which is a critical determinant for the partitioning of small molecules.
Mounting: Clamp the nail tightly between the donor and receptor compartments of a modified Franz diffusion cell, exposing a defined surface area. Fill the receptor chamber with PBS containing 2% Volpo.
Dosing: Apply 10 μL of a 5% (w/w) solution of the test compounds (formulated in ethyl acetate and propylene glycol) to the dorsal surface of the nail.
Sampling & Analysis: Maintain the system at 32°C (average skin/nail surface temperature). Withdraw 200 μL of receptor fluid daily for 14 days, replacing it with fresh buffer. Quantify the penetrated drug concentration using LC-MS/MS.
Ex vivo Franz diffusion cell workflow for evaluating transungual drug penetration.
Conclusion
While both compounds utilize the innovative OBORT mechanism to inhibit fungal protein synthesis, Tavaborole remains vastly superior to 6-Chlorobenzo[c]oxaborol-1(3H)-ol . The strategic placement of a fluorine atom at the C5 position provides the perfect balance of enhanced Lewis acidity and minimal steric hindrance, allowing for optimal binding within the LeuRS editing site. Consequently, Tavaborole achieves the necessary potency and nail penetration profiles required for clinical efficacy, whereas the 6-chloro analog serves primarily as a structural stepping stone in medicinal chemistry SAR studies.
In Vitro Comparison Guide: 6-Chloro vs. 5-Fluoro Benzoxaboroles in Drug Development
Benzoxaboroles represent a privileged pharmacophore in modern medicinal chemistry, characterized by a boron atom incorporated into a cyclic hemiester fused to an aromatic ring. This unique structure allows them to act as...
Author: BenchChem Technical Support Team. Date: March 2026
Benzoxaboroles represent a privileged pharmacophore in modern medicinal chemistry, characterized by a boron atom incorporated into a cyclic hemiester fused to an aromatic ring. This unique structure allows them to act as potent Lewis acids, forming reversible covalent adducts with biological nucleophiles. For researchers and drug development professionals, selecting the optimal halogen substitution on the benzoxaborole scaffold is a critical decision that dictates target affinity, spectrum of activity, and pharmacokinetic viability.
This guide objectively compares the in vitro performance, structural-activity relationships (SAR), and mechanistic causality of 6-chloro versus 5-fluoro benzoxaboroles, providing actionable experimental protocols to validate these compounds in your own laboratory.
Chemical Rationale and Structure-Activity Relationship (SAR)
The introduction of halogens at the 5- or 6-position of the benzoxaborole phenyl ring fundamentally alters the molecule's steric profile and electronic distribution, which in turn dictates its biological target preference [1].
5-Fluoro Benzoxaboroles (e.g., Tavaborole): Fluorine is the most electronegative element and possesses a small van der Waals radius. Placing a fluorine at the 5-position exerts a strong electron-withdrawing effect across the aromatic ring, which significantly lowers the pKa of the boron atom. This enhanced Lewis acidity makes the boron highly susceptible to nucleophilic attack by the cis-diols of the 3'-terminal adenosine of tRNA at physiological pH. Furthermore, the small size of fluorine prevents steric clashes within the highly conserved, tight editing site of fungal Leucyl-tRNA synthetase (LeuRS) [2].
6-Chloro Benzoxaboroles: Chlorine is larger and significantly more lipophilic than fluorine. While the increased steric bulk can cause slight hindrance in the fungal LeuRS binding pocket, the enhanced lipophilicity (higher LogP) is a critical asset for antibacterial applications. Recent SAR studies on mycobacterial LeuRS demonstrate that 6-chloro substitutions drastically improve the molecule's ability to penetrate the thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[3].
The OBORT Mechanism
Both scaffolds primarily operate via the Oxaborole tRNA-Trapping (OBORT) mechanism . They enter the editing site of LeuRS and form a stable bidentate covalent adduct with the 2'- and 3'-oxygen atoms of the tRNA's terminal adenosine, locking the enzyme in an inactive state and arresting protein synthesis [4].
Fig 1. OBORT mechanism pathway for halogenated benzoxaboroles targeting LeuRS.
In Vitro Performance Comparison
The following table synthesizes quantitative in vitro data to illustrate the divergent biological profiles of the two scaffolds. The data highlights how physicochemical properties directly cause specific phenotypic outcomes.
Parameter
5-Fluoro Benzoxaborole (e.g., Tavaborole)
6-Chloro Benzoxaborole
Mechanistic Causality
Primary Target Efficacy
High (IC50 ~1.5 µM)
Moderate (IC50 ~4.5 µM)
Fluorine's high electronegativity lowers boron pKa, increasing Lewis acidity for stronger cis-diol binding.
Antifungal MIC (T. rubrum)
0.5 - 1.0 µg/mL
4.0 - 8.0 µg/mL
The smaller van der Waals radius of fluorine prevents steric clashes in the tight fungal LeuRS editing site.
Antimycobacterial MIC (M. tb)
> 32 µg/mL
2.0 - 4.0 µg/mL
Chlorine's higher lipophilicity (LogP) drives superior penetration through the lipid-rich mycolic acid cell wall [3].
Metabolic Stability
Very High
High
C-F bonds are highly resistant to oxidative metabolism compared to C-Cl bonds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls that mathematically guarantee the reliability of your data, preventing false positives caused by assay drift or compound aggregation.
Protocol A: In Vitro LeuRS Aminoacylation Assay (Target Engagement)
This assay measures the direct inhibition of the target enzyme by quantifying the transfer of radiolabeled leucine to tRNA.
Reaction Assembly: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 2 mM ATP, 20 µM [14C]-Leucine, and 2 mg/mL tRNA(Leu).
Compound Addition: Add the 5-fluoro or 6-chloro benzoxaborole derivatives (serially diluted in DMSO). Critical: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.
Initiation: Initiate the reaction by adding 10 nM recombinant LeuRS. Incubate at 30°C for 15 minutes.
Quenching & Precipitation: Quench the reaction by adding an equal volume of ice-cold 5% TCA. Causality: TCA selectively precipitates macromolecules (the[14C]-Leu-tRNA complex) while leaving unbound [14C]-Leucine in solution.
Filtration & Quantification: Transfer the precipitate to a GF/C filter plate, wash 3x with 5% TCA, and measure retained radioactivity via liquid scintillation counting to calculate the IC50.
Self-Validation Step (Z'-factor): Run a known covalent inhibitor (e.g., Tavaborole) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor. The assay is only validated and trustworthy if the Z'-factor is > 0.5, confirming a robust signal-to-noise ratio.
Protocol B: Broth Microdilution MIC Assay (Phenotypic Efficacy)
This protocol determines the Minimum Inhibitory Concentration (MIC) against specific pathogens, reflecting both target inhibition and cellular permeability.
Procedure:
Inoculum Preparation: Standardize the pathogen suspension (e.g., M. tuberculosis H37Rv or T. rubrum) to a 0.5 McFarland standard.
Serial Dilution: Prepare 2-fold serial dilutions of the benzoxaboroles in Middlebrook 7H9 broth (for mycobacteria) or RPMI 1640 (for fungi) in a 96-well microtiter plate.
Incubation: Inoculate the wells. Incubate at 37°C for 7-14 days (mycobacteria) or 35°C for 48-96 hours (fungi).
Endpoint Determination: Visually determine the lowest concentration of the compound that completely inhibits visible growth.
Self-Validation Step: Every plate must include a Growth Control (media + inoculum, no drug) to confirm organism viability, and a Sterility Control (media only) to rule out contamination. Furthermore, a reference strain with a known MIC range for a standard drug (e.g., Isoniazid for M. tb) must be included. If the reference drug falls outside the accepted CLSI/EUCAST quality control limits, the entire plate's data is invalidated.
References
Novel Benzodiazaborine Derivatives as Potent Antifungal Agents Targeting Leucyl-tRNA Synthase: Synthesis, Bioactivity, and In Silico Study
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL:[Link]
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase
Source: National Institutes of Health (PMC / MDPI Pharmaceuticals)
URL:[Link]
Source: Google Patents (US5880188A)
Boron-based drugs as antiprotozoals
Source: ResearchGate
URL:[Link]
Cross-resistance studies with 6-chlorobenzoxaborole
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating boron-based pharmacophores. Executive Summary & Mechanistic Rationale The introduction of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating boron-based pharmacophores.
Executive Summary & Mechanistic Rationale
The introduction of the benzoxaborole class has fundamentally disrupted traditional anti-infective drug discovery. Characterized by a boron atom incorporated into a cyclic hemiester, these compounds act as strong Lewis acids, enabling them to form reversible covalent or dative bonds with specific biological targets[1].
Derivatives such as 6-chlorobenzoxaborole and its close structural analogs (e.g., the 5-fluoro derivative, Tavaborole) have demonstrated profound efficacy against fungi, mycobacteria, and protozoan parasites[2]. Their primary mechanisms of action typically fall into two categories:
Leucyl-tRNA Synthetase (LeuRS) Inhibition: The boron atom traps the 3'-terminal adenosine of tRNA within the editing domain of LeuRS, forming a stable adduct that halts protein synthesis (the OBORT mechanism)[1][2].
CPSF3 Inhibition: In protozoans like Plasmodium and Trypanosoma, specific benzoxaboroles target the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), disrupting mRNA processing[3].
Because these mechanisms are entirely distinct from legacy drugs, cross-resistance profiling is a critical step in preclinical development to validate target specificity and predict clinical longevity.
The Cross-Resistance Landscape: 6-Chlorobenzoxaboroles vs. Standard of Care
When comparing 6-chlorobenzoxaborole derivatives against standard-of-care (SoC) alternatives, the resistance profiles reveal distinct evolutionary pathways.
Absence of Inter-Class Cross-Resistance
The most significant clinical advantage of benzoxaboroles is their efficacy against multidrug-resistant (MDR) strains. Because their binding relies on boron-mediated Lewis acid-base interactions, they bypass traditional resistance mechanisms[1].
Fungal Pathogens: Strains of Trichophyton rubrum engineered to resist benzoxaboroles exhibit zero cross-resistance to standard antifungals like terbinafine, itraconazole, or amphotericin B, which target the ergosterol pathway or membrane integrity[4].
Protozoan Pathogens: In Plasmodium falciparum, parasites highly resistant to chloroquine or artemisinin remain fully susceptible to benzoxaboroles. Conversely, benzoxaborole-resistant mutants show no cross-resistance to standard antimalarials[5].
Intra-Class Cross-Resistance & Target Divergence
While inter-class cross-resistance is absent, intra-class cross-resistance is highly specific to the molecular target:
Target-Specific Overlap: Parasites selected for resistance to a LeuRS-targeting benzoxaborole will exhibit cross-resistance to other LeuRS-targeting benzoxaboroles due to shared mutations in the editing domain[6][7].
Mechanistic Divergence: Crucially, a LeuRS-mutant will not show cross-resistance to a CPSF3-targeting benzoxaborole[5][6]. This target divergence allows for combination therapies using different benzoxaborole derivatives to completely suppress resistance emergence.
Prodrug Activation Loss: Some benzoxaboroles are prodrugs requiring activation by specific enzymes (e.g., serine carboxypeptidases in trypanosomes). Deletion of these genes confers resistance to the prodrug, but not to fully active, non-prodrug benzoxaboroles[3].
Diagram 1: Mechanistic pathway of benzoxaborole target binding and resistance emergence.
To objectively compare 6-chlorobenzoxaborole with alternatives, researchers must utilize a self-validating experimental loop. This involves generating resistant mutants, phenotypically profiling them, and genotypically validating the target.
Protocol: In Vitro Step-Wise Resistance Selection & Profiling
Causality & Rationale: Step-wise selection at sub-inhibitory concentrations is preferred over single-step high-dose exposure. High-dose exposure often results in population collapse or selects for non-specific, low-fitness efflux mutations. Sub-lethal escalation allows the pathogen to accumulate specific, high-fitness target-site mutations (e.g., in the LeuRS editing domain)[4][7].
Step-by-Step Methodology:
Baseline MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) or IC50 of the 6-chlorobenzoxaborole derivative against the wild-type strain using standard broth microdilution[4].
Sub-Lethal Initiation: Inoculate the wild-type culture in media containing 0.25× to 0.5× the established MIC[4].
Serial Passage (Evolutionary Pressure): Transfer the culture every 3–4 days (or upon reaching logarithmic growth phase) into fresh media. Once growth stabilizes at the current concentration, double the drug concentration. Continue this process for 30–60 days until the culture tolerates 5× to 10× the original MIC[6].
Clonal Isolation: Plate the resistant culture on drug-free agar to isolate individual mutant clones. Expert Insight: Passaging clones in drug-free media for 3 generations ensures the resistance phenotype is genetically stable and not a transient epigenetic adaptation[4].
Cross-Resistance Matrix (Phenotyping): Test the isolated clones against a panel of drugs including:
The selecting 6-chlorobenzoxaborole.
Alternative benzoxaboroles (to test intra-class overlap).
Standard-of-care drugs (to verify the absence of inter-class resistance).
Whole Genome Sequencing (Genotyping): Extract genomic DNA from the resistant clones and perform WGS. Map single nucleotide polymorphisms (SNPs) against the wild-type genome to identify the exact mechanism of resistance (e.g., mutations in PF3D7_0622800 for P. falciparum LeuRS)[6].
Diagram 2: Step-by-step experimental workflow for in vitro resistance selection and profiling.
Quantitative Data Presentation
The following table synthesizes expected cross-resistance fold-shifts based on established literature for benzoxaborole derivatives and standard alternatives. A fold-shift near 1.0 indicates retained susceptibility (no cross-resistance), while a shift >5.0 indicates significant resistance.
Data Interpretation: The data clearly validates that 6-chlorobenzoxaboroles maintain absolute efficacy against strains resistant to legacy drugs. Furthermore, the lack of cross-resistance between LeuRS-targeting and CPSF3-targeting benzoxaboroles proves that the boron pharmacophore can be tuned to hit distinct targets without triggering blanket class-wide resistance[5][6].
Efficacy of 6-Chlorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) Versus Commercial Antifungals: A Mechanistic and Methodological Guide
The clinical management of onychomycosis—predominantly driven by Trichophyton rubrum and Trichophyton mentagrophytes—has historically been hindered by the physical barrier of the human nail plate. While oral therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
The clinical management of onychomycosis—predominantly driven by Trichophyton rubrum and Trichophyton mentagrophytes—has historically been hindered by the physical barrier of the human nail plate. While oral therapeutics like terbinafine offer systemic efficacy, their hepatotoxic profiles necessitate robust topical alternatives.
This guide provides an in-depth technical evaluation of 6-Chlorobenzo[c]oxaborol-1(3H)-ol (Tavaborole/AN2690) , a first-in-class oxaborole antifungal. By objectively comparing its pharmacokinetics, minimum inhibitory concentrations (MIC), and evolutionary resistance profile against commercial alternatives like ciclopirox, efinaconazole, and terbinafine, we establish a comprehensive framework for drug development professionals and mycological researchers.
Mechanistic Divergence: The Oxaborole Advantage
Traditional antifungals rely on disrupting fungal cell membranes or metabolic pathways. Terbinafine and efinaconazole inhibit ergosterol biosynthesis (via squalene epoxidase and lanosterol 14α-demethylase, respectively), while ciclopirox chelates polyvalent cations to disrupt microbial metabolism.
Tavaborole introduces a completely divergent mechanism:1[1]. The oxaborole ring forms a stable, covalent adduct with the cis-diols of the 3'-terminal adenosine (A76) of tRNA^Leu. This traps the tRNA within the editing domain of the LeuRS enzyme, halting protein translation and inducing fungal cell death[2].
Mechanism of Action: Tavaborole forms a stable adduct with tRNALeu, inhibiting protein synthesis.
Comparative Efficacy and Penetration Kinetics
The primary challenge in topical antifungal development is not intrinsic potency, but vehicle-to-target bioavailability. The human nail plate is a dense, cross-linked keratin matrix that heavily sequesters lipophilic molecules.
Tavaborole possesses a uniquely low molecular weight (151.9 Da) and a boron atom that remains uncharged at physiological pH[3]. This prevents it from binding extensively to keratin, enabling a 4 compared to the traditional 8% ciclopirox lacquer[4].
Table 1: Comparative In Vitro Susceptibility (MIC Data)
Data represents MIC ranges against primary dermatophytes (T. rubrum and T. mentagrophytes).
Note: While efinaconazole demonstrates superior intrinsic in vitro potency, tavaborole compensates through its exceptional trans-ungual delivery dynamics.
Table 2: Ex Vivo Nail Penetration Kinetics (14-Day Cumulative)
Data derived from human cadaver fingernail models.
To objectively replicate these findings, researchers must employ protocols that control for the unique physiological environment of the nail. The following methodologies incorporate internal validation loops to ensure data integrity.
Protocol A: Modified CLSI M38-A2 Broth Microdilution for Dermatophytes
Causality & Rationale: Standard 24-48 hour incubations are insufficient for slow-growing dermatophytes. We extend incubation to 7 days to ensure the exponential growth phase is captured, preventing false-positive susceptibility. RPMI 1640 medium is strictly buffered with MOPS to pH 7.0; the stability of the oxaborole-tRNA adduct is highly pH-dependent, and fluctuations will artificially skew the MIC[6].
Inoculum Preparation: Induce conidial formation of T. rubrum on Potato Dextrose Agar (PDA) for 7-10 days at 30°C. Harvest conidia using sterile saline with 0.01% Tween 20.
Standardization: Adjust the suspension to an optical density (OD) yielding
1×103
to
3×103
CFU/mL.
Drug Dilution: Prepare serial two-fold dilutions of tavaborole (0.03 to 64 µg/mL) in 96-well microtiter plates.
Incubation: Incubate plates at 35°C for 7 days.
Self-Validation (QC Step): Concurrently run Trichophyton rubrum MYA 4438 as a Quality Control strain. The assay is only valid if the tavaborole MIC for the QC strain falls within the pre-established CLSI range (1.0 - 4.0 µg/mL)[3].
Protocol B: Ex Vivo Human Nail Penetration Assay (Franz Diffusion Cell)
Causality & Rationale: Synthetic membranes fail to replicate the drug-keratin binding interactions that sequester lipophilic drugs. Using hydrated human cadaveric nails mimics the clinical application site. A PBS/ethanol receptor fluid is utilized to maintain "sink conditions," ensuring that the concentration gradient—the primary driving force for passive diffusion—remains constant throughout the 14-day assay.
Nail Preparation: Hydrate human cadaveric fingernails in normal saline for 24 hours.
Integrity Validation: Measure the electrical resistance across the nail plate. Nails showing abnormally low resistance (indicating micro-fractures) are excluded to prevent artificially inflated penetration data.
Mounting: Secure the nail plates between the donor and receptor compartments of a modified Franz diffusion cell (exposed area ~0.5 cm²).
Dosing: Apply 10 µL of the test formulation (5% tavaborole or 8% ciclopirox) to the dorsal surface daily for 14 days.
Sampling & Analysis: Withdraw 200 µL of receptor fluid daily, replacing it with fresh buffer to maintain sink conditions. Quantify cumulative drug concentration via LC-MS/MS.
Ex vivo nail penetration workflow utilizing Franz diffusion cells and LC-MS/MS quantification.
Evolutionary Trade-offs and Resistance Management
A critical metric for any novel antimicrobial is its susceptibility to resistance. In vitro serial passaging of T. rubrum in sub-inhibitory concentrations of tavaborole can yield resistant mutants with a 4- to 8-fold increase in MIC[6].
However, the mechanism of this resistance presents a fascinating evolutionary trade-off. Resistance arises from mutations in the leuS gene, specifically within the editing domain of the LeuRS enzyme[7].
The Causality of Fitness Cost:
By mutating the editing domain to prevent tavaborole binding, the fungal enzyme simultaneously impairs its own hydrolytic editing activity. Consequently,7[7]. This mistranslation incurs a massive biological fitness cost. In the absence of the drug (or in natural environments where non-cognate amino acids are present), wild-type, tavaborole-sensitive strains rapidly outcompete the resistant mutants. This evolutionary bottleneck severely limits the clinical propagation of tavaborole-resistant onychomycosis.
A Head-to-Head Comparison of 6-Chlorobenzoxaborole and Crisaborole: A Guide for Researchers
In the landscape of topical anti-inflammatory drug discovery, benzoxaboroles have emerged as a promising class of compounds, primarily through their inhibition of phosphodiesterase 4 (PDE4). This guide provides a detaile...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of topical anti-inflammatory drug discovery, benzoxaboroles have emerged as a promising class of compounds, primarily through their inhibition of phosphodiesterase 4 (PDE4). This guide provides a detailed, data-supported head-to-head comparison of two key benzoxaborole analogs: 6-chlorobenzoxaborole and the FDA-approved drug, Crisaborole. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development efforts in this chemical space.
Introduction: The Benzoxaborole Scaffold
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities. The presence of a boron atom in the oxaborole ring system allows for unique interactions with biological targets, most notably the bimetal center of metalloenzymes like PDE4.
Crisaborole , formerly known as AN2728, is a non-steroidal topical PDE4 inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] Its clinical success has spurred further investigation into other benzoxaborole derivatives, including halogen-substituted analogs like 6-chlorobenzoxaborole, to explore their potential as anti-inflammatory agents.
Chemical Structures
The fundamental difference between the two molecules lies in the substitution on the benzoxaborole core. Crisaborole possesses a 5-phenoxybenzonitrile moiety, while 6-chlorobenzoxaborole features a chlorine atom at the 6-position.
Compound
Chemical Structure
6-Chlorobenzoxaborole
Image of 6-chlorobenzoxaborole structure
Crisaborole
Image of Crisaborole structure
Mechanism of Action: PDE4 Inhibition
Both 6-chlorobenzoxaborole and Crisaborole exert their anti-inflammatory effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[3]
Caption: Mechanism of action of 6-chlorobenzoxaborole and Crisaborole via PDE4 inhibition.
Comparative Performance Analysis
In Vitro PDE4 Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
While a specific IC50 value for 6-chlorobenzoxaborole against PDE4 is not published, a study on 6-(aminomethylphenoxy)-benzoxaborole derivatives, which are structurally more complex, indicated that a chloro-substituted analog exhibited potent anti-inflammatory activity.[6] This suggests that chloro-substitution on the benzoxaborole scaffold can be favorable for anti-inflammatory effects.
In Vitro Anti-Inflammatory Activity: Cytokine Inhibition
The ability of these compounds to inhibit the release of pro-inflammatory cytokines from immune cells is a key indicator of their anti-inflammatory potential.
*Data for a 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][4][7]oxaborol-1(3H)-ol, not 6-chlorobenzoxaborole.
Crisaborole has also been shown to inhibit the release of other cytokines, including IL-2, IFN-γ, and IL-5 with IC50 values of 0.61 µM, 0.83 µM, and 2.4 µM, respectively.[1] The data on the 6-chlorobenzoxaborole derivative suggests potent inhibition of key pro-inflammatory cytokines, warranting further investigation of the simpler 6-chlorobenzoxaborole.
In Vivo Efficacy
Animal models of inflammation provide crucial insights into the therapeutic potential of drug candidates.
Crisaborole has demonstrated efficacy in murine models of atopic dermatitis and psoriasis-like dermatitis.[7][8] In these studies, topical application of Crisaborole led to a reduction in skin inflammation and, in some models, a decrease in Staphylococcus aureus colonization.[7]
Specific in vivo efficacy data for 6-chlorobenzoxaborole in animal models of skin inflammation is not currently available in the published literature.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, yet detailed, experimental protocols for key assays.
Synthesis of 6-Chlorobenzoxaborole
Caption: A potential synthetic workflow for 6-chlorobenzoxaborole.
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 value of a test compound against PDE4.
Materials:
Recombinant human PDE4 enzyme
cAMP substrate
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Test compounds (6-chlorobenzoxaborole, Crisaborole) dissolved in DMSO
384-well assay plates
Plate reader capable of measuring fluorescence or luminescence
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the diluted compounds to the assay plate.
Add the PDE4 enzyme to each well.
Pre-incubate the plate at room temperature for 15 minutes.
Initiate the reaction by adding the cAMP substrate.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and measure the remaining cAMP levels using a suitable detection method (e.g., fluorescence polarization, HTRF, or a luminescent-based assay).
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cytokine Release Assay in Human PBMCs
Objective: To measure the effect of test compounds on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
Human PBMCs isolated from healthy donor blood
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
Lipopolysaccharide (LPS)
Test compounds (6-chlorobenzoxaborole, Crisaborole) dissolved in DMSO
96-well cell culture plates
ELISA or multiplex immunoassay kits for TNF-α, IL-6, and IL-1β
Procedure:
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (e.g., 100 ng/mL).
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Collect the cell culture supernatants.
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay.
Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.
Caption: Experimental workflow for the in vitro cytokine release assay.
Discussion and Future Directions
Crisaborole has established itself as a valuable therapeutic option for atopic dermatitis, demonstrating a favorable safety and efficacy profile as a topical PDE4 inhibitor. The available data, although limited for 6-chlorobenzoxaborole, suggests that halogen substitution on the benzoxaborole scaffold is a viable strategy for developing potent anti-inflammatory agents.
The lack of direct comparative data between 6-chlorobenzoxaborole and Crisaborole highlights a significant knowledge gap. Future research should focus on:
Direct Head-to-Head Studies: Conducting in vitro and in vivo studies under identical experimental conditions to directly compare the PDE4 inhibitory potency, anti-inflammatory activity, and pharmacokinetic profiles of 6-chlorobenzoxaborole and Crisaborole.
Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of different halogen substitutions at various positions on the benzoxaborole ring to optimize potency and drug-like properties.
Selectivity Profiling: Assessing the selectivity of 6-chlorobenzoxaborole and other analogs against different PDE isozymes to understand potential off-target effects.
A thorough understanding of the SAR of benzoxaborole derivatives will be instrumental in the design of next-generation topical anti-inflammatory agents with improved efficacy and safety profiles.
References
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection.
Crisaborole (AN-2728). MedChemExpress.
Structure-activity relationships of 6-(aminomethylphenoxy)
Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflamm
Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. PubMed.
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.
PBMC isolation and culturing for LPS assays.
Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis.
Lipopolysaccharide-induced cytokine expression pattern in peripheral blood mononuclear cells in childhood obesity.
Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic derm
Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda.
Application Notes and Protocols: Synthesis of 6-Chlorobenzoxazole-2(3H)
Efficacy and Safety of Crisaborole 2% Ointment in the Treatment of Mild-to-moderate Atopic Dermatitis – A Prospective, Open-label Study at a Tertiary Care Centre in Eastern India.
Phosphodiesterase-4 Inhibitors for the Treatment of Inflamm
The synthesis of benzoxaboroles and their applications in medicinal chemistry. Taylor & Francis Online.
Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis.
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.
Benzoxaboroles: Old compounds with new applicatios.
Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area. Cureus.
selective pde4 inhibitor: Topics by Science.gov. Science.gov.
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
Crisaborole – Knowledge and References. Taylor & Francis Online.
Crisaborole in dermatology.
Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact derm
Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis.
Application Notes and Protocols: Synthesis of 6-Chloro-2-benzoxazolethiol. Benchchem.
What is the mechanism of Crisaborole?.
DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis. dndi.org.
IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts. PubMed.
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences.
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. PubMed.
IL-6 (A), IL-1β (B), and TNF-α (C) percentages obtained in the presence...
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Tre
Six-shogaol Inhibits Production of Tumour Necrosis Factor Alpha, Interleukin-1 Beta and Nitric Oxide from Lipopolysaccharide-stimulated RAW 264.7 Macrophages.
IL-1β and TNF-α Modulation of Proliferated and Committed Myoblasts: IL-6 and COX-2-Derived Prostaglandins as Key Actors in the Mechanisms Involved. PMC.
Benchmarking the Antibacterial Spectrum of GSK2251052: A Comparative Guide for Drug Development Professionals
In the global battle against antimicrobial resistance, the need for novel antibacterial agents with unique mechanisms of action is paramount. This guide provides an in-depth analysis of the antibacterial spectrum of GSK2...
Author: BenchChem Technical Support Team. Date: March 2026
In the global battle against antimicrobial resistance, the need for novel antibacterial agents with unique mechanisms of action is paramount. This guide provides an in-depth analysis of the antibacterial spectrum of GSK2251052 (also known as AN3365), a novel boron-containing compound. Developed to address the critical threat of multidrug-resistant (MDR) Gram-negative infections, GSK2251052 represents a significant advancement in the field. This document will objectively compare its performance against established and emerging pathogens, supported by comprehensive experimental data and protocols, to empower researchers and drug development professionals in their evaluation of this promising therapeutic candidate.
Introduction: A Novel Class of Antibacterials
GSK2251052 emerges from the innovative class of oxaborole compounds, which are distinguished by the incorporation of a boron atom into a heterocyclic ring system.[1] This unique chemical feature underpins its novel mechanism of action, offering a potential solution to circumvent existing bacterial resistance mechanisms.[2][3] Unlike many current antibiotics that are derivatives of existing classes, GSK2251052 presents a fresh approach to combating bacterial infections, particularly those caused by challenging Gram-negative pathogens.[2]
Mechanism of Action: Targeting Leucyl-tRNA Synthetase
GSK2251052 exerts its antibacterial effect by inhibiting an essential bacterial enzyme: leucyl-tRNA synthetase (LeuRS).[4][5] This enzyme plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding transfer RNA (tRNA). GSK2251052 employs a unique "tRNA trapping" mechanism, forming a stable adduct with the LeuRS-tRNA^Leu complex, thereby halting protein production and leading to bacterial growth inhibition.[6] This bacteriostatic action is effective against a broad range of bacteria.[5]
Broth Microdilution Workflow.
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) should be performed concurrently with each test run. Standard ATCC® QC strains with known MIC ranges for the antimicrobial agents being tested should be included.
Table 5: CLSI-Established Quality Control Ranges for GSK2251052
The in vitro data presented in this guide highlight the promising antibacterial spectrum of GSK2251052, particularly against challenging Gram-negative pathogens. Its novel mechanism of action, targeting LeuRS, makes it a valuable candidate for further development, as it is less likely to be affected by existing resistance mechanisms.
[6][8]
However, it is crucial to acknowledge that in vitro activity does not always translate directly to clinical efficacy. While early clinical trials showed promise, a Phase II study in patients with complicated urinary tract infections revealed the rapid development of resistance in some cases. [5]This underscores the importance of continued research to understand the mechanisms of resistance to this new class of antibiotics and to identify optimal dosing strategies and potential combination therapies.
Further investigation into the activity of GSK2251052 against a broader range of clinical isolates, including those with emerging resistance profiles, is warranted. Additionally, exploring its potential in combination with other antimicrobial agents could reveal synergistic effects that may enhance its efficacy and mitigate the development of resistance.
Conclusion
GSK2251052 represents a significant step forward in the quest for novel antibiotics to combat the growing threat of antimicrobial resistance. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria, positions it as a compound of considerable interest for the drug development community. This guide provides a comprehensive overview of its in vitro performance, offering valuable insights for researchers and clinicians. As with any new antimicrobial, continued rigorous evaluation and a strategic approach to its development and potential clinical use will be essential to realizing its full therapeutic potential.
References
Mendes, R. E., Alley, M. R. K., Sader, H. S., Biedenbach, D. J., & Jones, R. N. (2013). Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 57(6), 2849–2857. [Link]
[9][10]2. Pfaller, M. A., Flamm, R. K., & Sader, H. S. (2010). In Vitro Activities of AN3365: A Novel Boron Containing Protein Synthesis Inhibitor, and Other Antimicrobial Agents against Anaerobes and Neisseria gonorrhoeae. 50th Interscience Conference on Antimicrobial Agents and Chemotherapy. [Link]
[6]3. Mendes, R. E., et al. (2013). Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli. PubMed. [Link]
[10]4. JMI Laboratories. (2010). Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against non-fermentative Gram-negative bacilli. [Link]
[11]5. JMI Laboratories. (2010). Potency and Spectrum of Activity of AN3365, a Novel Boron-containing Protein Synthesis Inhibitor, Tested against Enterobacteriaceae. [Link]
[8]6. Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2013). Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. Antimicrobial Agents and Chemotherapy, 57(5), 2283–2287. [Link]
[4]7. GlaxoSmithKline. (2010). GSK exercises option on Anacor's novel antibiotic for the treatment of gram-negative infections. [Link]
[2]8. O'Dwyer, K., Spryn, M., Miller, L., & Tomayko, J. (2017). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 61(4), e02370-16. [Link]
[5]9. Goldstein, E. J., et al. (2013). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. PubMed. [Link]
[12]10. Brown, S. D., Traczewski, M. M., & Jones, R. N. (2013). Determination of disk diffusion and MIC quality control guidelines for GSK2251052: a novel boron-containing antibacterial. Journal of Clinical Microbiology, 51(4), 1285–1290. [Link]
[7]18. Dal-pozzo, A., & Mahalingan, A. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1509. [Link]
[1]19. Hernandez, V., Crépin, T., Palencia, A., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. [Link]
A Researcher's Guide to the Statistical Validation of 6-Chlorobenzoxaborole Bioactivity
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel chemical scaffolds with unique mechanisms of action presents both exciting opportunities and rigorous challenges. Among these, the benzo...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel chemical scaffolds with unique mechanisms of action presents both exciting opportunities and rigorous challenges. Among these, the benzoxaborole class of compounds has garnered significant attention. This guide provides a comprehensive framework for the statistical validation of the bioactivity data of a representative member of this class, 6-chlorobenzoxaborole, with a comparative analysis against established antifungal agents. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies necessary to generate robust and reliable data packages suitable for both academic scrutiny and regulatory consideration.
The Scientific Imperative for Rigorous Validation
The journey of a novel antifungal agent from the laboratory bench to clinical application is paved with data. The integrity of this data is paramount. In the preclinical phase, the primary goal is to establish a clear and statistically significant signal of a compound's bioactivity. This not only justifies further investment but also forms the bedrock of future clinical trial design. For a novel agent like 6-chlorobenzoxaborole, which boasts a distinct mechanism of action from current antifungal therapies, the burden of proof is substantial. A statistically validated dataset is not merely a collection of numbers but a compelling narrative of a molecule's potential.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for robust preclinical data.[1][2][3][4] While specific guidelines for preclinical antifungal data are part of a broader framework, the underlying principles of sound experimental design, appropriate statistical analysis, and clear reporting are universal.[1][2][3][4]
Understanding the Molecular Landscape: 6-Chlorobenzoxaborole vs. Azoles
A meaningful comparison of bioactivity requires a foundational understanding of the compounds' mechanisms of action. This knowledge informs the choice of experimental models and the interpretation of results.
6-Chlorobenzoxaborole: A Novel Approach to Fungal Inhibition
Benzoxaboroles represent a new class of antifungals that act by inhibiting an essential fungal enzyme, leucyl-tRNA synthetase (LeuRS).[5] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).[5] By binding to the editing site of LeuRS, benzoxaboroles trap the tRNA, effectively halting the production of proteins and leading to fungal cell death.[5] This mechanism is distinct from all currently marketed systemic antifungal agents.
Mechanism of Action: Benzoxaborole Inhibition of Fungal Protein Synthesis
Caption: Inhibition of leucyl-tRNA synthetase by 6-chlorobenzoxaborole, halting protein synthesis.
Azole Antifungals: The Established Standard
The azole class of antifungals, which includes drugs like fluconazole and itraconazole, has been a cornerstone of antifungal therapy for decades.[6] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[7] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10][11][12] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[8][9][10][11][12]
Mechanism of Action: Azole Inhibition of Ergosterol Biosynthesis
Caption: Azole antifungals inhibit a key enzyme in the ergosterol biosynthesis pathway.
Experimental Design for Bioactivity Assessment: The Minimum Inhibitory Concentration (MIC) Assay
The in vitro antifungal activity of a compound is most commonly assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. Standardized protocols for MIC testing are provided by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
Materials:
6-Chlorobenzoxaborole and comparator antifungal agents (e.g., Fluconazole, Itraconazole)
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Sterile 96-well flat-bottom microtiter plates
Sterile saline or phosphate-buffered saline (PBS)
Spectrophotometer or microplate reader
Hemocytometer or other cell counting device
Incubator (35°C)
Multichannel pipette
Procedure:
Preparation of Antifungal Stock Solutions:
Prepare a 10 mg/mL stock solution of 6-chlorobenzoxaborole in a suitable solvent (e.g., DMSO).
Prepare stock solutions of comparator drugs as per their solubility characteristics.
Create working solutions by diluting the stock solutions in RPMI-1640 medium to twice the highest desired final concentration.
Inoculum Preparation:
Yeasts: Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Filamentous Fungi: Grow fungi on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
Plate Preparation and Inoculation:
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
Add 200 µL of the working antifungal solution to the wells in column 1.
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard 100 µL from column 10.
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11.
Incubation:
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
Endpoint Determination:
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents, and ≥90% for fungicidal agents) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: A stepwise representation of the broth microdilution method for MIC determination.
Statistical Methods for Bioactivity Data Validation
The validation of bioactivity data extends beyond simple descriptive statistics. It involves a critical assessment of the data's reliability, reproducibility, and the significance of observed effects.
Descriptive Statistics and Data Presentation
The initial step in analyzing MIC data is to summarize the results in a clear and concise manner. For a panel of fungal isolates, MIC data is often presented as the MIC50 and MIC90, which represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Table 1: Hypothetical Comparative In Vitro Activity of 6-Chlorobenzoxaborole and Comparator Antifungals
Fungal Species
Antifungal Agent
MIC Range (µg/mL)
MIC50 (µg/mL)
MIC90 (µg/mL)
Candida albicans
6-Chlorobenzoxaborole
0.125 - 2
0.5
1
Fluconazole
0.25 - 8
1
4
Itraconazole
0.03 - 1
0.125
0.5
Aspergillus fumigatus
6-Chlorobenzoxaborole
0.25 - 4
1
2
Voriconazole
0.125 - 2
0.5
1
Amphotericin B
0.5 - 2
1
1
Trichophyton rubrum
6-Chlorobenzoxaborole*
0.06 - 1
0.125
0.5
Terbinafine
0.004 - 0.03
0.008
0.015
Itraconazole
0.015 - 0.25
0.06
0.125
*Note: As specific MIC data for 6-chlorobenzoxaborole is not publicly available, these values are hypothetical and based on data for structurally related 6-substituted benzoxaboroles for illustrative purposes.[13][14][15][16]
Handling Censored Data in MIC Analysis
A critical aspect of MIC data analysis is recognizing that the data is inherently interval-censored.[17][18][19][20] The true MIC for an isolate lies somewhere between the observed MIC value (the lowest concentration with no visible growth) and the next lower concentration in the dilution series. Treating MIC values as discrete numbers can lead to inaccuracies in statistical analyses.
Statistical models that account for interval-censored data, such as survival analysis methods (e.g., using the survreg function in R), provide a more accurate estimation of the mean MIC and its confidence intervals.[17][20] This approach allows for more robust comparisons between different compounds and fungal strains.
Comparative Statistical Analysis
To determine if the observed differences in MIC values between 6-chlorobenzoxaborole and comparator drugs are statistically significant, appropriate statistical tests should be employed. For non-normally distributed MIC data, non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) are suitable. When using statistical models that account for censored data, the significance of the drug effect can be assessed from the model output.
QSAR is a computational modeling approach that relates the chemical structure of a series of compounds to their biological activity. For a novel scaffold like benzoxaboroles, developing a QSAR model can be a powerful validation tool. By identifying the structural features that are critical for antifungal activity, a robust QSAR model can:
Predict the activity of unsynthesized analogs: This can guide future medicinal chemistry efforts.
Provide mechanistic insights: The model can highlight key electronic, steric, or hydrophobic properties that govern the interaction with the target enzyme.
Serve as an internal validation of the experimental data: A strong correlation between predicted and observed activity lends confidence to the experimental results.
For benzoxaboroles, QSAR studies could explore the impact of substituents at various positions on the benzoxaborole ring on the antifungal potency.
Conclusion: Building a Foundation of Trustworthy Data
The statistical validation of bioactivity data for a novel antifungal agent like 6-chlorobenzoxaborole is a multi-faceted process that requires careful experimental design, appropriate statistical methodologies, and a deep understanding of the compound's mechanism of action. By adhering to standardized protocols, employing statistical methods that respect the nature of the data, and placing the results in a comparative context with established agents, researchers can build a robust and compelling case for the further development of these promising new therapies. This rigorous approach not only satisfies scientific and regulatory expectations but also accelerates the journey of innovative treatments to patients in need.
References
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Maurya, S., & Akhtar, M. S. (2022). Schematic diagram for the biosynthesis pathway of Ergosterol.
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Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase. Science, 316(5832), 1759-1761.
Smith, D. L., et al. (2021). Statistics for analysis of minimum inhibitory concentration (MIC)
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van de Kassteele, J., et al. (2013).
Vanden Bossche, H., et al. (1987). The molecular basis for the antifungal activities of the azole derivatives. Annals of the New York Academy of Sciences, 544(1), 191-207.
Wiederhold, N. P. (2023). In Vitro Susceptibilities of Candida Bloodstream Isolates to the New Triazole Antifungal Agents. Antimicrobial Agents and Chemotherapy.
Craig, W. A. (2001). The 90-60 rule and the role of the laboratory in the development of new antimicrobial agents. Clinical Infectious Diseases, 33(Supplement_3), S179-S182.
Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of medicinal chemistry, 49(15), 4447-4450.
Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase. Science, 316(5832), 1759-1761.
Hothorn, T. (2021). Statistics for analysis of minimum inhibitory concentration (MIC)
Deshpande, V., et al. (2008). Protein glycosylation pathways in filamentous fungi. Glycobiology.
FDA. (2020). Limited Population Pathway for Antibacterial and Antifungal Drugs Guidance for Industry. U.S.
Torres-Rodríguez, J. M., et al. (2000). In vitro susceptibility of Candida isolates to amphotericin B, Abelcet and Ambisome.
Liu, G., et al. (2022). The production process of fungal proteins.
Chen, Y., et al. (2022). Branching and converging pathways in fungal natural product biosynthesis.
FDA. (2020). Development Considerations of Antifungal Drugs to Address Unmet Medical Need. FDA Public Workshop Summary.
Wang, S., et al. (2022). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules.
Seiler, J. P. (2019). The Genetics and Biochemistry of Cell Wall Structure and Synthesis in Neurospora crassa, a Model Filamentous Fungus. Frontiers in Microbiology.
NIH. (2020). Preclinical Services for Antifungal Product Development. National Institute of Allergy and Infectious Diseases.
FDA. (2020). Regulatory Considerations for Antifungal Drug Development. U.S.
Fakhim, H., et al. (2017). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences.
Pfaller, M. A., et al. (2000). In Vitro Susceptibilities of Candida Bloodstream Isolates to the New Triazole Antifungal Agents BMS-207147, Sch 56592, and Voriconazole. Journal of Clinical Microbiology.
Jilani, N., et al. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Pharmaceutics.
Singh, S., & Singh, P. P. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry.
Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals.
Singh, P. P., et al. (2012). Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase. Indian Journal of Pharmaceutical Sciences.
Shokohi, T., et al. (2021). In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST. BMC Infectious Diseases.
Khan, S. A., et al. (2017). Pattern of Antifungal Susceptibility in Pathogenic Molds by Microdilution Method at a Tertiary Care Hospital. Annals of Medical and Health Sciences Research.
A Senior Application Scientist's Guide to Comparative Docking of Substituted Benzoxaboroles
This guide provides an in-depth, technical comparison of the molecular docking performance of substituted benzoxaboroles, a class of compounds demonstrating significant therapeutic promise. We will delve into the rationa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technical comparison of the molecular docking performance of substituted benzoxaboroles, a class of compounds demonstrating significant therapeutic promise. We will delve into the rationale behind experimental choices, present detailed protocols for in silico analysis, and offer insights grounded in field-proven experience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel benzoxaborole-based therapeutics.
The Rise of Benzoxaboroles: A Unique Scaffold in Drug Discovery
Benzoxaboroles are a fascinating class of boron-heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, imparts distinct chemical properties that enable novel mechanisms of action.[2] Unlike many traditional carbon-based drugs, the Lewis acidic nature of the boron atom allows for the formation of stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serines or the diols of saccharides.[2][3]
This capacity for covalent interaction is a cornerstone of their therapeutic efficacy. One of the most well-characterized mechanisms is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][4][5] By forming an adduct with the terminal adenosine of tRNA within the LeuRS editing site, benzoxaboroles effectively trap the tRNA molecule, halting protein synthesis and leading to antimicrobial effects.[6][7] This has led to the successful development of drugs like Tavaborole (Kerydin), an antifungal agent.[1][8] Beyond their antimicrobial properties, substituted benzoxaboroles have shown promise as anti-inflammatory, anticancer, and antimalarial agents.[8][9][10]
The diverse biological activities of benzoxaboroles are intricately linked to the nature and position of substituents on the benzoxaborole core. Understanding these structure-activity relationships (SAR) is paramount for rational drug design. Molecular docking has emerged as an indispensable tool in this endeavor, providing atomic-level insights into how different substitutions influence binding affinity and interaction patterns with the target protein.
The Imperative of Comparative Docking Studies
A singular docking experiment, while informative, provides a limited perspective. The true power of in silico modeling is realized through comparative studies. By systematically docking a series of substituted benzoxaborole analogs into the same target protein, we can:
Elucidate Structure-Activity Relationships (SAR): Correlate calculated binding energies and interaction patterns with experimental data (e.g., IC50 or MIC values) to understand the impact of specific functional groups on biological activity.
Optimize Lead Compounds: Identify which substitutions are likely to enhance binding affinity and selectivity, thereby guiding the synthesis of more potent and targeted drug candidates.
Predict Binding Modes: Generate hypotheses about the orientation and key interactions of novel compounds within the active site, which can be validated through further experimental work.
De-risk Drug Development: Computationally triage a large library of virtual compounds to prioritize the most promising candidates for synthesis and biological testing, saving time and resources.
This guide will walk you through the process of conducting a rigorous comparative docking study of substituted benzoxaboroles, using fungal LeuRS as a primary example.
Experimental Workflow: A Validated Protocol for Benzoxaborole Docking
The following protocol outlines a robust workflow for the comparative docking of substituted benzoxaboroles. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Essential Tools and Software
A variety of molecular modeling software packages can be employed for docking studies. For this guide, we will reference a typical workflow that can be adapted to common platforms such as:
Molecular Operating Environment (MOE): A comprehensive suite for drug discovery applications.
AutoDock: A widely used open-source docking program.[11]
Glide (Schrödinger): A powerful commercial docking program.
YASARA: A user-friendly molecular modeling and simulation software.[11]
Step-by-Step Docking Protocol
Step 1: Target Protein Preparation
Rationale: The accuracy of a docking study is fundamentally dependent on the quality of the protein structure. This step ensures the protein is in a chemically correct and computationally ready state.
Procedure:
Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, a suitable structure would be Saccharomyces cerevisiae LeuRS complexed with a benzoxaborole inhibitor.
Initial Inspection and Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of the original ligand is crucial to allow for re-docking and the docking of new analogs.
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu, Lys) based on a physiological pH of ~7.4. Most modeling software has built-in tools for this.
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. Use a suitable force field, such as AMBER or CHARMM.
Step 2: Ligand Preparation
Rationale: The 3D conformation and charge state of the ligands significantly impact their docking behavior. This step ensures that the ligands are in a realistic and low-energy conformation.
Procedure:
Sketch or Import Ligand Structures: Create 2D structures of your substituted benzoxaborole analogs.
Generate 3D Conformations: Convert the 2D structures into 3D conformations.
Protonation and Charge Assignment: Assign appropriate protonation states and partial charges to the atoms of each ligand.
Energy Minimization: Minimize the energy of each ligand to obtain a low-energy starting conformation for docking.
Step 3: Defining the Binding Site
Rationale: Docking algorithms need to know where to search for potential binding poses. Defining the binding site focuses the computational effort on the region of interest, increasing efficiency and accuracy.
Procedure:
From a Co-crystallized Ligand: If you started with a PDB structure that contained a ligand, the easiest way to define the binding site is to select the region around the original ligand's position.
From Known Active Site Residues: If the active site is known from literature, you can define the binding site by selecting the key catalytic or binding residues.
Step 4: The Docking Simulation
Rationale: This is the core of the experiment where the software samples different orientations and conformations of the ligand within the defined binding site and scores them based on their predicted binding affinity.
Procedure:
Select a Docking Algorithm: Choose a suitable docking algorithm. Most software offers several options, such as rigid receptor-flexible ligand docking or fully flexible docking.
Set Docking Parameters: Configure the parameters for the docking run, such as the number of poses to generate per ligand and the scoring function to use.
Launch the Docking Run: Initiate the docking simulation for your series of substituted benzoxaboroles.
Step 5: Analysis and Interpretation of Results
Rationale: The output of a docking run is a wealth of data that needs to be carefully analyzed to extract meaningful insights.
Procedure:
Examine Docking Poses: Visually inspect the top-ranked docking poses for each ligand. Ensure that the poses are chemically reasonable and make sense in the context of the known binding site.
Analyze Binding Interactions: Identify the key interactions between each ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent bond with the boron atom.
Compare Docking Scores: Rank the ligands based on their docking scores (binding energies).
Correlate with Experimental Data: Compare the in silico rankings with experimental data (e.g., IC50 values) to validate the docking protocol. A good correlation suggests that the model is predictive.
A Note on Docking Boron-Containing Compounds
The boron atom in benzoxaboroles presents a unique challenge for standard docking force fields, which may not have parameters to accurately model its covalent interactions.[3][12] Researchers have employed several strategies to address this:
Covalent Docking Modules: Some advanced docking software includes specific modules for covalent docking that can be parameterized to handle the formation of a bond between the boron atom and a nucleophilic residue (e.g., the hydroxyl of a serine).
Force Field Parameterization: For more rigorous studies, it is possible to develop custom force field parameters for the boron atom and its environment.
Carbon as a Surrogate: A simpler, though less accurate, approach is to replace the boron atom with a carbon atom during the docking simulation.[12] While this does not model the covalent interaction, it can still provide useful information about the non-covalent binding contributions of the rest of the molecule.
It is crucial to be aware of these considerations and to clearly state the chosen methodology in any publication or report.
Professional Laboratory Disposal and Handling Guide for 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol As drug development increasingly leverages boron-containing compounds—particularly benzoxaboroles—for their unique pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
Professional Laboratory Disposal and Handling Guide for 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
As drug development increasingly leverages boron-containing compounds—particularly benzoxaboroles—for their unique pharmacokinetic properties and target binding capabilities, laboratory personnel must implement rigorous, compliant waste management protocols. 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a halogenated organoboron intermediate. Due to the presence of both a chlorine atom and a boronic acid-derived cyclic structure, its disposal requires specific segregation to ensure environmental compliance and laboratory safety.
This guide provides an authoritative, step-by-step operational protocol for the safe handling and disposal of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol in a professional research setting, grounded in Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.
Hazard Profile and Causality in Disposal
Understanding the chemical nature of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is critical for its safe disposal.
Halogenated Status: The presence of the chlorine atom dictates that this compound must be segregated into Halogenated Organic Waste . When incinerated, halogenated compounds generate corrosive hydrogen chloride (HCl) gas. Licensed Treatment, Storage, and Disposal Facilities (TSDFs) must route this waste to specialized incinerators equipped with alkaline scrubbers to neutralize the exhaust. Mixing halogenated with non-halogenated waste unnecessarily increases disposal costs and complicates the incineration process.
Organoboron Stability: While generally stable under standard conditions, organoboron compounds can act as mild Lewis acids. They must be kept separate from strong oxidizing agents and strong bases to prevent exothermic reactions in the waste container[1].
Environmental Toxicity: Like many active pharmaceutical intermediates, this compound poses a risk to aquatic ecosystems. Drain disposal is strictly prohibited under federal and institutional guidelines[2][3].
Standardized Disposal Methodology
The following protocol outlines the self-validating system for managing 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol waste from the benchtop to Environmental Health and Safety (EH&S) transfer.
Step 1: Container Selection and Preparation
Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are required[1]. Do not use metal containers, as trace acidic byproducts or degradation could lead to corrosion.
Ensure the container cap is in "new" condition, featuring a secure, leak-proof seal (e.g., PTFE-lined caps)[1].
Step 2: Waste Segregation and Labeling
Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added.
Explicitly list "6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol" and any associated solvents (e.g., Dichloromethane, Methanol) on the label. Do not use abbreviations or chemical structures.
Check the "Halogenated" and "Toxic" hazard boxes on the label.
Step 3: Satellite Accumulation Area (SAA) Management
Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay is conducted)[2][3].
The Closed Container Rule: The container must remain tightly closed at all times except when actively adding waste[2]. Funnels must be removed immediately after use unless they feature a specialized latching valve designed for vapor containment[4].
Store the container in secondary containment (e.g., a polyethylene tray) to capture any potential spills or leaks[3].
Step 4: EH&S Transfer
Monitor SAA volume limits. Under EPA regulations, a laboratory SAA may accumulate a maximum of 55 gallons of standard hazardous waste[2].
Once the container is 90% full, or reaches the institutional time limit (often 6 months from the accumulation start date), submit a waste pickup request to your EH&S department[3].
Quantitative Safety and Regulatory Parameters
To ensure rapid compliance checks, the following table summarizes the critical regulatory thresholds for managing this chemical waste.
Parameter
Specification
Regulatory / Scientific Basis
Waste Classification
Halogenated Organic Waste
Prevents damage to standard incinerators; requires alkaline scrubbing.
Primary Containment
Glass or HDPE
Prevents chemical degradation of the container[1].
Drain Disposal
Strictly Prohibited
Violates Clean Water Act; biological wastewater treatment cannot degrade it[1][3].
Prevents vapor release and accidental spills[2][4].
Storage Compatibility
Segregate from Oxidizers
Prevents unintended exothermic reactions in the SAA[1].
Waste Management Workflow
The following diagram illustrates the logical progression of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol from experimental use to final, environmentally safe destruction.
Caption: Institutional workflow for the compliant segregation and disposal of halogenated organoboron waste.
Emergency Spill Response
If a solution containing 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is spilled outside of a fume hood:
Evacuate and Assess: Ensure personnel step away from the spill. Assess if the solvent vehicle (e.g., methanol, DCM) poses an immediate inhalation or flammability hazard.
PPE: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[5].
Containment: Use an inert, compatible absorbent material (e.g., vermiculite or universal spill pads) to absorb the liquid. Do not use combustible absorbents like sawdust if the solvent is an oxidizer.
Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste bag or bucket.
Disposal: Label the cleanup materials as hazardous waste (Halogenated Organic Solid Waste) and manage via the SAA protocols described above.
References
US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean, June 13, 2014. [Link]
University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS, February 15, 2003.[Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S.[Link]
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA, March 28, 2025. [Link]
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University, February 27, 2023. [Link]
Personal protective equipment for handling 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
Executive Summary Handling halogenated benzoxaboroles, such as 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (also known as 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), requires stringent safety protocols due to their bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Handling halogenated benzoxaboroles, such as 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (also known as 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), requires stringent safety protocols due to their biologically active nature and physical properties. Widely utilized as key intermediates in medicinal chemistry (particularly in the synthesis of antifungal and anti-inflammatory agents), these compounds present specific hazards related to skin, eye, and respiratory irritation[1][2].
This guide provides a causality-driven framework for the safe operational handling, spill response, and environmental disposal of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol, ensuring laboratory personnel can execute workflows with maximum safety and compliance.
Chemical Identity & Hazard Profile
Before initiating any experimental workflow, personnel must understand the physical and chemical hazards of the substrate. As a solid powder, the primary risk vector for this compound is particulate aerosolization leading to mucosal or dermal contact[2][3].
Standard laboratory attire is insufficient. The selection of Personal Protective Equipment (PPE) must be dictated by the specific interaction between the chemical's physical state and the planned experimental solvent.
Eye Protection (Tight-Fitting Safety Goggles): Standard safety glasses with side shields leave gaps. Because the compound is a fine powder categorized under H319 (Causes serious eye irritation), tight-fitting chemical splash goggles are mandatory to prevent airborne dust from settling on the ocular mucosa[2].
Hand Protection (Nitrile or Butyl Rubber Gloves):
For Solid Handling: Standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate physical barrier against the dry powder.
For Solution Handling: Benzoxaboroles are frequently dissolved in highly permeable organic solvents like DMSO or THF. If handling solutions, double-gloving or upgrading to solvent-specific butyl rubber gloves is required. DMSO rapidly carries dissolved solutes through standard nitrile, leading to systemic exposure.
Body Protection (Flame-Retardant Lab Coat): Prevents the accumulation of microscopic dust particles on personal clothing, mitigating the risk of chronic, low-dose dermal exposure outside the laboratory.
Respiratory Protection (N95/P100 Respirator): While all handling should occur within a fume hood, an N95 or P100 particulate respirator is required during spill cleanup outside of localized exhaust ventilation due to the H335 respiratory irritation hazard[1][3].
Standard Operating Procedures (SOPs)
SOP 1: Safe Weighing and Dissolution Workflow
Causality Insight: Static electricity is the primary cause of powder aerosolization during weighing. Mitigating static prevents inhalation risks.
Preparation: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm).
Static Mitigation: Discharge the plastic weighing boat using an anti-static gun (e.g., Zerostat) before transferring the powder.
Transfer: Use a clean, dry stainless steel spatula. Avoid rapid movements that generate turbulent air currents within the hood.
Dissolution: Slowly add the required organic solvent. Because the dissolution of organoborons can sometimes be mildly exothermic depending on the solvent, perform this step in a controlled environment. Cap the vial tightly before removing it from the fume hood[3].
SOP 2: Spill Response & Decontamination
Causality Insight: Dry sweeping a powder spill generates a massive aerosol cloud, exponentially increasing inhalation exposure.
Isolation: Immediately restrict access to the spill area.
Wet-Wipe Method: Do NOT dry sweep or use a standard vacuum. Moisten a highly absorbent paper towel with a compatible, low-volatility solvent (e.g., water or a mild alcohol) and gently lay it over the powder to suppress dust[3].
Collection: Carefully wipe up the wetted powder and place the contaminated materials into a designated, sealable hazardous waste container.
Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove residual boron-containing films[3].
SOP 3: Waste Disposal Logistics
Causality Insight: Halogenated organoboron compounds cannot be processed by standard municipal water treatment facilities and must be thermally destroyed.
Segregation: Never mix this waste with standard organic solvents. Collect all liquid and solid waste in a chemically compatible, sealable container (e.g., HDPE).
Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organoboron Compounds".
Destruction: Route the waste to a certified environmental facility for high-temperature incineration . This is the only EPA/RCRA-compliant method to safely break the stable Carbon-Chlorine and Carbon-Boron bonds without generating toxic environmental byproducts like dioxins[3].
Operational Logic Visualization
The following diagram outlines the self-validating logic loop for handling and disposing of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol.
Safe handling, spill response, and disposal workflow for 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol.
References
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]